Fmoc-(R)-3-amino-2-benzylpropanoic acid
Description
BenchChem offers high-quality Fmoc-(R)-3-amino-2-benzylpropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-(R)-3-amino-2-benzylpropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2R)-2-benzyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c27-24(28)18(14-17-8-2-1-3-9-17)15-26-25(29)30-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,18,23H,14-16H2,(H,26,29)(H,27,28)/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZMKXKRMTSBQFS-GOSISDBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40514196 | |
| Record name | (2R)-2-Benzyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40514196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
828254-16-6 | |
| Record name | (2R)-2-Benzyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40514196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Fmoc-(R)-3-amino-2-benzylpropanoic Acid: A Keystone for Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Landscape of Unnatural Amino Acids in Peptide Therapeutics
The advent of solid-phase peptide synthesis (SPPS) has revolutionized the development of peptide-based therapeutics. However, the inherent limitations of peptides composed solely of natural α-amino acids, such as susceptibility to proteolytic degradation and limited conformational diversity, have spurred the exploration of unnatural amino acids. Among these, β-amino acids have emerged as powerful tools for designing peptides with enhanced stability and novel secondary structures. This guide provides a comprehensive technical overview of Fmoc-(R)-3-amino-2-benzylpropanoic acid, a unique β-amino acid derivative, for its strategic incorporation into advanced peptide synthesis and drug discovery programs.
Core Chemical and Physical Properties
Fmoc-(R)-3-amino-2-benzylpropanoic acid, also known as (R)-Fmoc-β²-homophenylalanine, is a chiral, Fmoc-protected β-amino acid derivative. The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino function is central to its application in modern peptide synthesis, allowing for base-labile deprotection under mild conditions.[1]
Key Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 828254-16-6 | [1] |
| Molecular Formula | C₂₅H₂₃NO₄ | [1] |
| Molecular Weight | 401.46 g/mol | [1] |
| Appearance | White Powder | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
| Optical Rotation | +5 ± 0.5º (c=1, in DMF) | [1] |
| Storage Conditions | 2-8 °C |
Solubility Profile: A Practical Perspective
-
N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP): These are the most common and effective solvents for dissolving Fmoc-amino acids in SPPS.[1] It is anticipated that Fmoc-(R)-3-amino-2-benzylpropanoic acid exhibits good solubility in both DMF and NMP, which are polar aprotic solvents capable of effectively solvating the peptide-resin matrix.
-
Dichloromethane (DCM): While DCM is used for certain steps in SPPS, particularly with Boc-chemistry, it is generally a poorer solvent for the more polar Fmoc-amino acids.[1] Its use for dissolving this compound for coupling would likely be limited.
Expert Insight: The choice between DMF and NMP can be critical. While NMP often provides superior solvation, some Fmoc-amino acids may exhibit greater decomposition over extended periods in NMP compared to DMF.[1] For sterically hindered amino acids like this one, ensuring complete dissolution before adding to the resin is paramount to achieving high coupling efficiency. Sonication can be employed to aid dissolution if necessary.
Strategic Application in Solid-Phase Peptide Synthesis (SPPS)
The incorporation of Fmoc-(R)-3-amino-2-benzylpropanoic acid into a peptide sequence is achieved through the standard iterative cycles of Fmoc-SPPS. The core principle revolves around the orthogonal protection strategy, where the base-labile Fmoc group is removed to expose the amine for coupling, while acid-labile protecting groups on the side chains remain intact until the final cleavage step.
Caption: General workflow for incorporating Fmoc-(R)-3-amino-2-benzylpropanoic acid via SPPS.
Detailed Experimental Protocol: Coupling of Fmoc-(R)-3-amino-2-benzylpropanoic Acid
The benzyl group at the β²-position introduces steric hindrance, which may necessitate optimized coupling conditions to ensure high efficiency.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-(R)-3-amino-2-benzylpropanoic acid
-
Coupling reagent (e.g., HBTU, HATU, HCTU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes.
-
Activation of the Amino Acid:
-
In a separate reaction vessel, dissolve 3-5 equivalents of Fmoc-(R)-3-amino-2-benzylpropanoic acid and 3-5 equivalents of the coupling reagent (e.g., HBTU) in DMF.
-
Add 6-10 equivalents of DIPEA to the amino acid solution.
-
Allow the activation to proceed for 2-5 minutes at room temperature.
-
-
Coupling Reaction:
-
Drain the DMF from the swollen resin.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. Due to the steric hindrance, a longer coupling time compared to standard α-amino acids is recommended. Double coupling may be necessary for difficult sequences.
-
-
Washing: After the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
Monitoring the Coupling Efficiency: Perform a qualitative ninhydrin (Kaiser) test to ensure the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, a second coupling step should be performed.
Causality Behind Experimental Choices:
-
Excess Reagents: Using a 3-5 fold excess of the amino acid and coupling reagents helps to drive the reaction to completion, overcoming the kinetic barrier imposed by steric hindrance.
-
Choice of Coupling Reagent: Urionium-based reagents like HBTU, HATU, and HCTU are highly efficient and are recommended for coupling sterically hindered amino acids. HATU is often considered the most powerful activator for such challenging couplings.
-
Extended Coupling Time: The increased steric bulk around the carboxylic acid and the β-position of the amino acid slows down the rate of acylation. Extending the coupling time ensures that the reaction proceeds to completion.
The "Why": Advantages of Incorporating (R)-3-amino-2-benzylpropanoic Acid
The decision to incorporate this specific unnatural amino acid is driven by the desire to impart novel and advantageous properties to the resulting peptide.
Enhanced Proteolytic Stability
Peptides composed of β-amino acids are known to exhibit significantly increased resistance to degradation by proteases.[2] Proteolytic enzymes have evolved to recognize and cleave peptide bonds between L-α-amino acids. The altered backbone geometry of a β-amino acid disrupts the substrate recognition sites of these enzymes, rendering the peptide less susceptible to cleavage. This enhanced stability translates to a longer in vivo half-life, a critical attribute for peptide therapeutics.
Induction of Novel Secondary Structures
The incorporation of β-amino acids into a peptide chain introduces an additional carbon atom into the backbone, leading to a more flexible structure. This flexibility allows for the formation of novel, well-defined secondary structures, such as various types of helices (10/12-helix, 14-helix) and turns, which are not accessible to α-peptides. The specific conformational preferences are influenced by the substitution pattern on the β-amino acid. The (R)-stereochemistry and the benzyl group at the 2-position of the title compound will impose specific dihedral angle constraints, influencing the local and global conformation of the peptide. This conformational control is a powerful tool for designing peptides with specific receptor binding affinities and biological activities.
Caption: Logical relationship of incorporating the title compound into peptides.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.
-
Handling: Avoid inhalation of dust. Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry place at 2-8 °C.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion: A Versatile Tool for Peptide Innovation
Fmoc-(R)-3-amino-2-benzylpropanoic acid represents a valuable building block for the synthesis of peptidomimetics with enhanced therapeutic potential. Its ability to confer proteolytic resistance and induce novel secondary structures provides researchers and drug developers with a powerful tool to overcome the limitations of natural peptides. A thorough understanding of its chemical properties and careful optimization of its incorporation into SPPS protocols are key to successfully harnessing its potential in the design of next-generation peptide-based drugs.
References
- Gale, P. A., & Smith, B. D. (Eds.). (2012).
-
Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation. (2021). Molecules. Retrieved from [Link]
-
AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]
- Hood, C. A., Fuentes, G., Patel, H., Page, K., Menakuru, M., & Park, J. H. (2008). Fast conventional Fmoc solid-phase peptide synthesis with HCTU. Journal of peptide science: an official publication of the European Peptide Society, 14(1), 97–101.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.
-
Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. (2021). ACS Biomaterials Science & Engineering. Retrieved from [Link]
Sources
An In-depth Technical Guide to Fmoc-(R)-3-amino-2-benzylpropanoic Acid (CAS: 828254-16-6) for Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of β-Amino Acids in Peptide Design
In the landscape of peptide-based therapeutics and advanced biomaterials, the incorporation of non-canonical amino acids is a cornerstone of innovation. Among these, β-amino acids, and specifically Fmoc-(R)-3-amino-2-benzylpropanoic acid, offer a strategic advantage in designing peptides with enhanced proteolytic stability, unique conformational properties, and novel biological activities.[1] This guide serves as a comprehensive technical resource for the effective utilization of this versatile building block in solid-phase peptide synthesis (SPPS).
Compound Profile: Fmoc-(R)-3-amino-2-benzylpropanoic Acid
This compound, also known by its synonym (R)-Fmoc-β²-homophenylalanine, is a chiral, N-terminally protected β-amino acid derivative. The fluorenylmethyloxycarbonyl (Fmoc) group provides a base-labile protecting group essential for orthogonal SPPS strategies, while the (R)-stereochemistry and the benzyl group on the β-carbon introduce specific structural constraints and functionalities into the peptide backbone.[4]
| Property | Value | Source |
| Molecular Formula | C25H23NO4 | [2] |
| Molecular Weight | 401.45 g/mol | [2] |
| Appearance | White to off-white powder | |
| Purity | Typically ≥98% (HPLC) | |
| Solubility | Soluble in DMF, DCM, and other common organic solvents used in SPPS. | |
| Storage | Store at 2-8°C |
The Role and Significance in Peptide Synthesis
The incorporation of Fmoc-(R)-3-amino-2-benzylpropanoic acid into peptide sequences is motivated by several key factors:
-
Enhanced Proteolytic Resistance: Peptides containing β-amino acids are often more resistant to degradation by proteases compared to their natural α-peptide counterparts. This increased stability is crucial for the development of peptide-based drugs with improved in vivo half-lives.[1]
-
Conformational Control: The additional methylene group in the backbone of β-amino acids imparts greater flexibility and can induce unique secondary structures, such as helices and turns, which can be exploited to mimic or disrupt protein-protein interactions.
-
Structural Diversity: The benzyl side chain provides a hydrophobic element that can participate in specific binding interactions with biological targets. The (R)-configuration at the β-carbon further defines the spatial orientation of this side chain.
-
Therapeutic Potential: β-amino acid-containing peptides have shown promise in various therapeutic areas, including as antimicrobial agents, enzyme inhibitors, and in the development of novel biomaterials like hydrogels.[1][5]
Core Methodology: Solid-Phase Peptide Synthesis (SPPS) Protocol
The following is a detailed, step-by-step protocol for the incorporation of Fmoc-(R)-3-amino-2-benzylpropanoic acid into a peptide chain using manual or automated Fmoc-SPPS.
Materials and Reagents
-
Fmoc-(R)-3-amino-2-benzylpropanoic acid (CAS: 828254-16-6)
-
SPPS Resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl Chloride resin)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF for Fmoc deprotection
-
Coupling Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIC (N,N'-Diisopropylcarbodiimide)
-
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Washing Solvents: DMF, DCM, Isopropanol (IPA)
-
Cleavage Cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS))
-
Anhydrous Ether (for peptide precipitation)
Experimental Workflow
The overall workflow for incorporating a single Fmoc-(R)-3-amino-2-benzylpropanoic acid residue is depicted below:
Sources
- 1. Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 828254-16-6 | Fmoc-(R)-3-Amino-2-benzylpropanoic acid | Ambeed.com [ambeed.com]
- 3. China Fmoc-R-3-amino-2-benzylpropanoic-acid ï¼CAS#828254-16-6) Manufacturer and Supplier | Xinchem [xinchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation [mdpi.com]
An In-Depth Technical Guide to Fmoc-(R)-3-amino-2-benzylpropanoic Acid: Structure, Synthesis, and Application in Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of a Chiral β-Amino Acid in Peptide Synthesis
Fmoc-(R)-3-amino-2-benzylpropanoic acid, a chiral, non-proteinogenic β-amino acid, has emerged as a valuable building block in the field of peptide chemistry and drug discovery. Its unique structural features, including the stereochemistry at the α-carbon and the presence of a benzyl group, offer strategic advantages in the design of novel peptides with enhanced conformational stability and biological activity. This guide provides a comprehensive technical overview of its structure, synthesis, characterization, and application, with a focus on the underlying principles and practical methodologies for its effective utilization in research and development.
The incorporation of β-amino acids into peptide sequences can induce specific secondary structures, such as helices and turns, and confer resistance to enzymatic degradation, thereby improving the pharmacokinetic properties of peptide-based therapeutics.[1] The fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino terminus makes this compound directly compatible with the widely adopted solid-phase peptide synthesis (SPPS) methodology, allowing for its seamless integration into automated and manual synthesis protocols.[2][3]
I. Chemical Structure and Physicochemical Properties
Fmoc-(R)-3-amino-2-benzylpropanoic acid is characterized by a propanoic acid backbone with a benzyl group at the C2 (α) position and an Fmoc-protected amino group at the C3 (β) position. The "(R)" designation specifies the stereochemistry at the chiral center (C2).
Chemical Structure:
Caption: 2D representation of Fmoc-(R)-3-amino-2-benzylpropanoic acid.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | (2R)-3-{[(9H-fluoren-9-yl)methoxy]carbonylamino}-2-benzylpropanoic acid | [] |
| Synonyms | (R)-Fmoc-β²-homophenylalanine, Fmoc-D-β-homophenylalanine | [][5] |
| CAS Number | 828254-16-6 | [6][7] |
| Molecular Formula | C₂₅H₂₃NO₄ | [6][7] |
| Molecular Weight | 401.46 g/mol | [6] |
| Appearance | White Powder | [6] |
| Purity | ≥ 98% (HPLC) | [6] |
| Optical Rotation | +5 ± 0.5º (c=1, in DMF) | [6] |
| Storage | Store at 0-8 °C | [6] |
II. Synthesis and Characterization
The synthesis of Fmoc-(R)-3-amino-2-benzylpropanoic acid involves two key stages: the asymmetric synthesis of the precursor, (R)-3-amino-2-benzylpropanoic acid, followed by the protection of the amino group with the Fmoc moiety.
A. Asymmetric Synthesis of (R)-3-amino-2-benzylpropanoic acid
The enantioselective synthesis of β-amino acids is a well-established field, with several methodologies available. One common approach involves the conjugate addition of a nitrogen nucleophile to a chiral α,β-unsaturated precursor. For the synthesis of (R)-3-amino-2-benzylpropanoic acid, a plausible route involves the conjugate addition of a protected amine to a derivative of benzylmalonic acid, followed by stereoselective transformations and deprotection.
Illustrative Synthetic Pathway:
Caption: A generalized synthetic workflow for the precursor β-amino acid.
While a detailed, publicly available protocol specifically for (R)-3-amino-2-benzylpropanoic acid is not readily found, established methods for asymmetric β-amino acid synthesis, such as those employing chiral auxiliaries or organocatalysis, can be adapted.[7]
B. Fmoc Protection of the Amino Group
The protection of the primary amine of (R)-3-amino-2-benzylpropanoic acid with the Fmoc group is a standard procedure in peptide chemistry. This reaction is typically carried out using Fmoc-chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[2]
Experimental Protocol: Fmoc Protection
-
Dissolution: Dissolve (R)-3-amino-2-benzylpropanoic acid (1.0 equivalent) in a suitable solvent system, such as a 1:1 mixture of dioxane and 10% aqueous sodium carbonate.
-
Addition of Fmoc Reagent: Cool the solution to 0 °C in an ice bath. Slowly add a solution of Fmoc-OSu (1.05 equivalents) in dioxane dropwise with vigorous stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu and byproducts.
-
Acidification and Extraction: Acidify the aqueous layer to pH 2-3 with 1 M HCl. Extract the product into an organic solvent such as ethyl acetate.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude Fmoc-(R)-3-amino-2-benzylpropanoic acid by recrystallization or flash column chromatography to obtain the final product.
C. Analytical Characterization
Rigorous characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized Fmoc-(R)-3-amino-2-benzylpropanoic acid.
Table 2: Analytical Characterization Methods
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural elucidation and confirmation of proton environments. | Characteristic peaks for the Fmoc group (aromatic protons), the benzyl group (aromatic and methylene protons), and the propanoic acid backbone (methine and methylene protons). |
| ¹³C NMR | Confirmation of the carbon skeleton. | Resonances corresponding to the carbonyl carbon, aromatic carbons of the Fmoc and benzyl groups, and the aliphatic carbons of the backbone. |
| HPLC | Purity assessment and chiral analysis. | A single major peak on a reverse-phase column indicating high purity (≥98%). Chiral HPLC can be used to determine the enantiomeric excess. |
| Mass Spectrometry (ESI-MS) | Determination of molecular weight. | A molecular ion peak corresponding to the calculated mass of the compound (m/z for [M+H]⁺ ≈ 402.16).[6] |
| Optical Rotation | Confirmation of stereochemistry. | A positive specific rotation value, as reported (+5 ± 0.5º, c=1 in DMF), confirms the (R)-enantiomer.[6] |
III. Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of Fmoc-(R)-3-amino-2-benzylpropanoic acid is as a building block in Fmoc-based SPPS.[1] The Fmoc group serves as a temporary protecting group for the α-amino function, which is cleaved at each cycle of peptide chain elongation using a mild base, typically a solution of piperidine in N,N-dimethylformamide (DMF).
SPPS Cycle using Fmoc-(R)-3-amino-2-benzylpropanoic acid:
Caption: The iterative cycle of solid-phase peptide synthesis.
Experimental Protocol: Coupling in SPPS
-
Resin Preparation: Start with a resin-bound peptide that has a free N-terminal amino group. Swell the resin in DMF.
-
Activation: In a separate vessel, dissolve Fmoc-(R)-3-amino-2-benzylpropanoic acid (3-5 equivalents relative to the resin loading) and a coupling agent such as HBTU (0.95 equivalents relative to the amino acid) in DMF. Add a base like N,N-diisopropylethylamine (DIEA) (2 equivalents relative to the amino acid) to activate the carboxylic acid.
-
Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.
-
Washing: After complete coupling, wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc group from the newly added amino acid, exposing the N-terminus for the next coupling cycle.
The presence of the benzyl group on the α-carbon can influence the conformational preferences of the resulting peptide, potentially promoting specific secondary structures. This makes Fmoc-(R)-3-amino-2-benzylpropanoic acid a valuable tool for designing peptidomimetics with tailored three-dimensional structures.
IV. Conclusion and Future Perspectives
Fmoc-(R)-3-amino-2-benzylpropanoic acid is a specialized yet highly valuable building block for peptide chemists and drug developers. Its defined stereochemistry and the presence of the benzyl group offer unique opportunities to modulate peptide structure and function. The compatibility of the Fmoc protecting group with standard SPPS protocols ensures its straightforward incorporation into synthetic workflows. As the demand for more stable and potent peptide-based therapeutics continues to grow, the strategic use of non-proteinogenic amino acids like Fmoc-(R)-3-amino-2-benzylpropanoic acid will undoubtedly play an increasingly important role in advancing the field. Future research may focus on exploring the full range of conformational constraints and biological activities that can be achieved through the systematic incorporation of this and related β-amino acids into diverse peptide scaffolds.
References
-
Chem-Impex. (n.d.). R-Fmoc-3-amino-2-benzyl-propionic acid. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of (b) (R)-3-Amino-2-[[(benzyloxy)carbonyl]amino]propanoic acid. Retrieved from [Link]
-
Ziegler, J., & Abel, S. (2014). Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. Amino Acids, 46(10), 2399–2408. Retrieved from [Link]
-
ResearchGate. (2025). Identification of Fmoc-β-Ala-OH and Fmoc-β-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives. Retrieved from [Link]
-
Davies, S. G., & Fletcher, A. M. (2013). Asymmetric synthesis of β2-amino acids: 2-substituted-3-aminopropanoic acids from N-acryloyl SuperQuat derivatives. Organic & Biomolecular Chemistry, 11(48), 8349-8361. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]
-
Jámbor, A., & Molnár-Perl, I. (2009). Amino Acid Analysis by High-Performance Liquid Chromatography After Derivatization With 9-fluorenylmethyloxycarbonyl Chloride Literature Overview and Further Study. Journal of AOAC International, 92(3), 769-782. Retrieved from [Link]
-
Scholars Research Library. (n.d.). Beta-alanine: Design, synthesis and antimicrobial evaluation of synthesized derivatives. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Nα-(BENZYLOXYCARBONYL)-β-(PYRAZOL-1-YL)-L-ALANINE. Retrieved from [Link]
-
Obkircher, M., Stähelin, C., & Dick, F. (2008). Formation of Fmoc–β‐alanine during Fmoc‐protections with Fmoc–OSu. Journal of Peptide Science, 14(6), 763-766. Retrieved from [Link]
- Hruby, V. J., & Qian, X. (1991). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Asymmetric Synthesis (pp. 257-303). Elsevier.
-
List, B., Pojarliev, P., & Martin, H. J. (2021). Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. Journal of the American Chemical Society, 143(9), 3466-3471. Retrieved from [Link]
-
White Rose Research Online. (2023). Asymmetric synthesis of functionalizable type II β-turn-inducing α-amino acid building blocks. Retrieved from [Link]
-
Frontiers. (2023). Advances in the synthesis of β-alanine. Retrieved from [Link]
-
Patel, R. P., & Price, S. (1967). Synthesis of Benzyl Esters of α-Amino Acids. The Journal of Organic Chemistry, 32(10), 3321-3322. Retrieved from [Link]
-
Zielińska-Pisklak, M. A., Pisklak, D. M., & Wawer, I. (2011). 1H and 13C NMR characteristics of β-blockers. Magnetic Resonance in Chemistry, 49(5), 284-290. Retrieved from [Link]
-
The Royal Society of Chemistry. (2018). Supporting information. Retrieved from [Link]
-
ResearchGate. (2011). (PDF) 1H and 13C NMR characteristics of β-blockers. Retrieved from [Link]
-
The Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159). Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chempep.com [chempep.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. rsc.org [rsc.org]
- 6. Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Asymmetric synthesis of β2-amino acids: 2-substituted-3-aminopropanoic acids from N-acryloyl SuperQuat derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Foreword: The Strategic Importance of Chiral β-Amino Acids in Modern Drug Discovery
An In-depth Technical Guide to the Synthesis and Purification of Fmoc-(R)-3-amino-2-benzylpropanoic Acid
In the landscape of peptide science and medicinal chemistry, the architectural diversity of our building blocks dictates the functional potential of the resulting molecules. While α-amino acids form the canonical backbone of natural peptides, the incorporation of their β-homologues has unlocked new frontiers in therapeutic design. β-amino acids, such as (R)-3-amino-2-benzylpropanoic acid, introduce a single-carbon extension into the peptide backbone. This seemingly subtle modification imparts profound changes, including enhanced proteolytic stability, unique conformational pre-dispositions, and the ability to form novel secondary structures like helices and turns.[1]
Fmoc-(R)-3-amino-2-benzylpropanoic acid, specifically, is a highly valuable building block.[2][] The (R)-stereochemistry is critical, as biological systems are exquisitely sensitive to chirality, and enantiomeric purity is paramount for achieving desired bioactivity and minimizing off-target effects.[4] The benzyl group provides a hydrophobic side chain that can participate in crucial binding interactions, while the Fluorenylmethyloxycarbonyl (Fmoc) protecting group is the lynchpin of modern solid-phase peptide synthesis (SPPS), enabling orthogonal deprotection strategies under mild basic conditions.[4][5]
This guide provides a comprehensive, field-proven perspective on the synthesis and purification of this key intermediate. We will move beyond simple procedural lists to explore the underlying chemical principles, the rationale for methodological choices, and the self-validating systems required for ensuring the highest standards of purity and stereochemical integrity.
Part 1: The Synthetic Challenge: Achieving Enantiocontrol
The primary hurdle in synthesizing the core molecule, (R)-3-amino-2-benzylpropanoic acid, is the precise installation of the stereocenter at the C2 position. While numerous strategies exist for the asymmetric synthesis of β-amino acids, including Mannich-type reactions and homologations of α-amino acids, one of the most robust and well-established methods involves the diastereoselective conjugate addition of a chiral amine to an α,β-unsaturated ester.[6][7] This approach offers high stereocontrol and yields a precursor that can be readily deprotected to furnish the desired enantiomerically pure β-amino acid.
Selected Synthetic Pathway: Asymmetric Michael Addition
The chosen strategy leverages a chiral lithium amide to direct the stereochemical outcome of a 1,4-conjugate addition (Michael addition). The chiral auxiliary is later removed via hydrogenolysis, a clean and efficient process that does not compromise the newly formed stereocenter.[6]
Caption: Asymmetric synthesis of the β-amino acid core via conjugate addition.
Experimental Protocol 1: Synthesis of (R)-3-amino-2-benzylpropanoic Acid
Materials:
-
(S)-N-benzyl-N-α-methylbenzylamine (chiral auxiliary)
-
n-Butyllithium (n-BuLi) in hexanes
-
tert-Butyl 2-benzylpropenoate (Michael acceptor)
-
Anhydrous Tetrahydrofuran (THF)
-
Palladium hydroxide on carbon (Pd(OH)₂/C)
-
Methanol (MeOH)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Methodology:
-
Formation of the Chiral Lithium Amide:
-
In a flame-dried, three-neck flask under an argon atmosphere, dissolve (S)-N-benzyl-N-α-methylbenzylamine (1.05 equivalents) in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add n-BuLi (1.0 equivalent) dropwise via syringe. The solution will typically develop a deep red or orange color.
-
Stir the mixture at 0°C for 30 minutes to ensure complete formation of the lithium amide.
-
Causality Insight: The use of a stoichiometric amount of n-BuLi ensures complete deprotonation of the secondary amine to form the nucleophilic lithium amide without excess organolithium reagent, which could otherwise react with the ester group of the Michael acceptor.
-
-
Conjugate Addition:
-
In a separate flame-dried flask, dissolve tert-butyl 2-benzylpropenoate (1.0 equivalent) in anhydrous THF and cool to -78°C (dry ice/acetone bath).
-
Slowly transfer the pre-formed lithium amide solution from Step 1 into the solution of the Michael acceptor via cannula.
-
Stir the reaction mixture at -78°C for 3-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Causality Insight: Low temperature (-78°C) is critical for maximizing diastereoselectivity by minimizing the thermal energy of the system, which favors the more ordered, sterically-favored transition state for the nucleophilic attack.
-
-
Work-up and Isolation of the Intermediate:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude diastereomeric adduct. This intermediate can be purified by column chromatography if necessary.
-
-
Hydrogenolytic Deprotection:
-
Dissolve the crude adduct in methanol.
-
Add Pd(OH)₂/C (typically 10-20 mol %).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature overnight.
-
Causality Insight: Palladium hydroxide (Pearlman's catalyst) is highly effective for cleaving N-benzyl bonds via hydrogenolysis. This process simultaneously removes both benzyl groups of the chiral auxiliary, liberating the free amine of the product.[6]
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude (R)-3-amino-2-benzylpropanoic acid.
-
Part 2: Installation of the Fmoc Protecting Group
With the chiral β-amino acid in hand, the next step is the installation of the Fmoc group. This is a crucial step for rendering the amino acid compatible with Fmoc-based SPPS. The reaction is typically performed under Schotten-Baumann conditions, using an aqueous basic solution to deprotonate the amino group, which then acts as a nucleophile.[8]
Choice of Reagent: Fmoc-OSu vs. Fmoc-Cl
Two common reagents are available for this transformation: 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).
| Reagent | Pros | Cons | Recommendation |
| Fmoc-Cl | Highly reactive, faster reaction times. | Can lead to side reactions if pH is not controlled; may form dipeptides.[8] | Use with caution; requires strict pH monitoring. |
| Fmoc-OSu | More stable, less prone to side reactions; easier to handle. | Slower reaction times. | Preferred reagent for cleaner reactions and easier purification.[8] |
Experimental Protocol 2: Fmoc-Protection
Materials:
-
(R)-3-amino-2-benzylpropanoic acid
-
Fmoc-OSu
-
10% Aqueous sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)
-
Dioxane or Acetone
-
Diethyl ether
-
Dilute Hydrochloric Acid (HCl)
-
Ethyl acetate
Methodology:
-
Dissolution: Dissolve the synthesized amino acid (1.0 equivalent) in a 10% aqueous solution of sodium carbonate.[9] Alternatively, use a biphasic mixture of dioxane and aqueous sodium bicarbonate.
-
Causality Insight: The basic aqueous solution serves two purposes: it deprotonates the amino group to form the nucleophilic free amine, and it deprotonates the carboxylic acid to form the carboxylate salt, increasing its solubility in the aqueous phase.
-
-
Addition of Fmoc-OSu: In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in dioxane or acetone.[9] Add this solution slowly to the vigorously stirring amino acid solution at 0-5°C.
-
Causality Insight: A slight excess of the Fmoc reagent ensures complete reaction. Slow addition at low temperature helps to control the exothermicity of the reaction and minimize potential side reactions.
-
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours or overnight. Monitor progress by TLC until the starting amino acid is consumed.[9]
-
Work-up and Precipitation:
-
Dilute the reaction mixture with water.
-
Wash the aqueous layer with diethyl ether to remove any unreacted Fmoc-OSu and byproducts like N-hydroxysuccinimide.[9]
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with dilute HCl. The desired Fmoc-protected amino acid, being less water-soluble at this pH, will precipitate out as a white solid.
-
Causality Insight: Acidification protonates the carboxylate, rendering the molecule neutral and significantly reducing its aqueous solubility, which is the basis for its isolation via precipitation.
-
-
Extraction and Drying:
Part 3: Purification: The Path to Analytical-Grade Purity
Purification is a non-negotiable step to ensure the quality of the final product, as impurities can interfere with subsequent peptide synthesis steps, leading to deletion sequences or other side products.[10][11] The primary methods for purifying Fmoc-amino acids are recrystallization and column chromatography.
Caption: Decision workflow for the purification of Fmoc-amino acids.
Comparison of Purification Techniques
| Technique | Principle | Typical Throughput | Purity Achieved | Pros | Cons |
| Recrystallization | Differential solubility of the compound and impurities in a solvent system at different temperatures. | High (grams to kgs) | Good to Excellent (>98%) | Scalable, cost-effective, simple.[9] | Relies on finding a suitable solvent system; may not remove closely related impurities. |
| Silica Gel Chromatography | Differential partitioning of components between a stationary phase (silica) and a mobile phase. | Low to Medium (mgs to grams) | Excellent (>99%) | High resolving power for a wide range of impurities. | Solvent-intensive, less scalable, can be time-consuming. |
| RP-HPLC | Separation based on hydrophobicity.[9] | Analytical (µg) to Preparative (grams) | Highest (>99.5%) | Gold standard for purity assessment and final polishing.[10] | Expensive, requires specialized equipment, limited throughput for preparative scale. |
Experimental Protocol 3: Purification by Recrystallization
This protocol is often the most efficient method for obtaining high-purity material after the initial synthesis.
Materials:
-
Crude Fmoc-(R)-3-amino-2-benzylpropanoic acid
-
Ethyl acetate (solvent)
-
Hexane (anti-solvent)
Methodology:
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to just dissolve the solid completely.
-
Causality Insight: The goal is to create a saturated solution at an elevated temperature. Using the minimum amount of solvent is key to maximizing yield upon cooling.
-
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Slowly add hexane (the anti-solvent) dropwise to the hot solution until it just begins to turn cloudy (the saturation point). If too much is added, clarify with a few drops of hot ethyl acetate.
-
Causality Insight: The anti-solvent reduces the solubility of the desired product in the solvent system, inducing crystallization. Slow addition promotes the formation of well-defined, pure crystals rather than rapid precipitation which can trap impurities.
-
-
Cooling: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath or refrigerator for several hours to complete the crystallization process.
-
Isolation: Collect the crystals by vacuum filtration, washing the filter cake with a small amount of cold hexane.
-
Drying: Dry the purified crystals under vacuum to remove residual solvents.
-
Validation: Confirm the purity of the final product using analytical techniques such as RP-HPLC and characterize its identity using NMR and Mass Spectrometry.[9][11]
Conclusion
The synthesis and purification of Fmoc-(R)-3-amino-2-benzylpropanoic acid is a multi-step process that demands careful control over stereochemistry, reaction conditions, and purification methodologies. By employing a diastereoselective conjugate addition for the core synthesis, followed by a robust Fmoc-protection protocol and systematic purification, researchers can reliably obtain this valuable building block in high purity. Each step, from the choice of a chiral auxiliary to the selection of a recrystallization solvent, is guided by fundamental chemical principles designed to maximize yield, purity, and stereochemical integrity. The resulting high-quality intermediate is essential for the successful solid-phase synthesis of advanced, structurally unique peptides for therapeutic and research applications.
References
-
Davies, S. G., & Smith, A. D. (2001). Asymmetric synthesis of β-amino acid scaffolds. Royal Society of Chemistry Publishing. Available from: [Link]
-
Fmoc - Lokey Lab Protocols. (2017). University of California, Santa Cruz. Available from: [Link]
-
Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023). National Institutes of Health. Available from: [Link]
-
Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. Available from: [Link]
-
Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. (2023). National Institutes of Health. Available from: [Link]
-
Purification of large peptides using chemoselective tags. (2000). Oxford Academic. Available from: [Link]
-
Chromatographic Separation of Amino Acids. (2018). ResearchGate. Available from: [Link]
-
Synthesis of (b) (R)-3-Amino-2-[[(benzyloxy)carbonyl]amino]propanoic acid. Molbase. Available from: [Link]
-
Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Available from: [Link]
-
Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. (2021). ACS Publications. Available from: [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? (2021). National Institutes of Health. Available from: [Link]
-
Advanced Intermediates for Peptide Synthesis: A Focus on Fmoc-(R)-3-Amino-3-(2-fluorophenyl)propionic Acid. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
-
Enantioselective Synthesis of β-amino acids: A Review. (2015). Hilaris Publisher. Available from: [Link]
-
Fmoc-Amino Acids for Peptide Synthesis. AAPPTec. Available from: [Link]
-
Efficient Synthesis of Fmoc-Protected Azido Amino Acids. (2011). University of Cambridge. Available from: [Link]
-
NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. (2023). University of Illinois Urbana-Champaign. Available from: [Link]
-
Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. (2024). PubMed. Available from: [Link]
-
Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. (2020). MDPI. Available from: [Link]
-
Resolution of racemic 1-amino-2-propanol. (1987). ResearchGate. Available from: [Link]
- Resolution of racemic amino acids. Google Patents.
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. Asymmetric synthesis of β-amino acid scaffolds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. chemistry.illinois.edu [chemistry.illinois.edu]
- 8. Lokey Lab Protocols: Fmoc [lokeylab.wikidot.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
Introduction to Fmoc-(R)-3-amino-2-benzylpropanoic Acid
An In-Depth Technical Guide to the Solubility of Fmoc-(R)-3-amino-2-benzylpropanoic Acid
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the solubility of Fmoc-protected amino acid building blocks is a critical parameter for success. Inadequate dissolution can lead to incomplete coupling reactions, the generation of deletion sequences, and overall reduced purity and yield of the target peptide. This guide provides a comprehensive overview of the solubility characteristics of Fmoc-(R)-3-amino-2-benzylpropanoic acid, a key building block in the synthesis of modified peptides. While specific quantitative solubility data is not widely published, this document outlines the core principles governing its solubility, provides a qualitative assessment in common solvents, and details an experimental protocol for its precise determination.
Fmoc-(R)-3-amino-2-benzylpropanoic acid, also known as (R)-Fmoc-β²-homophenylalanine, is a non-natural amino acid derivative used in solid-phase peptide synthesis (SPPS).[1] Its structure incorporates the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino function, a benzyl group on the α-carbon, and a carboxylic acid. The presence of the benzyl group enhances its stability and can influence the conformational properties of the resulting peptide.[1][2] Understanding its behavior in various solvents is paramount for its effective use in the synthesis of complex and high-purity peptides.[1]
Physicochemical Properties:
| Property | Value | Reference |
| Synonyms | (R)-Fmoc-β2-homophenylalanine | [1] |
| CAS Number | 828254-16-6 | [1] |
| Molecular Formula | C₂₅H₂₃NO₄ | [1] |
| Molecular Weight | 401.46 g/mol | [1] |
| Appearance | White Powder | [1] |
Factors Governing Solubility
The solubility of Fmoc-(R)-3-amino-2-benzylpropanoic acid is a multifactorial property influenced by several key factors:
-
The Fmoc Group: The large, hydrophobic fluorenylmethoxycarbonyl (Fmoc) group is a dominant feature of the molecule. This group can lead to aggregation in solution, which negatively impacts solubility.[3][4] However, its aromatic nature also contributes to good solubility in many polar aprotic organic solvents.[3]
-
Amino Acid Side Chain: The benzyl group at the α-position significantly increases the hydrophobicity of the molecule. This characteristic suggests poor solubility in aqueous solutions but favorable solubility in a range of organic solvents.[5][6]
-
Solvent System: The choice of solvent is the most critical factor. Polar aprotic solvents are generally the most effective for dissolving Fmoc-protected amino acids.[3][7] These solvents can effectively solvate both the polar carboxylic acid group and the non-polar Fmoc and benzyl groups.
-
Temperature: In most cases, the solubility of solids in liquids increases with temperature. Gentle warming can be an effective method to dissolve sparingly soluble Fmoc-amino acids, though care must be taken to avoid degradation.[3][6]
-
Purity of the Compound and Solvent: The presence of impurities in either the Fmoc-amino acid or the solvent can affect solubility. For instance, the degradation of dimethylformamide (DMF) to dimethylamine can impact the stability of the Fmoc group.[8]
Qualitative Solubility Profile
| Solvent | Type | Expected Qualitative Solubility | Rationale and Insights |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | DMF is the most commonly used solvent in SPPS due to its excellent ability to dissolve Fmoc-amino acids and swell the polystyrene resin support.[3][10] The polarity of DMF is well-suited to solvate the entire molecule. |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Highly Soluble | NMP is often considered a stronger solvent than DMF, particularly for hydrophobic peptides and amino acids, as it can help to disrupt aggregation.[11] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | DMSO is a powerful solvent for many organic compounds, including Fmoc-amino acids. It can be used alone or as a co-solvent to enhance the solubility in DMF.[3] |
| Dichloromethane (DCM) | Nonpolar Aprotic | Moderately to Sparingly Soluble | While DCM can dissolve many organic compounds, its lower polarity compared to DMF and NMP may result in lower solubility for this amino acid derivative. It is less commonly used in modern Fmoc-based SPPS.[8][11] |
| Tetrahydrofuran (THF) | Polar Aprotic | Sparingly Soluble | THF is generally a weaker solvent for Fmoc-amino acids compared to DMF or NMP.[3] |
| Acetonitrile (ACN) | Polar Aprotic | Sparingly Soluble | Acetonitrile is often used in the purification (RP-HPLC) of peptides but is not a primary choice for dissolving Fmoc-amino acids for coupling reactions due to lower solubility.[3][6] |
| Water | Aqueous | Insoluble | The significant hydrophobicity imparted by the Fmoc and benzyl groups makes this compound virtually insoluble in water.[5][9] |
Experimental Determination of Solubility: The Shake-Flask Method
For applications requiring precise knowledge of solubility, direct experimental determination is necessary. The shake-flask method is a well-established and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[3]
Principle
An excess amount of the solid compound is agitated in a known volume of the solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the solute in the clear supernatant is determined analytically, typically by High-Performance Liquid Chromatography (HPLC).[3]
Detailed Protocol
Materials and Equipment:
-
Fmoc-(R)-3-amino-2-benzylpropanoic acid
-
Solvents of interest (e.g., DMF, NMP, DMSO)
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Temperature-controlled incubator or water bath
-
Syringes and 0.2 µm syringe filters
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector and a C18 reverse-phase column
Procedure:
-
Preparation of Standard Solutions:
-
Accurately weigh a small amount of Fmoc-(R)-3-amino-2-benzylpropanoic acid and dissolve it in the solvent of interest to prepare a stock solution of known concentration.
-
Perform a series of serial dilutions of the stock solution to create a set of standard solutions covering a range of concentrations. These will be used to generate a calibration curve.[3]
-
-
Sample Preparation:
-
Add an excess amount of Fmoc-(R)-3-amino-2-benzylpropanoic acid to a vial containing a known volume (e.g., 2 mL) of the chosen solvent. "Excess" means that a visible amount of undissolved solid should remain after equilibration.[3]
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials on an orbital shaker within a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a period sufficient to reach equilibrium. This is typically 24-48 hours. A preliminary experiment can be conducted to determine the minimum time required to achieve a stable concentration.[3]
-
-
Sample Extraction and Filtration:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the clear supernatant using a syringe.
-
Immediately filter the sample through a 0.2 µm syringe filter into a clean HPLC vial. This step is crucial to ensure that no solid particles are transferred, which would lead to an overestimation of solubility.[3]
-
-
Quantification by HPLC:
-
Dilute the filtered, saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve. The dilution factor must be accurately recorded.
-
Analyze the standard solutions and the diluted sample by HPLC. The Fmoc group has a strong UV absorbance, typically monitored at around 265 nm.[3]
-
A typical HPLC method would involve a C18 column and a gradient elution with mobile phases such as water and acetonitrile, both containing a small amount of trifluoroacetic acid (TFA).
-
-
Data Analysis and Calculation:
-
Construct a calibration curve by plotting the peak area from the HPLC analysis of the standard solutions against their known concentrations.
-
Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample.
-
Calculate the solubility of Fmoc-(R)-3-amino-2-benzylpropanoic acid in the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.[3]
-
Visualizing the Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. Fmoc-L-beta-homophenylalanine | 193954-28-8 [chemicalbook.com]
- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 11. biotage.com [biotage.com]
The Strategic Incorporation of Fmoc-(R)-3-amino-2-benzylpropanoic Acid in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of contemporary drug discovery, the pursuit of novel therapeutic modalities with enhanced efficacy, stability, and target specificity is paramount. Peptides and peptidomimetics have emerged as a promising class of therapeutics, yet their development is often hampered by inherent limitations such as proteolytic instability and poor bioavailability. The strategic incorporation of non-natural amino acids offers a powerful solution to overcome these challenges. This technical guide provides an in-depth exploration of Fmoc-(R)-3-amino-2-benzylpropanoic acid, a chiral β-amino acid building block, and its multifaceted applications in the design and synthesis of next-generation therapeutics. We will delve into its role in creating proteolytically resistant peptide analogs, developing potent protease inhibitors, and constructing conformationally constrained peptides and foldamers that can effectively modulate challenging drug targets like protein-protein interactions.
Introduction: The Imperative for Non-Natural Amino Acids in Peptide Drug Discovery
Peptides are exquisite signaling molecules, mediating a vast array of physiological processes with high potency and selectivity. However, their translation into viable drug candidates is often challenging due to their rapid degradation by endogenous proteases and their inherent conformational flexibility, which can lead to reduced receptor affinity and off-target effects. The introduction of unnatural amino acids, such as β-amino acids, into peptide sequences has proven to be a highly effective strategy to mitigate these liabilities.[1][2]
Fmoc-(R)-3-amino-2-benzylpropanoic acid, also known as (R)-Fmoc-β²-homophenylalanine, is a key player in this field.[] Its structure, featuring a benzyl side chain and a β-amino acid backbone, provides unique steric and conformational properties that can be leveraged to design novel peptidomimetics with improved pharmacological profiles.[][4] The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group makes it fully compatible with the most widely used solid-phase peptide synthesis (SPPS) methodologies, allowing for its seamless integration into peptide chains.[4][5][]
Physicochemical Properties of Fmoc-(R)-3-amino-2-benzylpropanoic Acid
A thorough understanding of the physicochemical properties of this building block is essential for its effective application.
| Property | Value | Source |
| Molecular Formula | C25H23NO4 | [][7] |
| Molecular Weight | 401.45 g/mol | [][7] |
| Appearance | White Powder | [] |
| Stereochemistry | (R) | [] |
| Storage | 2-8 °C | [] |
The benzyl side chain imparts hydrophobicity, which can influence the solubility and aggregation propensity of the resulting peptides. The β-amino acid backbone introduces an additional carbon atom into the peptide chain, altering the spacing of side chains and influencing the accessible conformational space.
Core Applications in Drug Discovery
The unique structural features of Fmoc-(R)-3-amino-2-benzylpropanoic acid underpin its utility in several key areas of drug discovery.
Enhancing Proteolytic Stability: Crafting Durable Peptidomimetics
A major hurdle in the development of peptide-based drugs is their susceptibility to degradation by proteases. The incorporation of β-amino acids, such as (R)-3-amino-2-benzylpropanoic acid, into a peptide backbone renders the adjacent peptide bonds resistant to enzymatic cleavage.[1][2] This is because the altered backbone geometry is not recognized by the active site of most proteases.[2] This enhanced stability leads to a longer plasma half-life and improved bioavailability of the therapeutic peptide.[4]
Experimental Workflow: Assessing Proteolytic Stability
Caption: Workflow for comparing the proteolytic stability of a native peptide and its β-amino acid-containing analog.
Designing Potent and Selective Protease Inhibitors
Proteases are themselves important drug targets in a variety of diseases, including cancer, viral infections, and inflammatory disorders.[8] Peptidomimetics containing β-amino acids can act as potent and selective protease inhibitors.[2] The altered backbone can mimic the transition state of peptide bond hydrolysis, leading to tight binding within the enzyme's active site.[8] The benzyl side chain of Fmoc-(R)-3-amino-2-benzylpropanoic acid can be directed into the S1 or S2 pockets of proteases that have a preference for hydrophobic residues, such as chymotrypsin or dipeptidyl peptidase IV (DPP-IV).[9][10]
For example, studies on DPP-IV inhibitors have shown that β-homophenylalanine derivatives can be potent and selective inhibitors of this enzyme, which is a key target in the treatment of type 2 diabetes.[9][10]
Constructing Constrained Peptides and Foldamers for Targeting Protein-Protein Interactions
Many disease-relevant targets, such as protein-protein interactions (PPIs), are characterized by large, flat binding surfaces that are difficult to target with traditional small molecules.[11][12] Peptides that mimic the secondary structures (e.g., α-helices, β-sheets) of one of the binding partners are promising therapeutic leads. However, short linear peptides are often too flexible to maintain their bioactive conformation in solution.[11]
The incorporation of β-amino acids like (R)-3-amino-2-benzylpropanoic acid can induce stable, well-defined secondary structures, such as helices and turns, in peptides.[1][13] These structured peptides, known as foldamers, can present their side chains in a precise spatial arrangement, allowing them to bind to their targets with high affinity and specificity.[11][12][13] The benzyl group can be strategically positioned to engage in key hydrophobic interactions at the PPI interface.
Logical Relationship: From Building Block to Bioactive Foldamer
Caption: The pathway from a single β-amino acid building block to a therapeutic foldamer targeting PPIs.
Experimental Protocols: A Guide to Implementation
The successful application of Fmoc-(R)-3-amino-2-benzylpropanoic acid in drug discovery relies on robust and well-optimized experimental procedures. The following section provides a detailed protocol for its incorporation into a peptide sequence using manual Fmoc solid-phase peptide synthesis.
Materials and Reagents
-
Resin: Rink amide resin (for C-terminal amides) or Wang resin (for C-terminal acids).[5][14]
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine.[15]
-
Amino Acids: Fmoc-protected α-amino acids, Fmoc-(R)-3-amino-2-benzylpropanoic acid.
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[16][17]
-
Base: N,N-Diisopropylethylamine (DIPEA).[15]
-
Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water.[15]
-
Other: Acetic anhydride, Pyridine (for capping).[14]
Step-by-Step Protocol for Manual Solid-Phase Peptide Synthesis
This protocol outlines a single coupling cycle for adding an amino acid to the growing peptide chain on the solid support.
-
Resin Swelling:
-
Place the desired amount of resin in a reaction vessel with a sintered glass frit.
-
Add DMF to cover the resin and allow it to swell for at least 30 minutes at room temperature.[14]
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Amino Acid Coupling:
-
In a separate vial, dissolve 3-5 equivalents of the Fmoc-amino acid (e.g., Fmoc-(R)-3-amino-2-benzylpropanoic acid) and a slightly lower molar equivalent of the coupling reagent (e.g., HBTU) in DMF.
-
Add 6-10 equivalents of DIPEA to the amino acid solution to activate it. The solution will typically change color.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
To confirm the completion of the coupling reaction, a Kaiser test can be performed.[15] A negative result (yellow beads) indicates a complete reaction.
-
-
Capping (Optional but Recommended):
-
If the coupling is incomplete (positive Kaiser test), any unreacted free amines should be capped to prevent the formation of deletion sequences.
-
Treat the resin with a solution of acetic anhydride and pyridine in DMF for 30 minutes.[14]
-
Wash the resin thoroughly with DMF.
-
-
Chain Elongation:
-
Repeat steps 2-4 for each subsequent amino acid in the desired sequence.
-
-
Final Deprotection and Cleavage:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).
-
Wash the resin with DMF, followed by DCM, and dry it under a stream of nitrogen.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.[15]
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet the peptide, and lyophilize to obtain the crude product.
-
-
Purification and Characterization:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
-
Conclusion and Future Perspectives
Fmoc-(R)-3-amino-2-benzylpropanoic acid is a versatile and powerful building block for the design and synthesis of novel peptide-based therapeutics. Its ability to confer proteolytic resistance, act as a core element in protease inhibitors, and induce stable secondary structures in foldamers makes it an invaluable tool for medicinal chemists and drug discovery scientists.[2][4] As our understanding of disease biology continues to evolve, the demand for sophisticated molecular tools to modulate complex biological targets will only increase. The strategic application of unique building blocks like Fmoc-(R)-3-amino-2-benzylpropanoic acid will be instrumental in meeting this demand and paving the way for the next generation of innovative medicines.
References
- Vertex AI Search. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
- Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
- MDPI. (n.d.). Helical Foldamers and Stapled Peptides as New Modalities in Drug Discovery: Modulators of Protein-Protein Interactions.
- ResearchGate. (n.d.). Foldamers based on unnatural β-amino acid building blocks.
- ACS Publications. (n.d.). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry.
- Chem-Impex. (n.d.). (R)-Fmoc-3-amino-2-benzyl-propionic acid.
- Taylor & Francis Online. (n.d.). Innovative peptide architectures: advancements in foldamers and stapled peptides for drug discovery.
- Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254.
- PubMed. (2004). Discovery of Potent and Selective Beta-Homophenylalanine Based Dipeptidyl Peptidase IV Inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(18), 4759-4762.
- ScienceDirect. (2004). Discovery of potent and selective β-homophenylalanine based dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(18), 4759-4762.
- BOC Sciences. (n.d.). Fmoc-(R)-3-Amino-2-benzylpropanoic acid.
- ResearchGate. (n.d.). The Use of β-Amino Acids in the Design of Protease and Peptidase Inhibitors.
- National Institutes of Health. (n.d.). Synthesis and Structure-Activity Relationships of Linear and Conformationally Constrained Peptide Analogs of CIYKYY as Src Tyrosine Kinase Inhibitors.
- University of Helsinki. (2021). Conformationally Constrained Peptides with High Affinity to the Vascular Endothelial Growth Factor.
- CymitQuimica. (n.d.). FMoc-(R)-3-aMino-2-benzylpropanoic acid.
- BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?.
- MDPI. (n.d.). Inhibitors of Proteases: A Well-Grounded Strategy in Drug Development.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. cymitquimica.com [cymitquimica.com]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of potent and selective beta-homophenylalanine based dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. mdpi.com [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. chem.uci.edu [chem.uci.edu]
- 15. chemistry.du.ac.in [chemistry.du.ac.in]
- 16. Synthesis and Structure-Activity Relationships of Linear and Conformationally Constrained Peptide Analogs of CIYKYY as Src Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Making sure you're not a bot! [helda.helsinki.fi]
A Technical Guide to Fmoc-(R)-3-amino-2-benzylpropanoic Acid in Neuroscience Research
Abstract
In the intricate landscape of neuroscience drug discovery, the demand for molecular tools that offer enhanced stability, conformational rigidity, and novel receptor interactions is paramount. Fmoc-(R)-3-amino-2-benzylpropanoic acid, a non-canonical β-amino acid, has emerged as a pivotal building block for the synthesis of advanced peptidomimetics and neuroactive peptides. Its unique structural architecture—combining the stereospecificity of the (R)-enantiomer, the conformational constraint of a β-amino acid backbone, and the hydrophobic benzyl side chain—provides a powerful scaffold for designing next-generation neurological therapeutics. This guide provides an in-depth exploration of its application, focusing on the strategic rationale for its use in Solid-Phase Peptide Synthesis (SPPS), detailed experimental protocols, and its potential for modulating key neurological signaling pathways.
Foundational Principles: The Strategic Advantage of a β-Amino Acid Scaffold
Fmoc-(R)-3-amino-2-benzylpropanoic acid is a chiral amino acid derivative where the amino group is positioned on the β-carbon relative to the carboxyl group.[1] This seemingly subtle shift from the α-position, characteristic of proteinogenic amino acids, imparts profound and advantageous properties to the resulting peptides.
-
Enhanced Proteolytic Stability: Natural peptides composed of α-amino acids are often susceptible to rapid degradation by proteases in vivo, limiting their therapeutic potential. Peptides constructed from β-amino acids, or "β-peptides," exhibit remarkable resistance to enzymatic cleavage, a critical attribute for developing drugs with improved pharmacokinetic profiles.
-
Conformational Pre-organization: The additional carbon in the backbone of β-amino acids allows for the formation of unique and stable secondary structures, such as helices and turns, that are distinct from those formed by α-peptides. This conformational rigidity can lock a peptide into a bioactive conformation, enhancing its binding affinity and specificity for neurological targets like G-protein coupled receptors (GPCRs) or ion channels.[2]
-
Structural Diversity: The benzyl group on the α-carbon provides a key hydrophobic interaction point, valuable for probing binding pockets in receptors and enzymes.[] The (R)-stereochemistry is crucial, as biological targets are chiral, and enantiomeric purity is essential for achieving desired biological activity and minimizing off-target effects.[2][4]
The 9-fluorenylmethoxycarbonyl (Fmoc) group serves as a temporary protecting group for the amine.[5] Its primary advantage lies in its base-lability; it can be removed under mild basic conditions (typically with piperidine) that do not affect the acid-labile protecting groups commonly used for amino acid side chains.[1][6] This "orthogonal" protection strategy is the cornerstone of modern SPPS, enabling the efficient and stepwise assembly of complex peptide chains.[7][8]
Core Application: Solid-Phase Peptide Synthesis (SPPS) Workflow
The incorporation of Fmoc-(R)-3-amino-2-benzylpropanoic acid into a peptide sequence follows the well-established principles of Fmoc-based SPPS.[9][10] The process is a cyclical series of deprotection, washing, coupling, and washing steps performed on a nascent peptide chain anchored to an insoluble polymer resin.[11]
Diagram: The SPPS Cycle for Incorporating a Non-Canonical Residue
Caption: Iterative workflow for Solid-Phase Peptide Synthesis (SPPS).
Experimental Protocol: Incorporation of Fmoc-(R)-3-amino-2-benzylpropanoic acid
This protocol outlines the manual synthesis steps for coupling Fmoc-(R)-3-amino-2-benzylpropanoic acid to a growing peptide chain on a Rink Amide resin. The process begins after the previous amino acid has been coupled and its Fmoc group has been removed.
Materials:
-
Peptide synthesis vessel with a sintered glass frit.
-
Rink Amide resin with N-terminally deprotected peptide sequence.
-
Fmoc-(R)-3-amino-2-benzylpropanoic acid.
-
Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
-
Base: DIPEA (N,N-Diisopropylethylamine).
-
Deprotection Solution: 20% (v/v) piperidine in DMF.
-
Solvents: Anhydrous, peptide-grade Dimethylformamide (DMF) and Dichloromethane (DCM).
-
Washing Solvents: Methanol (MeOH).
Procedure:
-
Resin Swelling & Preparation:
-
Ensure the resin-bound peptide is adequately swelled in DMF within the reaction vessel. The free amine at the N-terminus should be present from the previous cycle's deprotection step.
-
-
Amino Acid Activation:
-
In a separate vial, dissolve Fmoc-(R)-3-amino-2-benzylpropanoic acid (3 equivalents relative to resin loading) and HBTU (2.95 equivalents) in a minimal volume of DMF.
-
Add DIPEA (6 equivalents) to the solution.
-
Allow the activation mixture to pre-activate for 1-2 minutes. The solution may change color. Causality: HBTU converts the carboxylic acid of the amino acid into a more reactive activated ester, facilitating nucleophilic attack by the free amine on the resin. DIPEA acts as a non-nucleophilic base to neutralize salts and maintain the necessary pH for the reaction.[12]
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the reaction vessel containing the resin.
-
Agitate the mixture using a shaker or nitrogen bubbling for 1-2 hours at room temperature.[13]
-
Self-Validation Check: To confirm reaction completion, a small sample of resin beads can be taken and subjected to a Kaiser test. A negative result (beads remain yellow) indicates the absence of free primary amines and a successful coupling.
-
-
Washing:
-
Drain the reaction solution from the vessel.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[12]
-
-
Fmoc Deprotection:
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh portion of the 20% piperidine solution and agitate for an additional 15 minutes.[13] Causality: Piperidine, a secondary amine, cleaves the base-labile Fmoc group via a β-elimination mechanism, liberating the N-terminal amine for the next coupling cycle.[6]
-
Monitoring: The cleavage can be monitored by checking the UV absorbance of the drained solution, as the dibenzofulvene-piperidine adduct byproduct has a strong absorbance.[5][6]
-
-
Final Washing:
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (3-5 times) followed by DCM (2-3 times) and finally MeOH (2-3 times) to prepare for the next coupling cycle or for final cleavage.
-
-
Cleavage and Deprotection:
-
Once the full peptide sequence is assembled, the peptide is cleaved from the resin, and side-chain protecting groups are concomitantly removed. This is typically achieved by treating the resin with a cleavage cocktail, most commonly containing Trifluoroacetic acid (TFA). A common mixture is 95% TFA, 2.5% water, and 2.5% Triisopropylsilane (TIS).[13] Causality: TFA is a strong acid that cleaves the bond linking the peptide to the resin and also removes acid-labile side-chain protecting groups. TIS and water act as scavengers to trap reactive cations generated during this process, preventing side reactions.
-
Characterization and Quality Control
Post-synthesis, the purity and identity of the crude peptide must be rigorously confirmed. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the primary analytical tools for this purpose.[14]
| Parameter | Method | Typical Expected Result for a Hypothetical Peptide | Rationale |
| Purity | Reverse-Phase HPLC | >95% (after purification) | Quantifies the percentage of the target peptide relative to impurities and truncated sequences. |
| Identity | Mass Spectrometry (ESI-MS) | Observed Mass = Theoretical Mass ± 0.5 Da | Confirms the molecular weight of the synthesized peptide, verifying the correct sequence assembly. |
| Sequence | Tandem MS (MS/MS) | Fragmentation pattern matches theoretical | Provides definitive sequence information by fragmenting the peptide and analyzing the resulting ions. |
| Chiral Integrity | GC-MS or Chiral HPLC | Conforms to starting material purity | Verifies that the stereochemistry of the amino acid was maintained and no racemization occurred during synthesis.[14] |
Application in Neuroscience: Modulating a Neurotrophic Signaling Pathway
Peptides derived from β-amino acids can be designed as agonists or antagonists of specific neuronal receptors. Given that β-alanine itself has roles as a neurotransmitter and can influence neurotrophin levels, a peptide incorporating Fmoc-(R)-3-amino-2-benzylpropanoic acid could be engineered to modulate pathways critical for neuronal survival and plasticity, such as the Brain-Derived Neurotrophic Factor (BDNF) pathway.[15][16]
BDNF is a key neurotrophin that signals through the Tropomyosin receptor kinase B (TrkB).[15] Activation of this pathway is crucial for neuronal survival, dendritic growth, and synaptic plasticity. Dysregulation of BDNF/TrkB signaling is implicated in neurodegenerative diseases and depression.
A hypothetical peptide, "Neuro-β-Pep," containing (R)-3-amino-2-benzylpropanoic acid, could be designed to act as a TrkB agonist or a positive allosteric modulator. The β-amino acid backbone would provide resistance to degradation in the brain, while the benzyl group could facilitate passage across the blood-brain barrier and provide key hydrophobic interactions within the TrkB binding pocket.
Diagram: Hypothetical Modulation of the BDNF/TrkB Signaling Pathway
Caption: Hypothetical activation of the TrkB pathway by a novel β-peptide.
Conclusion and Future Outlook
Fmoc-(R)-3-amino-2-benzylpropanoic acid is more than just a protected amino acid; it is a strategic tool for overcoming fundamental challenges in neuroscience drug development. Its incorporation into peptide scaffolds allows for the creation of molecules with enhanced stability and conformational control, essential for effective modulation of complex neurological targets. As our understanding of neuro-signaling pathways deepens, the rational design of peptidomimetics using such advanced building blocks will continue to be a critical and promising frontier in the quest for novel therapeutics for neurodegenerative and psychiatric disorders.
References
- Gyros Protein Technologies. (n.d.). Solid-phase Peptide Synthesis (SPPS) in Research & Development.
- Chem-Impex. (n.d.). (R)-Fmoc-3-amino-2-benzyl-propionic acid.
- Creative Peptides. (n.d.). Mastering Solid Phase Peptide Synthesis (SPPS).
- Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained.
- Subiros-Funosas, R., et al. (2014). Methods and protocols of modern solid phase peptide synthesis.
- Gholami, F., et al. (2021). Biochemical Mechanisms of Beneficial Effects of Beta-Alanine Supplements on Cognition. Neurochemical Research, 46(12), 3123-3138.
- Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry.
- Fields, G. B. (2014). Introduction to Peptide Synthesis. Current Protocols in Protein Science, 75, 18.1.1-18.1.33.
- BOC Sciences. (n.d.). Fmoc-(R)-3-Amino-2-benzylpropanoic acid.
- Wu, G. (2020). The Role of Amino Acids in Neurotransmission and Fluorescent Tools for Their Detection. International Journal of Molecular Sciences, 21(17), 6337.
- Tiedje, K. E., et al. (2010). β-Alanine as a small molecule neurotransmitter.
- EvitaChem. (n.d.). Fmoc-(R)-3-amino-2-(3-fluorobenzyl)propanoic acid.
- ChemicalBook. (n.d.). fmoc-(r)-3-amino-3-(2-methyl-phenyl)-propionic acid.
- Omizzolo, M. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
- Li, Z., et al. (2024). Betaine Inhibits Ferroptosis After Intracerebral Hemorrhage by Activating the Nrf2/HO-1 Pathway. International Journal of Molecular Sciences, 25(3), 1795.
- Haspulatova, N. S., & Torshin, I. Y. (2023). Amino Acids that Play an Important Role in the Functioning of the Nervous System Review. ClinicSearch, 1(1).
- Manchester Organics. (n.d.). Fmoc-(R)-3-Amino-2-methylpropanoic acid.
- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- AAPPTec. (n.d.). Fmoc-Amino Acids for Peptide Synthesis.
- Advanced ChemTech. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Peptide Synthesis: Fmoc-Amino Acid Building Blocks Explained. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
- Dai, Y., et al. (2013). Signaling pathways activated by peptides and amino acids involved in cholecystokinin (CCK) secretion and synthesis in enteroendocrine cells. Peptides, 49, 13-20.
- ChemPep. (n.d.). Overview of Fmoc Amino Acids.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Procuring High-Quality Fmoc-(R)-3-Amino-3-(2-trifluoromethylphenyl)propionic Acid. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
- ChemPep. (n.d.). Fmoc Amino Acids for Solid-Phase Peptide Synthesis (SPPS).
- Sigma-Aldrich. (n.d.). Novabiochem® Fmoc-Amino Acids.
- Merck Millipore. (n.d.). Novabiochem® Enhanced specification Fmoc-amino acids.
- National Center for Biotechnology Information. (n.d.). (S)-3-Amino-2-benzylpropanoic acid.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advanced Intermediates for Peptide Synthesis: A Focus on Fmoc-(R)-3-Amino-3-(2-fluorophenyl)propionic Acid. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
- Vilela, A. F. L., & Landsmann, A. (2017). Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food. Comprehensive Reviews in Food Science and Food Safety, 16(1), 139-155.
- Wang, S., et al. (2022).
- Kim, D. H., et al. (2003). A three amino acid peptide, Gly-Pro-Arg, protects and rescues cell death induced by amyloid beta-peptide. Experimental Neurology, 184(2), 923-929.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.
- Nemeroff, C. B. (1994). Neuroactive peptides: unique phases in research on mammalian brain over three decades. Peptides, 15(2), 367-381.
- de la Torre-Martínez, R., et al. (2018). Amino acid and peptide prodrugs of diphenylpropanones positive allosteric modulators of α7 nicotinic receptors with analgesic activity. European Journal of Medicinal Chemistry, 143, 185-195.
- BioPharmaSpec. (n.d.). Effective Structural Characterization Strategies for Peptides.
- Park, J. H., et al. (2015). The Tetrapeptide Arg-Leu-Tyr-Glu Inhibits VEGF-induced Angiogenesis.
- AAPPTec. (n.d.). Fmoc Amino Acids.
- BOC Sciences. (n.d.). (S)-3-Amino-2-benzylpropanoic acid.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. chempep.com [chempep.com]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 8. Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jpt.com [jpt.com]
- 10. bachem.com [bachem.com]
- 11. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 14. biopharmaspec.com [biopharmaspec.com]
- 15. Biochemical Mechanisms of Beneficial Effects of Beta-Alanine Supplements on Cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. findanexpert.unimelb.edu.au [findanexpert.unimelb.edu.au]
A Technical Guide to Fmoc-(R)-3-amino-2-benzylpropanoic Acid: A Versatile Building Block for Peptidomimetic and Bioconjugate Synthesis
Executive Summary: The pursuit of novel therapeutics and research tools often requires moving beyond the canonical set of 20 proteinogenic α-amino acids. Peptidomimetics, molecules that mimic the structure and function of natural peptides, offer a powerful strategy to overcome inherent limitations such as poor metabolic stability. This guide provides an in-depth technical overview of Fmoc-(R)-3-amino-2-benzylpropanoic acid, a chiral β-amino acid, and its pivotal role in the synthesis of advanced bioconjugates. We will explore its unique structural features, its seamless integration into Solid-Phase Peptide Synthesis (SPPS) workflows, and the profound impact it has on the final structure, stability, and function of the resulting molecules. This document is intended for researchers, chemists, and drug development professionals seeking to leverage non-natural amino acids to engineer next-generation peptides with enhanced therapeutic properties.
The Imperative for Peptidomimetics: The Role of β-Amino Acids
Natural peptides are central to countless biological processes, making them attractive candidates for therapeutic intervention. However, their utility is often hampered by rapid degradation by proteases in vivo. Peptidomimetics address this challenge by incorporating non-natural structural modifications to the peptide backbone.[1][2]
One of the most successful strategies in peptidomimetic design is the incorporation of β-amino acids.[1] Unlike their α-amino acid counterparts, β-amino acids possess an additional carbon atom in their backbone between the amino and carboxyl termini.[][4] This seemingly minor alteration has profound consequences:
-
Proteolytic Resistance: The modified backbone is no longer a substrate for standard proteases, dramatically increasing the in vivo half-life of the resulting peptide.[1][4]
-
Novel Secondary Structures: The extended backbone of β-peptides (oligomers of β-amino acids) or mixed α/β-peptides induces unique and stable secondary structures, such as helices and turns, even in short sequences.[4][5] This allows for the precise conformational constraint of a molecule to mimic the bioactive shape of a natural peptide or protein domain.
Fmoc-(R)-3-amino-2-benzylpropanoic acid is a key player in this field, providing a building block that combines the benefits of a β-amino acid scaffold with the side-chain functionality of phenylalanine.
Structural and Physicochemical Profile: Fmoc-(R)-3-amino-2-benzylpropanoic Acid
To effectively utilize this compound, a clear understanding of its constituent parts is essential. Chemically, it is also known as (R)-Fmoc-β²-homophenylalanine.[]
Caption: Chemical structure of Fmoc-(R)-3-amino-2-benzylpropanoic acid.
Key Structural Components and Their Significance:
-
Fmoc (9-fluorenylmethyloxycarbonyl) Group: This is the temporary protecting group on the β-amino function. Its key advantage is its stability to acidic conditions while being easily cleaved by a weak base, typically piperidine.[7] This orthogonality is the cornerstone of modern SPPS, allowing for the selective deprotection of the N-terminus without disturbing acid-labile side-chain protecting groups.[7][8]
-
β²-Amino Acid Backbone: The amino group is attached to the third carbon (C3 or β-carbon) from the carboxyl group, while the side chain (benzyl group) is on the second carbon (C2 or α-carbon). This specific arrangement is termed a β²-substitution.[4] This geometry is critical for inducing specific, stable helical conformations in oligomers.
-
(R)-Stereochemistry: The defined chirality at the C2 position ensures stereochemical purity in the final peptide, which is crucial for specific molecular recognition and biological activity.[]
-
Benzyl Side Chain: This non-polar side chain makes the molecule an analogue of phenylalanine. It can participate in hydrophobic or aromatic stacking interactions within a peptide structure or with a biological target.
Physicochemical Data Summary
| Property | Value | Source |
| IUPAC Name | (2R)-2-benzyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | [] |
| Synonyms | (R)-Fmoc-3-amino-2-benzyl-propionic acid; (R)-Fmoc-β²-homophenylalanine | [] |
| CAS Number | 828254-16-6 | [9] |
| Molecular Formula | C₂₅H₂₃NO₄ | [][9] |
| Molecular Weight | 401.45 g/mol | [][9] |
| Appearance | White Powder / Solid | [][9] |
Integration into Solid-Phase Peptide Synthesis (SPPS)
Fmoc-(R)-3-amino-2-benzylpropanoic acid is designed for seamless use in standard Fmoc-based SPPS protocols.[1] The synthesis cycle involves the sequential addition of amino acids to a growing chain anchored on an insoluble resin support.[10][11]
Caption: Conceptual diagram of enhanced proteolytic stability.
-
Enhanced Proteolytic Stability: As previously noted, the modified backbone is a primary defense against enzymatic degradation. This translates directly to longer biological half-lives, a critical attribute for peptide-based drugs. [1][4]
-
Conformational Definition and Bioactivity: Natural peptides are often flexible, adopting their active conformation only upon binding to a target. Incorporating β-amino acids can rigidify the peptide backbone into a well-defined secondary structure, such as a helix. [5]This pre-organization can reduce the entropic penalty of binding, leading to higher affinity and specificity for the target receptor or enzyme. For instance, β-peptides have been designed to form amphipathic helices that inhibit cholesterol transport by mimicking the structure of natural lipid-binding proteins. [5]
-
Modulation of Physicochemical Properties: The benzyl side chain contributes to the overall hydrophobicity of the peptide. By strategically placing these residues, researchers can fine-tune properties like solubility and membrane permeability, which are essential for bioavailability and cell-penetrating applications. [12][13]
-
Applications in Bioconjugation: This building block is used to synthesize highly stable peptidomimetic ligands and linkers. These can be conjugated to other molecules, such as antibodies to create Antibody-Drug Conjugates (ADCs), or to nanoparticles for targeted drug delivery. [13][14]The inherent stability of the peptide component ensures the integrity of the conjugate until it reaches its target. It is also used in neuroscience to create stable analogs of neuropeptides for studying neurological functions. [12][13]
Conclusion and Future Outlook
Fmoc-(R)-3-amino-2-benzylpropanoic acid is more than just a protected amino acid; it is a sophisticated molecular tool for rational drug design and bioconjugation. Its ability to confer proteolytic resistance while inducing stable, predictable secondary structures makes it an invaluable asset for overcoming the traditional limitations of peptide-based therapeutics. By providing a straightforward method for introducing a β²-homophenylalanine residue via standard Fmoc-SPPS, it opens the door to the creation of a vast array of peptidomimetics with tailored biological properties.
Future applications will likely see this and similar β-amino acids being used to construct complex molecular architectures, including protein-protein interaction inhibitors, novel antimicrobial agents, and advanced biomaterials where structural integrity and biological stability are paramount.
References
-
Title: Bioconjugation application notes Source: Boster Bio URL: [Link]
-
Title: Fmoc Solid-Phase Peptide Synthesis Source: ResearchGate URL: [Link]
-
Title: Product Focus: Amino acids for Fmoc SPPS Novabiochem® Source: Merck Millipore URL: [Link]
-
Title: Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis Source: Luxembourg Bio Technologies Ltd. URL: [Link]
-
Title: Advances in Fmoc solid‐phase peptide synthesis Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Practical Synthesis Guide to Solid Phase Peptide Chemistry Source: AAPPTec URL: [Link]
-
Title: Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) Source: University of California, Irvine URL: [Link]
-
Title: Beta-amino acids: versatile peptidomimetics Source: PubMed URL: [Link]
-
Title: β-Peptidic Peptidomimetics Source: ACS Publications URL: [Link]
-
Title: Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers Source: ACS Publications URL: [Link]
-
Title: Role of peptidomimetics for new drug discovery Source: World Journal of Advanced Research and Reviews URL: [Link]
-
Title: Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol Source: Acadechem URL: [Link]
-
Title: Advances in Fmoc solid-phase peptide synthesis Source: Semantic Scholar URL: [Link]
-
Title: Beta-amino acids: versatile peptidomimetics Source: ResearchGate URL: [Link]
-
Title: Solid-Phase Synthesis of “Mixed” Peptidomimetics Using Fmoc-Protected Aza-β3-amino Acids Source: Université de Rennes URL: [Link]
-
Title: Novabiochem® Enhanced specification Fmoc-amino acids Source: Merck Millipore URL: [Link]
Sources
- 1. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wjarr.com [wjarr.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. chempep.com [chempep.com]
- 9. cymitquimica.com [cymitquimica.com]
- 10. peptide.com [peptide.com]
- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 12. chemimpex.com [chemimpex.com]
- 13. chemimpex.com [chemimpex.com]
- 14. Bioconjugation application notes [bionordika.fi]
The Strategic Incorporation of Fmoc-(R)-3-amino-2-benzylpropanoic Acid in Peptidomimetic Design: A Technical Guide
Introduction: Beyond the Alpha-Amino Acid Paradigm
In the landscape of modern drug discovery, peptidomimetics represent a pivotal class of therapeutic agents, engineered to replicate the biological function of natural peptides while possessing superior pharmacokinetic profiles.[1] These synthetic molecules are designed to overcome the inherent limitations of peptide-based drugs, such as susceptibility to proteolytic degradation and poor bioavailability.[2][3] A key strategy in the design of effective peptidomimetics is the incorporation of non-natural amino acids, which can enforce specific secondary structures and enhance stability. Among these, β-amino acids have garnered significant attention for their ability to form stable, well-defined secondary structures, even in short sequences, and their inherent resistance to enzymatic degradation.[4][5]
This technical guide focuses on a particularly valuable building block for peptidomimetic synthesis: Fmoc-(R)-3-amino-2-benzylpropanoic acid , also known as (R)-Fmoc-β²-homophenylalanine. Its unique structure, featuring a benzyl group on the α-carbon of a β-amino acid backbone, offers distinct advantages in creating conformationally constrained peptides with tailored biological activities.[6] This document serves as an in-depth resource for researchers, chemists, and drug development professionals, providing both the theoretical underpinnings and practical, field-proven methodologies for the successful application of this versatile building block.
Physicochemical Properties and Strategic Advantages
The utility of Fmoc-(R)-3-amino-2-benzylpropanoic acid as a peptidomimetic building block is rooted in its distinct chemical and structural features.
| Property | Value/Description | Significance in Peptidomimetic Design |
| Molecular Formula | C₂₅H₂₃NO₄ | Provides the basic atomic composition. |
| Molecular Weight | 401.45 g/mol | Essential for calculating molar equivalents in synthesis. |
| Appearance | White Powder | Standard physical state for solid-phase synthesis reagents. |
| Stereochemistry | (R)-configuration | The specific stereoisomer is crucial for defining the three-dimensional arrangement of the resulting peptidomimetic and its interaction with chiral biological targets. |
| Key Structural Features | Fmoc-protected amine, β-amino acid backbone, Benzyl group at the Cα position | The Fmoc group is ideal for standard solid-phase peptide synthesis (SPPS) protocols. The β-amino acid backbone confers proteolytic resistance. The benzyl group introduces hydrophobicity and steric bulk, influencing conformational preferences. |
| Solubility | Good solubility in common SPPS solvents (DMF, NMP) | Ensures efficient participation in coupling reactions.[6] |
The strategic placement of the benzyl group at the C-2 position (α-carbon) significantly influences the conformational landscape of the resulting peptide. This substitution pattern can favor specific dihedral angles, leading to the formation of predictable and stable secondary structures such as helices and turns.[7] The inherent resistance of the β-peptide backbone to cleavage by proteases is a cornerstone of its utility in enhancing the in vivo half-life of therapeutic candidates.[8]
Core Methodology: Solid-Phase Peptide Synthesis (SPPS)
The incorporation of Fmoc-(R)-3-amino-2-benzylpropanoic acid into a growing peptide chain is most efficiently achieved using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This method allows for the stepwise assembly of amino acids on an insoluble resin support, simplifying purification by enabling the removal of excess reagents and byproducts through simple filtration and washing steps.[9][10]
The SPPS Cycle: A Step-by-Step Workflow
The synthesis of a peptidomimetic using this building block follows a cyclical process of deprotection, coupling, and washing.
Caption: The iterative workflow of Solid-Phase Peptide Synthesis (SPPS).
Detailed Experimental Protocol
The following protocol provides a robust starting point for the manual synthesis of a peptidomimetic incorporating Fmoc-(R)-3-amino-2-benzylpropanoic acid.
Materials:
-
Resin: Rink Amide MBHA resin (for C-terminal amides) or 2-chlorotrityl chloride resin (for C-terminal carboxylic acids).[11]
-
Solvents: High-purity, amine-free N,N-Dimethylformamide (DMF).[11]
-
Deprotection Solution: 20% Piperidine in DMF (v/v).[12]
-
Building Block: Fmoc-(R)-3-amino-2-benzylpropanoic acid.
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[9]
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Washing Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH).
-
Cleavage Cocktail: e.g., Reagent K (TFA/water/phenol/thioanisole/EDT [82.5:5:5:5:2.5]) or a simpler mixture like TFA/TIS/water (95:2.5:2.5) depending on the peptide sequence.[13]
-
Precipitation Solvent: Cold diethyl ether.
Procedure:
-
Resin Swelling:
-
Place the desired amount of resin in a reaction vessel.
-
Add DMF and allow the resin to swell for at least 30 minutes with gentle agitation.[14]
-
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 7-10 minutes at room temperature.[11]
-
Drain the deprotection solution.
-
Repeat the piperidine treatment for another 7-10 minutes to ensure complete deprotection.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 1-minute washes).[11]
-
-
Coupling of Fmoc-(R)-3-amino-2-benzylpropanoic acid:
-
Activation: In a separate vial, dissolve Fmoc-(R)-3-amino-2-benzylpropanoic acid (3-5 equivalents relative to resin loading) and HBTU/HATU (3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) and allow the mixture to pre-activate for 1-2 minutes.[15]
-
Causality: The use of potent coupling reagents like HBTU or HATU is recommended to overcome the potential steric hindrance associated with the benzyl group and the β-amino acid backbone, ensuring efficient amide bond formation.[9] Double coupling or extended reaction times may be necessary for particularly difficult sequences.[16]
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature. For sterically hindered couplings, this time can be extended or performed at a slightly elevated temperature (e.g., 40°C).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a free primary amine is no longer present).
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5 x 1-minute washes) to remove any unreacted reagents and byproducts.[9]
-
-
Chain Elongation:
-
Repeat steps 2-4 for each subsequent amino acid in the desired sequence.
-
-
Final Deprotection and Cleavage:
-
After the final coupling step, perform a final Fmoc deprotection (Step 2).
-
Wash the peptide-resin extensively with DMF, followed by DCM, and finally methanol to shrink the resin.[17]
-
Dry the resin under high vacuum for at least 4 hours.[18]
-
Treat the dried resin with the appropriate cleavage cocktail (e.g., TFA/TIS/water 95:2.5:2.5) for 2-3 hours at room temperature.[13]
-
Causality: The choice of cleavage cocktail is critical and depends on the amino acid composition of the peptidomimetic. Scavengers like triisopropylsilane (TIS) are included to quench reactive cationic species generated during the cleavage process, preventing side reactions with sensitive residues like tryptophan or methionine.[13]
-
Filter the resin and collect the TFA filtrate.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash to remove residual scavengers.
-
Dry the crude peptide pellet under vacuum.
-
Analytical Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized peptidomimetic.
Caption: A typical workflow for the purification and analysis of the final product.
1. High-Performance Liquid Chromatography (HPLC):
-
Purpose: To assess the purity of the crude product and to purify the target peptidomimetic.
-
Methodology: Reversed-phase HPLC (RP-HPLC) is the standard method. A C18 column is typically used with a gradient of water and acetonitrile, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) or formic acid (FA).[3]
-
Expected Outcome: A chromatogram showing a major peak corresponding to the desired product and smaller peaks for any impurities. The retention time will be influenced by the overall hydrophobicity of the peptidomimetic, to which the benzyl group of the incorporated residue will contribute.
2. Mass Spectrometry (MS):
-
Purpose: To confirm the molecular weight of the synthesized peptidomimetic, thereby verifying its identity.
-
Methodology: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly used techniques. The observed mass should match the calculated theoretical mass of the target molecule.[3][19]
-
Expected Outcome: A mass spectrum with a prominent peak corresponding to the [M+H]⁺ ion (or other adducts like [M+Na]⁺) of the peptidomimetic.
| Analytical Technique | Parameter Measured | Expected Result for a Successful Synthesis |
| RP-HPLC | Purity (%) | >95% after purification |
| Mass Spectrometry | Molecular Weight (m/z) | Observed mass matches the calculated theoretical mass ± acceptable error |
Applications in Drug Discovery and Chemical Biology
The incorporation of Fmoc-(R)-3-amino-2-benzylpropanoic acid and similar β-amino acids has proven to be a successful strategy in developing potent and selective therapeutic agents. The resulting peptidomimetics often target protein-protein interactions (PPIs), which are notoriously difficult to modulate with traditional small molecules.
For instance, β-homophenylalanine derivatives have been successfully designed as potent and selective inhibitors of Dipeptidyl Peptidase-4 (DPP-4), a key target in the treatment of type 2 diabetes.[20][21] In these cases, the specific conformation induced by the β-amino acid backbone, combined with the hydrophobic interaction provided by the benzyl group, is crucial for high-affinity binding to the enzyme's active site.
Furthermore, β-peptides have been developed to mimic the α-helical domains of proteins involved in critical signaling pathways, such as the p53-HDM2 interaction in cancer.[22] The enhanced stability and cell permeability of these mimetics make them promising candidates for further preclinical and clinical development.
Conclusion and Future Outlook
Fmoc-(R)-3-amino-2-benzylpropanoic acid is a powerful and versatile building block for the synthesis of advanced peptidomimetics. Its strategic use allows for the creation of molecules with enhanced proteolytic stability and well-defined conformational preferences, addressing key challenges in peptide-based drug development. The methodologies outlined in this guide, based on standard Fmoc-SPPS, provide a reliable framework for the successful incorporation of this building block. As the demand for novel therapeutics targeting complex biological pathways continues to grow, the rational design of peptidomimetics using unique building blocks like Fmoc-(R)-3-amino-2-benzylpropanoic acid will undoubtedly play an increasingly important role in the future of medicine.
References
-
Advances in Fmoc solid‐phase peptide synthesis. (n.d.). PMC. Retrieved January 22, 2026, from [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). University of California, Irvine. Retrieved January 22, 2026, from [Link]
-
SPPS: peptide failure to elongate? (2020, December 22). ResearchGate. Retrieved January 22, 2026, from [Link]
-
a HPLC separation of β-Ala peptide standards prepared by aqueous... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation. (2021). MDPI. Retrieved January 22, 2026, from [Link]
-
Methods and protocols of modern solid phase peptide synthesis. (2014, June 13). SpringerLink. Retrieved January 22, 2026, from [Link]
-
Design, Synthesis, and Pharmacological Evaluation of Fused β-Homophenylalanine Derivatives as Potent DPP-4 Inhibitors. (2016). PMC. Retrieved January 22, 2026, from [Link]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (2018). ACS Publications. Retrieved January 22, 2026, from [Link]
-
Peptidomimetic therapeutics: scientific approaches and opportunities. (2016, June 18). PMC. Retrieved January 22, 2026, from [Link]
-
β-Peptides: From Structure to Function. (2007). ACS Publications. Retrieved January 22, 2026, from [Link]
-
Discovery of Potent and Selective Beta-Homophenylalanine Based Dipeptidyl Peptidase IV Inhibitors. (2004). PubMed. Retrieved January 22, 2026, from [Link]
-
Beta-peptidic peptidomimetics. (2008). PubMed. Retrieved January 22, 2026, from [Link]
-
Peptidomimetics as next – generation therapeutic applications. (2025, October 29). World Journal of Pharmaceutical and Life Sciences. Retrieved January 22, 2026, from [Link]
-
Cleavage Cocktails; Reagent B. (n.d.). Aapptec. Retrieved January 22, 2026, from [Link]
-
Conformational characteristics of peptides and unanticipated results from crystal structure analyses. (1990). PubMed. Retrieved January 22, 2026, from [Link]
-
Complete identification of all 20 relevant epimeric peptides in β-amyloid: a new HPLC-MS based analytical strategy for Alzheimer's research. (2017). Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]
-
A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. (2014). Scirp.org. Retrieved January 22, 2026, from [Link]
-
Peptidomimetics : A New Era in Drug Discovery. (2025, December 19). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Methods and protocols of modern solid phase peptide synthesis. (2014, June 13). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (2023, January 30). Biotage. Retrieved January 22, 2026, from [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved January 22, 2026, from [Link]
-
Visualized and Quantitative Conformational Analysis of Peptidomimetics. (2021). PMC. Retrieved January 22, 2026, from [Link]
-
Novabiochem® - Fmoc resin cleavage protocols. (n.d.). Merck Millipore. Retrieved January 22, 2026, from [Link]
-
Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. (2016). ResearchGate. Retrieved January 22, 2026, from [Link]
-
β-Peptidic Peptidomimetics. (2008). ACS Publications. Retrieved January 22, 2026, from [Link]
-
Solid-phase Synthesis of "Mixed" Peptidomimetics Using Fmoc-protected aza-beta3-amino Acids and Alpha-Amino Acids. (2003). PubMed. Retrieved January 22, 2026, from [Link]
-
A cleavage cocktail for methionine-containing peptides. (1999). PubMed. Retrieved January 22, 2026, from [Link]
-
HPLC Tech Tip: Approach to Peptide Analysis. (n.d.). Phenomenex. Retrieved January 22, 2026, from [Link]
-
Conformational isomers of a Phenylalanine-Proline (Phe-Pro) peptide... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Small Molecule Protease Inhibitors as Model Peptidomimetics. (2022). MDPI. Retrieved January 22, 2026, from [Link]
-
Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. (2024, July 11). GenScript. Retrieved January 22, 2026, from [Link]
-
Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. (2024, April 29). YouTube. Retrieved January 22, 2026, from [Link]
-
Greening Fmoc/tBu solid-phase peptide synthesis. (2018). RSC Publishing. Retrieved January 22, 2026, from [Link]
-
Synthesis and biological evaluation of novel peptidomimetics as rhodesain inhibitors. (2015). Beilstein Journal of Organic Chemistry. Retrieved January 22, 2026, from [Link]
-
Evaluation of Conformation and Association Behavior of Multivalent Alanine-Rich Polypeptides. (2010). PMC. Retrieved January 22, 2026, from [Link]
-
β-Hairpin Peptidomimetics: Design, Structures and Biological Activities. (2008). ACS Publications. Retrieved January 22, 2026, from [Link]
-
Investigating the Impact of Hydrophobic Polymer Segments on the Self-Assembly Behavior of Supramolecular Cyclic Peptide Systems via Asymmetric-Flow Field Flow Fractionation. (2023, August 26). ACS Publications. Retrieved January 22, 2026, from [Link]
-
Analysis of a Synthetic Peptide and Its Impurities. (2020, November 10). Agilent. Retrieved January 22, 2026, from [Link]
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007, December 13). Luxembourg Bio Technologies. Retrieved January 22, 2026, from [Link]
Sources
- 1. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. Beta-peptidic peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of beta-homophenylalanine based pyrrolidin-2-ylmethyl amides and sulfonamides as highly potent and selective inhibitors of dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biotage.com [biotage.com]
- 17. Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. wjarr.com [wjarr.com]
- 19. researchgate.net [researchgate.net]
- 20. Design, Synthesis, and Pharmacological Evaluation of Fused β-Homophenylalanine Derivatives as Potent DPP-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Discovery of potent and selective beta-homophenylalanine based dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Revealing Protein Structures in Solid-phase Peptide Synthesis by 13C Sold-state NMR: Evidence of Excessive Misfolding for Alzheimer’s β - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocol: Efficient Solid-Phase Synthesis of Peptides Containing Fmoc-(R)-3-amino-2-benzylpropanoic acid
Abstract
This document provides a comprehensive guide to the solid-phase peptide synthesis (SPPS) of peptides incorporating the sterically hindered β-amino acid, Fmoc-(R)-3-amino-2-benzylpropanoic acid, also known as (R)-Fmoc-β²-homophenylalanine. The incorporation of β-amino acids into peptide backbones is a key strategy for developing peptidomimetics with enhanced proteolytic stability and unique conformational properties.[1] However, the substitution at the α-carbon (C2) in this particular building block presents significant steric challenges that can lead to incomplete or slow coupling reactions. This guide details the underlying principles of these challenges and provides a robust, optimized protocol for the efficient incorporation of this amino acid, ensuring high peptide purity and yield. We will cover reagent selection, optimized coupling conditions, and post-synthesis processing.
Introduction: The Significance of Fmoc-(R)-3-amino-2-benzylpropanoic acid
Fmoc-(R)-3-amino-2-benzylpropanoic acid is a chiral, Fmoc-protected β-amino acid derivative used as a building block in the synthesis of modified peptides.[][3] Its structure is valuable for creating peptides with altered secondary structures, such as helices and turns, which can lead to novel biological activities. The benzyl side-chain introduces hydrophobicity and the potential for aromatic interactions, while the β-amino acid backbone inherently confers resistance to degradation by common proteases. These features make it a valuable component in the design of therapeutic peptides and probes for studying protein-protein interactions.[1]
The Fmoc (9-fluorenylmethyloxycarbonyl) group is the temporary protecting group for the α-amino function, which is stable to acidic conditions but readily removed by a mild base, typically piperidine.[4][5] This orthogonality with acid-labile side-chain protecting groups is the cornerstone of modern SPPS.[][6]
The Core Challenge: Steric Hindrance in Coupling
The primary difficulty in utilizing Fmoc-(R)-3-amino-2-benzylpropanoic acid arises from steric hindrance. Unlike α-amino acids, the peptide bond is formed with an amino group attached to the β-carbon. Furthermore, the presence of a bulky benzyl group on the α-carbon (the carbon atom adjacent to the carboxyl group) significantly obstructs the approach of the activated carboxyl group to the resin-bound free amine.[7][8]
This steric congestion can lead to:
-
Slow reaction kinetics: The coupling reaction may require extended periods to reach completion.
-
Incomplete coupling: A significant portion of the resin-bound peptide chains may fail to react, leading to deletion sequences which are difficult to separate from the target peptide.
-
Lower yields: The overall yield of the desired full-length peptide is compromised.
Standard coupling reagents like dicyclohexylcarbodiimide (DCC) or even HBTU can be inefficient when dealing with such hindered amino acids.[7] Therefore, a more potent activation strategy is required to overcome this steric barrier.
Reagent Selection and Rationale
To ensure a successful synthesis, every component, from the resin to the final cleavage cocktail, must be carefully selected.
Solid Support (Resin)
The choice of resin depends on the desired C-terminus of the peptide.
-
For C-terminal amides: Rink Amide resin is the standard choice.[9][10] The amide linker is stable during the synthesis but is cleaved by strong acid (TFA) to yield a C-terminal amide.
-
For C-terminal carboxylic acids: 2-Chlorotrityl chloride (2-CTC) resin or Wang resin is recommended. 2-CTC resin is particularly advantageous as it allows for cleavage under very mild acidic conditions, which can be beneficial if acid-sensitive modifications are present.[9]
Coupling Reagents: Overcoming the Steric Barrier
For sterically hindered amino acids, the choice of coupling reagent is critical. The goal is to form a highly reactive activated ester of the incoming amino acid that can rapidly acylate the resin-bound amine.
| Reagent | Acronym | Class | Rationale for Use with Hindered Amino Acids |
| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Aminium/Uronium Salt | Forms a highly reactive OAt-ester. The nitrogen in the 7-azabenzotriazole ring can act as a base, which may accelerate the coupling reaction. It is known to be superior to HBTU for difficult couplings and reduces racemization.[11][12] |
| O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HCTU | Aminium/Uronium Salt | Forms a 6-Cl-OBt active ester, which is more reactive than the corresponding OBt ester formed by HBTU.[11] It generally exhibits high efficiency and leads to high crude purities with shorter coupling times.[11][13] |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | Aminium/Uronium Salt | Forms highly reactive OAt active esters. The pyridine nitrogen provides anchimeric assistance, making it one of the most efficient coupling reagents. |
| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | Phosphonium Salt | Forms an OBt active ester. It is a robust reagent, but may be less efficient than HATU or HCTU for extremely hindered couplings unless longer reaction times are used.[11] |
Recommendation: For Fmoc-(R)-3-amino-2-benzylpropanoic acid, HATU or HCTU are the recommended coupling reagents due to their superior ability to activate the carboxyl group and overcome steric hindrance.[11][12]
Base
A non-nucleophilic base is required to facilitate the coupling reaction.
-
N,N-Diisopropylethylamine (DIPEA or DIEA): The most commonly used base.
-
2,4,6-Collidine: A slightly weaker base than DIPEA, which can sometimes reduce racemization, particularly for sensitive residues.[5][13]
Solvents
-
N,N-Dimethylformamide (DMF): The standard solvent for SPPS due to its excellent resin-swelling properties and ability to dissolve most reagents.[4]
-
Dichloromethane (DCM): Used for washing and sometimes in coupling reactions.
Detailed Synthesis Protocol
This protocol assumes a manual synthesis on a 0.1 mmol scale using Rink Amide resin. Adjust volumes and quantities accordingly for different scales or automated synthesizers.
General Workflow Diagram
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Step-by-Step Protocol
Step 1: Resin Swelling
-
Place the resin (e.g., Rink Amide, 0.1 mmol) in a reaction vessel.
-
Add DMF (approx. 10 mL/g of resin) and allow the resin to swell for at least 1 hour at room temperature with gentle agitation.[10]
-
Drain the DMF.
Step 2: Initial Fmoc Deprotection
-
Add a solution of 20% piperidine in DMF to the swollen resin.[4][9]
-
Agitate for 5 minutes, then drain.
-
Add a fresh 20% piperidine/DMF solution and agitate for 15-20 minutes.[3]
-
Drain the solution and wash the resin thoroughly with DMF (5 times) and then DCM (5 times) to remove all traces of piperidine.[10]
Step 3: Coupling Protocol for Fmoc-(R)-3-amino-2-benzylpropanoic acid (The "Difficult" Coupling)
This step requires a "double coupling" strategy to ensure maximum efficiency.
Preparation of Coupling Solution: In a separate vial, pre-activate the amino acid:
-
Dissolve Fmoc-(R)-3-amino-2-benzylpropanoic acid (4 equivalents, 0.4 mmol) and HATU (3.9 equivalents, 0.39 mmol) in DMF.
-
Add DIPEA (8 equivalents, 0.8 mmol) to the solution.
-
Allow the mixture to pre-activate for 1-2 minutes before adding to the resin.
First Coupling:
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2 hours at room temperature.
-
Drain the coupling solution.
-
Wash the resin with DMF (3 times).
Second Coupling (Double Coupling):
-
Prepare a fresh batch of activated Fmoc-(R)-3-amino-2-benzylpropanoic acid solution as described above.
-
Add the fresh solution to the resin and agitate for another 2 hours.
-
Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (5 times).
Verification (Optional but Recommended): Perform a Kaiser test (ninhydrin test) on a small sample of resin beads.[10] A negative result (beads remain colorless or yellow) indicates a complete coupling. If the test is positive (blue beads), a third coupling may be necessary.
Step 4: Standard Coupling Cycle for Subsequent Amino Acids
For standard, non-hindered amino acids, the protocol can be shortened.
-
Fmoc Deprotection: As described in Step 2.
-
Coupling:
-
Pre-activate the standard Fmoc-amino acid (4 equiv.) with HATU (3.9 equiv.) and DIPEA (8 equiv.) in DMF.
-
Add to the resin and agitate for 30-60 minutes.[3]
-
A single coupling is usually sufficient. Monitor with a Kaiser test.
-
-
Wash: Wash with DMF (5 times) and DCM (5 times).
Repeat this cycle until the peptide sequence is fully assembled.
Step 5: Final Cleavage and Deprotection
After the final amino acid has been coupled and its N-terminal Fmoc group has been removed, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously.
Cleavage Cocktail Selection: The composition of the cleavage cocktail depends on the amino acid sequence. Scavengers are added to trap the reactive cationic species generated during deprotection, preventing side reactions.[14]
| Reagent Cocktail | Composition (v/v/v) | Use Case |
| Reagent B | TFA / Water / Phenol / TIPS (88:5:5:2) | General purpose, good for peptides with Trp, Met, Cys. "Odorless" alternative to Reagent K.[14] |
| Standard TFA | TFA / Water / TIPS (95:2.5:2.5) | For simple peptides without sensitive residues like Cys, Met, or Trp.[15] |
| Reagent K | TFA / Water / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5) | "Classic" cocktail for complex peptides, especially those with multiple Arg(Pmc/Mtr), Cys, and Met residues. |
Procedure:
-
Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.
-
Prepare the chosen cleavage cocktail (e.g., Reagent B) and add it to the resin (approx. 10 mL per 100 mg of resin).[14][16]
-
Agitate the mixture at room temperature for 2-3 hours. The resin may turn a deep yellow or red color, which is normal.[16]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
Step 6: Peptide Precipitation and Purification
-
Concentrate the TFA filtrate slightly under a stream of nitrogen.
-
Add the concentrated solution dropwise into a large volume of cold (0°C) diethyl ether (approx. 10-fold excess). A white precipitate of the crude peptide should form.[14]
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice to remove residual scavengers.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity by mass spectrometry (MS).
Troubleshooting and Expert Insights
-
Incomplete Coupling of the β-Amino Acid: If the Kaiser test remains positive after double coupling, consider extending the coupling time to 4 hours or overnight. Microwave-assisted SPPS can also significantly enhance the efficiency of coupling for hindered amino acids.[7]
-
Racemization: While HATU is known to suppress racemization, the use of collidine instead of DIPEA can provide an extra margin of safety, especially if the coupling is performed at elevated temperatures.[13]
-
Aspartimide Formation: If your sequence contains an Asp residue, be aware that prolonged exposure to piperidine can promote the formation of a cyclic aspartimide, which can lead to byproducts. Using DBU for deprotection can catalyze this side reaction.[6] Stick to standard piperidine deprotection times.
-
Aggregation: Peptides containing hydrophobic residues like this β-homophenylalanine can be prone to aggregation on the resin, hindering subsequent reactions. If you suspect aggregation, consider using a more chaotropic solvent system or incorporating pseudoproline dipeptides in your sequence if possible.
Conclusion
The successful incorporation of Fmoc-(R)-3-amino-2-benzylpropanoic acid into synthetic peptides is achievable with a carefully optimized protocol. The key to success lies in recognizing the steric challenge it presents and employing a powerful coupling reagent like HATU or HCTU in a double-coupling strategy. By following the detailed steps outlined in this guide, researchers can leverage the unique properties of this building block to create novel peptidomimetics for a wide range of applications in research and drug development.
References
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Reviews, 109(6), 2455–2504. Retrieved from [Link]
-
Machado, D. F. S., et al. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53–69. Retrieved from [Link]
-
Stathopoulos, P., et al. (2013). Side reactions in the SPPS of Cys-containing peptides. Amino Acids, 44(3), 835-843. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Young, J., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research, 3(4), 194-205. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
-
Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]
-
Fields, G. B. (1997). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. In Methods in Enzymology (Vol. 289, pp. 104-123). Academic Press. Retrieved from [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]
-
Albericio, F., et al. (2001). HCTU and TCTU. New coupling reagents: Development and industrial aspects. Journal of Peptide Science, 7(5), 264-273. Retrieved from [Link]
-
Sparrow, J. T., & Gotto, A. M. (1980). Synthesis of peptide labelled with p-iodophenylalanine which corresponds to the first amphipathic region of apolipoprotein C-I. Peptides, 1(2), 147-151. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-959. Retrieved from [Link]
-
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
Limbach, M., et al. (2012). Synthesis of β3-homophenylalanine-derived amino acids and peptides by Suzuki coupling in solution and on solid support. The Journal of Organic Chemistry, 77(17), 7680-7691. Retrieved from [Link]
-
Asahina, Y., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10145–10150. Retrieved from [Link]
-
Tverezovskiy, V. V., et al. (2005). Sterically hindered C(alpha, alpha)-disubstituted alpha-amino acids: synthesis from alpha-nitroacetate and incorporation into peptides. The Journal of Organic Chemistry, 70(18), 7247-7256. Retrieved from [Link]
-
Gariani, K., et al. (2014). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 19(9), 14598-14616. Retrieved from [Link]
-
Aapptec. (n.d.). How to Synthesize a Peptide. Retrieved from [Link]
-
ResearchGate. (n.d.). Three different groups of the α- and β-amino acids studied. Retrieved from [Link]
-
Monteiro, M. J., et al. (2022). Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation. Gels, 8(11), 711. Retrieved from [Link]
-
Merck Millipore. (n.d.). Novabiochem®. Retrieved from [Link]
-
Peptide Synthesis Laboratory. (2022, July 12). Peptide Hand Synthesis Part 8: Cleaving [Video]. YouTube. Retrieved from [Link]
-
Ohtake, Y., et al. (2019). Novel Purification Process for Amyloid Beta Peptide(1-40). Molecules, 24(18), 3379. Retrieved from [Link]
-
Dick, F. (1995). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In: Pennington, M.W., Dunn, B.M. (eds) Peptide Synthesis Protocols. Methods in Molecular Biology, vol 35. Humana Press. Retrieved from [Link]
-
Hazy, E., et al. (2016). The effect of chirality and steric hindrance on intrinsic backbone conformational propensities: tools for protein design. Protein Science, 25(6), 1106-1117. Retrieved from [Link]
-
Jad, Y. E., et al. (2019). Green Chemistry - In situ Fmoc removal. Green Chemistry, 21(23), 6349-6355. Retrieved from [Link]
-
Amay, V. J., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys. ACS Omega, 9(4), 4583-4589. Retrieved from [Link]
Sources
- 1. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. chempep.com [chempep.com]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 8. The effect of chirality and steric hindrance on intrinsic backbone conformational propensities: tools for protein design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.uci.edu [chem.uci.edu]
- 10. peptide.com [peptide.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. peptide.com [peptide.com]
- 13. mesalabs.com [mesalabs.com]
- 14. peptide.com [peptide.com]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Coupling Fmoc-(R)-3-amino-2-benzylpropanoic Acid in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Unique Challenges of a C2-Substituted β-Amino Acid
The incorporation of non-natural amino acids into peptide sequences is a powerful strategy for developing novel therapeutics with enhanced stability, conformational control, and biological activity.[1] Fmoc-(R)-3-amino-2-benzylpropanoic acid, a β²-homophenylalanine derivative, offers a unique structural motif. As a β-amino acid, it extends the peptide backbone by one carbon atom, influencing secondary structures like helices and turns.[1] The presence of a benzyl group at the C2 (α) position introduces significant steric bulk adjacent to the reacting carboxyl group, presenting a distinct challenge for peptide bond formation in Solid-Phase Peptide Synthesis (SPPS).[2][3]
This bulkiness can impede the approach of the resin-bound free amine, leading to sluggish or incomplete coupling reactions and an increased risk of deletion sequences in the final peptide.[4] Therefore, the choice of coupling reagent is paramount to achieving high coupling efficiency and preserving the chiral integrity of the amino acid. This guide provides a detailed analysis of suitable coupling reagents, their mechanisms of action, and optimized protocols for the successful incorporation of Fmoc-(R)-3-amino-2-benzylpropanoic acid into peptide chains.
Comparative Analysis of Recommended Coupling Reagents
The selection of a coupling reagent for a sterically hindered amino acid involves a trade-off between reactivity, cost, and the potential for side reactions, most notably racemization.[5][6] For Fmoc-(R)-3-amino-2-benzylpropanoic acid, the most effective coupling strategies rely on highly reactive aminium/uronium salts or on carbodiimide activation in the presence of racemization-suppressing additives.
| Coupling Reagent System | Class | Mechanism of Action | Advantages | Disadvantages |
| HATU / DIPEA | Aminium Salt | Forms a highly reactive OAt-active ester, which is more susceptible to nucleophilic attack.[4] | Excellent for sterically hindered couplings, fast reaction kinetics, and reduced risk of racemization compared to HBTU.[7] | Higher cost. Can cause guanidinylation of the N-terminal amine if used in large excess.[8] |
| HBTU / DIPEA | Aminium Salt | Forms a reactive OBt-active ester.[9] | Good efficiency for standard couplings, cost-effective. | Less effective for sterically hindered residues compared to HATU, potentially requiring longer reaction times or double coupling.[4][7] |
| DIC / Oxyma | Carbodiimide / Additive | DIC forms an O-acylisourea intermediate, which reacts with Oxyma to generate a stable, highly reactive oxime ester.[10][11] | Excellent racemization suppression, cost-effective, and the diisopropylurea byproduct is soluble in common SPPS solvents.[12] | Can have slower kinetics than aminium salts. A side reaction between DIC and Oxyma can generate HCN under certain conditions, though protocols exist to mitigate this.[10][11] |
Mechanistic Pathways of Activation
The efficiency of the coupling reaction is directly related to the reactivity of the activated ester intermediate formed.
Aminium Salt Activation (HATU vs. HBTU)
HATU and HBTU are among the most common coupling reagents used in Fmoc-SPPS. Their efficacy is based on the formation of active esters that readily react with the N-terminal amine of the growing peptide chain. The superiority of HATU in coupling sterically hindered residues stems from the electronic properties of its 7-azabenzotriazole (HOAt) moiety.[4]
Carbodiimide and Additive Activation (DIC/Oxyma)
The DIC/Oxyma system provides a robust and low-racemization coupling method. DIC activates the carboxylic acid to form a reactive O-acylisourea, which is then converted into a more stable and highly reactive Oxyma ester. This two-step activation process is highly efficient and minimizes unwanted side reactions.
Experimental Protocols
The following protocols are designed for the incorporation of Fmoc-(R)-3-amino-2-benzylpropanoic acid on a standard solid-phase peptide synthesizer or via manual synthesis. All protocols assume a synthesis scale of 0.1 mmol.
General Preparatory Steps
-
Resin Swelling: Swell the resin (e.g., Rink Amide, 100-200 mesh) in N,N-Dimethylformamide (DMF) for at least 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat with a fresh 20% piperidine solution for 10-15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and dibenzofulvene adducts.
Protocol 1: HATU-Mediated Coupling (Recommended for High Efficiency)
This protocol is highly recommended for coupling Fmoc-(R)-3-amino-2-benzylpropanoic acid due to the superior reactivity of HATU with sterically hindered amino acids.[7]
-
Activation Solution Preparation: In a separate vial, dissolve Fmoc-(R)-3-amino-2-benzylpropanoic acid (4 equivalents, 0.4 mmol) and HATU (3.9 equivalents, 0.39 mmol) in DMF.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (8 equivalents, 0.8 mmol) to the activation solution and vortex briefly. Allow for a pre-activation time of 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitation: Agitate the mixture for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 35-40°C), if the synthesizer allows.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 times) and Dichloromethane (DCM) (3 times).
-
Monitoring (Optional): Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, a second coupling (double coupling) is recommended. Repeat steps 1-5.
Protocol 2: DIC/Oxyma-Mediated Coupling (Recommended for Racemization Suppression)
This method is an excellent choice when minimizing racemization is the highest priority.
-
Coupling Solution Preparation: In the reaction vessel containing the deprotected resin, add a solution of Fmoc-(R)-3-amino-2-benzylpropanoic acid (4 equivalents, 0.4 mmol) and Oxyma Pure (4 equivalents, 0.4 mmol) in DMF.
-
DIC Addition: Add DIC (4 equivalents, 0.4 mmol) to the reaction vessel.
-
Agitation: Agitate the mixture for 3-6 hours at room temperature. Due to the steric hindrance, a longer coupling time is generally required compared to standard amino acids.
-
Washing: Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times). The diisopropylurea byproduct of DIC is soluble in DMF, simplifying the washing steps.[12]
-
Monitoring (Optional): Perform a Kaiser test. If the test is positive, indicating incomplete coupling, a second coupling should be performed by repeating steps 1-4.
Protocol 3: HBTU-Mediated Coupling (Cost-Effective Alternative)
While less potent than HATU for this specific application, HBTU can still be effective, potentially requiring more stringent conditions.[9]
-
Activation Solution Preparation: In a separate vial, dissolve Fmoc-(R)-3-amino-2-benzylpropanoic acid (4 equivalents, 0.4 mmol) and HBTU (3.9 equivalents, 0.39 mmol) in DMF.
-
Base Addition: Add DIPEA (8 equivalents, 0.8 mmol) and allow to pre-activate for 1-2 minutes.
-
Coupling and Agitation: Add the solution to the resin and agitate for 4-8 hours at room temperature. A double coupling is often necessary.
-
Washing and Monitoring: Follow steps 5 and 6 from the HATU protocol.
Workflow for a Single Coupling Cycle
The following diagram illustrates the key steps in a single cycle of incorporating Fmoc-(R)-3-amino-2-benzylpropanoic acid into a peptide sequence using SPPS.
Conclusion and Best Practices
The successful incorporation of the sterically demanding β²-amino acid, Fmoc-(R)-3-amino-2-benzylpropanoic acid, is highly dependent on the use of potent coupling reagents and optimized protocols. For maximal efficiency and yield, HATU is the recommended coupling reagent due to its proven efficacy with hindered amino acids. The DIC/Oxyma system offers a powerful alternative, particularly when the suppression of racemization is the primary concern.
Key Recommendations:
-
Reagent Stoichiometry: Use a higher excess of amino acid and coupling reagents (e.g., 4 equivalents) than for standard couplings.
-
Extended Coupling Times: Be prepared for longer coupling times (2-8 hours) and monitor the reaction progress using the Kaiser test.
-
Double Coupling: Proactively perform a second coupling (double coupling) to ensure the reaction goes to completion, especially when using less reactive reagents like HBTU.
-
Microwave Assistance: If available, microwave-assisted SPPS can significantly enhance coupling efficiency and reduce reaction times for hindered amino acids.
-
Solvent Choice: High-quality, amine-free DMF is crucial for successful SPPS.
By carefully selecting the appropriate coupling strategy and adhering to these optimized protocols, researchers can confidently incorporate Fmoc-(R)-3-amino-2-benzylpropanoic acid to create novel peptides with unique structural and functional properties.
References
-
Aapptec (n.d.). Coupling Reagents. Retrieved from [Link]
-
AAPPTEC (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]
-
ResearchGate (2019). Schematic overview of Fmoc solid-phase peptide synthesis (SPPS), including related impurity formation. Retrieved from [Link]
-
Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148. Retrieved from [Link]
-
Mesa Labs (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]
-
Al-Warhi, T. I., et al. (2012). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20(1), 53-69. Retrieved from [Link]
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Retrieved from [Link]
-
ChiroBlock (n.d.). Beta2-Amino Acids: Synthesis Approaches & Compounds. Retrieved from [Link]
-
ResearchGate (2017). Evaluation of combined use of Oxyma and HATU in aggregating peptide sequences. Retrieved from [Link]
-
SciSpace (2021). Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient L-homophenylalanine synthesis. Retrieved from [Link]
-
MDPI (2022). Epimerisation in Peptide Synthesis. Retrieved from [Link]
-
PubMed (2021). Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient L-homophenylalanine synthesis. Retrieved from [Link]
-
ResearchGate (2021). (PDF) Structure-Guided Steric Hindrance Engineering of Bacillus Badies Phenylalanine Dehydrogenase for Efficient L-Homophenylalanine Synthesis. Retrieved from [Link]
-
ACS Publications (2023). Uncovering the Most Kinetically Influential Reaction Pathway Driving the Generation of HCN from Oxyma/DIC Adduct: A Theoretical Study. Retrieved from [Link]
-
PubMed Central (2023). Uncovering the Most Kinetically Influential Reaction Pathway Driving the Generation of HCN from Oxyma/DIC Adduct: A Theoretical Study. Retrieved from [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. scispace.com [scispace.com]
- 3. Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient L-homophenylalanine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Evaluation of combined use of Oxyma and HATU in aggregating peptide sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. mesalabs.com [mesalabs.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.uci.edu [chem.uci.edu]
HCTU activation of Fmoc-(R)-3-amino-2-benzylpropanoic acid
Application Note & Protocol
Topic: HCTU-Mediated Activation and Coupling of Fmoc-(R)-3-amino-2-benzylpropanoic Acid
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The incorporation of β-amino acids into peptide scaffolds is a cornerstone of modern medicinal chemistry, yielding peptidomimetics with enhanced metabolic stability and unique conformational properties.[1][2] Fmoc-(R)-3-amino-2-benzylpropanoic acid, a sterically demanding β-amino acid, presents a synthetic challenge requiring a robust and efficient activation method. This guide provides a detailed examination and a field-proven protocol for the activation and coupling of this valuable building block using O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HCTU), a highly efficient aminium/uronium-based coupling reagent. We will explore the underlying reaction mechanism, provide step-by-step solid-phase synthesis protocols, and offer comprehensive troubleshooting and quality control strategies to ensure successful incorporation and high-purity outcomes.
Introduction: The Strategic Value of β-Amino Acids and Advanced Coupling Chemistry
The pursuit of novel therapeutics often involves overcoming the inherent limitations of natural α-peptides, such as poor bioavailability and rapid enzymatic degradation. β-Amino acids, which contain an additional carbon in their backbone, offer a powerful solution.[3] Their inclusion can induce stable secondary structures (β-peptides) and protect against proteolysis, making them critical components in drug design.[2][4] Fmoc-(R)-3-amino-2-benzylpropanoic acid is a particularly interesting building block, with its benzyl group offering potential for specific molecular interactions while also increasing the steric hindrance at the coupling site.[5]
The successful synthesis of such modified peptides hinges on the crucial step of amide bond formation. While classic carbodiimide methods are foundational, modern peptide synthesis overwhelmingly relies on onium salt-based reagents for their superior efficiency and suppression of side reactions.[6][7] HCTU has emerged as a reagent of choice, demonstrating rapid coupling kinetics, high yields, and minimal racemization, even in challenging synthetic contexts.[8][9] Its performance is comparable to the highly regarded HATU but at a more accessible cost, making it ideal for both routine and complex syntheses.[9] This document serves as a senior-level guide to leveraging HCTU for the reliable incorporation of Fmoc-(R)-3-amino-2-benzylpropanoic acid.
The Causality of Activation: HCTU Mechanism
Understanding the activation mechanism is critical for optimizing reaction conditions and troubleshooting potential issues. The process is a rapid, base-mediated conversion of a carboxylic acid into a highly reactive ester intermediate, primed for nucleophilic attack.
Pillar 1: Base-Initiated Carboxylate Formation The reaction is initiated by a non-nucleophilic tertiary base, typically N,N-Diisopropylethylamine (DIPEA). The base performs two essential functions: it deprotonates the carboxylic acid of the Fmoc-β-amino acid to form a more nucleophilic carboxylate anion, and it neutralizes the acidic byproducts formed during the reaction. The choice of base is crucial; sterically hindered amines like DIPEA are preferred as they are less likely to cause side reactions.[10]
Pillar 2: Formation of the Active Ester The deprotonated Fmoc-(R)-3-amino-2-benzylpropanoic acid attacks the electrophilic carbon of HCTU. This leads to the formation of a highly reactive O-acylisourea intermediate, which rapidly rearranges to form the 6-chloro-1-hydroxybenzotriazole (6-Cl-OBt) active ester. This active ester is the key intermediate that will react with the free amine of the peptide chain. The electron-withdrawing nature of the 6-Cl-OBt moiety makes it an excellent leaving group, facilitating the subsequent amidation.
Pillar 3: Nucleophilic Attack and Peptide Bond Formation The N-terminal primary amine of the resin-bound peptide attacks the carbonyl carbon of the 6-Cl-OBt active ester. This nucleophilic acyl substitution forms the desired peptide bond and releases 6-Cl-HOBt as a byproduct. The entire process, from activation to coupling, is remarkably fast, often completing within minutes.[9][11]
Experimental Guide: Materials & Protocols
Scientific integrity demands reproducibility. This section provides a detailed protocol for solid-phase peptide synthesis (SPPS) using the described chemistry.
Materials and Reagents
| Reagent/Material | Grade | Supplier Recommendation | Notes |
| Fmoc-(R)-3-amino-2-benzylpropanoic acid | >98% Purity | Verified Supplier | Store desiccated at 2-8°C. |
| HCTU | >99% Purity | Reputable Peptide Synthesis Supplier | Handle in a fume hood; potential sensitizer.[8] Store desiccated. |
| N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis | Sigma-Aldrich, Iris Biotech | Use a fresh bottle; redistill if necessary. |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis | Fisher Scientific, VWR | Must be high purity and amine-free.[12] |
| Piperidine | ACS Grade or higher | Sigma-Aldrich | Prepare 20% (v/v) solution in DMF fresh daily. |
| Dichloromethane (DCM) | ACS Grade | VWR | Used for resin washing. |
| Rink Amide or 2-Chlorotrityl Resin | 100-200 mesh | NovaBiochem, AAPPTec | Choice depends on desired C-terminal functionality. |
| Acetic Anhydride, Pyridine | Reagent Grade | Sigma-Aldrich | For optional capping step. |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Halocarbon | For cleavage from resin. Handle with extreme care. |
| Triisopropylsilane (TIS), Water | Reagent Grade | Sigma-Aldrich | Scavengers for cleavage cocktail. |
Protocol: Fmoc Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a single coupling cycle for incorporating Fmoc-(R)-3-amino-2-benzylpropanoic acid onto a growing peptide chain on a solid support.
Workflow Overview
Step-by-Step Methodology
Assumptions: Synthesis scale is 0.1 mmol on a resin with a loading of 0.5 mmol/g (i.e., 200 mg of resin).
-
Resin Swelling: Place 200 mg of the peptide-resin in a reaction vessel. Swell the resin in DMF (approx. 5 mL) for 30-60 minutes. Drain the solvent.
-
Fmoc-Deprotection:
-
Add 5 mL of 20% piperidine in DMF to the resin.
-
Agitate for 3 minutes. Drain.
-
Add another 5 mL of 20% piperidine in DMF. Agitate for 7-10 minutes. Drain.[12]
-
-
Washing: Wash the resin thoroughly with DMF (6 x 5 mL) to remove all traces of piperidine.
-
Amino Acid Activation (Pre-activation):
-
In a separate vial, dissolve Fmoc-(R)-3-amino-2-benzylpropanoic acid (4 eq., 0.4 mmol) and HCTU (3.8 eq., 0.38 mmol) in 2 mL of DMF.
-
Add DIPEA (8 eq., 0.8 mmol) to the solution.
-
Vortex briefly and allow to pre-activate for 2-5 minutes. The solution may change color.
-
-
Coupling Reaction:
-
Post-Coupling Wash: Drain the reaction vessel and wash the resin with DMF (4 x 5 mL).
-
Quality Control (Self-Validation):
-
Perform a Kaiser test on a small sample of beads.[13]
-
Negative Result (Colorless/Yellow Beads): The coupling is complete. Proceed to the deprotection step for the next amino acid.
-
Positive Result (Blue Beads): The coupling is incomplete. Re-couple by repeating steps 4-6 (this is known as a "double couple"). If the test is still positive, consider capping unreacted amines with acetic anhydride/pyridine to prevent deletion sequences.[14]
-
Analytical Verification and Troubleshooting
Trustworthiness in any protocol comes from robust verification and a clear plan for addressing deviations.
Product Analysis via HPLC-MS
After completing the synthesis, the peptide must be cleaved from the resin and analyzed.
-
Cleavage: Treat the dried resin with a cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS) for 2-3 hours.[15] Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Analysis: Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water). Analyze via Reverse-Phase HPLC (RP-HPLC) coupled with a Mass Spectrometer (MS).[16] The HPLC chromatogram will indicate the purity of the crude product, while the MS will confirm that the correct mass was obtained.
| Table: Example HPLC Gradient for Analysis | |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Time (min) | % B |
| 0.0 | 5 |
| 20.0 | 95 |
| 25.0 | 95 |
| 25.1 | 5 |
| 30.0 | 5 |
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Incomplete Coupling | 1. Steric Hindrance: The β-amino acid is sterically demanding. 2. Peptide Aggregation: On-resin aggregation is preventing access to the N-terminus. 3. Insufficient Reagents/Time: Equivalents or time were too low. | 1. Double Couple: Immediately perform a second coupling. 2. Increase Time/Temp: Extend coupling time to 2 hours or gently warm to 35-40°C. 3. Solvent Modification: Add 20% Dichloromethane (DCM) to the DMF to disrupt aggregation. 4. Increase Equivalents: Use up to 5 eq. of amino acid/HCTU. |
| Guanidinylation of N-terminus | Excess HCTU relative to the amino acid can react directly with the peptide's free amine.[11][17] | Ensure the amino acid is in slight molar excess to the HCTU (e.g., AA:HCTU ratio of 1:0.95). Do not use a large excess of the coupling reagent itself. |
| Racemization | Although very low with HCTU, prolonged pre-activation with a strong base can pose a theoretical risk.[6] | Keep pre-activation time to a minimum (<5 minutes). For extremely sensitive couplings, consider substituting DIPEA with a weaker base like 2,4,6-collidine.[18] |
| Deletion Sequence in Final Product | Failure to drive a coupling to completion (missed positive Kaiser test) and lack of capping.[14] | Always perform the Kaiser test. If a coupling is incomplete after a double couple, cap the unreacted amines with a solution of 10% acetic anhydride and 1% pyridine in DMF for 30 minutes.[13] |
Conclusion
The HCTU-mediated coupling of Fmoc-(R)-3-amino-2-benzylpropanoic acid is a highly effective and reliable method for incorporating this challenging β-amino acid into synthetic peptides. By understanding the underlying chemical principles and adhering to a robust, self-validating protocol, researchers can overcome the challenges posed by steric hindrance and achieve high-purity products. The speed and efficiency of HCTU, combined with diligent in-process monitoring, provide a powerful tool for advancing research and development in peptidomimetics and drug discovery.
References
-
Cabrele, C., & Beythien, J. (2003). HCTU and TCTU. New coupling reagents: Development and industrial aspects. Presented at the 7th International Cost-Congress, Sorrento, Italy. [Link]
-
Albericio, F., & Subirós-Funosas, R. (2012). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 16(1), 134-148. [Link]
-
AAPPTec. (n.d.). Coupling Reagents. AAPPTec Peptides. [Link]
-
Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
Hood, C. A., et al. (2008). Fast conventional Fmoc solid-phase peptide synthesis with HCTU. Journal of Peptide Science, 14(1), 97-101. [Link]
-
American Laboratory. (2008). Low-Cost, Fast, Conventional Peptide Synthesis With HCTU and Automated Peptide Synthesizers. [Link]
-
Vasu, D., et al. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of ChemTech Research, 3(2), 735-746. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
-
Kumar, A., et al. (2017). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 5(2), 65-71. [Link]
-
Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3-36. [Link]
-
Jaman, M. S., & Pathan, M. S. I. (2022). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Journal of Molecular Biology and Biotechnology, 2(1). [Link]
-
Wellings, D. A. (n.d.). HPLC of Peptides and Proteins. In Methods in Molecular Biology. [Link]
-
ChiroBlock. (n.d.). Beta2-Amino Acids: Synthesis Approaches & Compounds. [Link]
-
Lelais, G., & Seebach, D. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 57(15), 6261–6280. [Link]
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. [Link]
-
Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. [Link]
-
Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. Beta2-Amino Acids: Synthesis Approaches & Compounds - ChiroBlock Chiroblock GmbH [chiroblock.com]
- 5. chemimpex.com [chemimpex.com]
- 6. bachem.com [bachem.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. researchgate.net [researchgate.net]
- 9. americanlaboratory.com [americanlaboratory.com]
- 10. researchgate.net [researchgate.net]
- 11. peptide.com [peptide.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. peptide.com [peptide.com]
- 14. ajpamc.com [ajpamc.com]
- 15. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 16. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. people.uniurb.it [people.uniurb.it]
- 18. chempep.com [chempep.com]
Application Note: Strategies for Efficient HATU-Mediated Coupling of Fmoc-(R)-3-amino-2-benzylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of structurally complex amino acids, such as the β-amino acid Fmoc-(R)-3-amino-2-benzylpropanoic acid, is a critical strategy in modern peptidomimetic and drug development.[1] These building blocks offer unique conformational constraints and proteolytic stability. However, their steric hindrance, particularly from the benzyl group at the β-position, presents a significant challenge for standard peptide coupling protocols, often leading to incomplete reactions and low yields.[2][3] This application note provides an in-depth guide to the successful coupling of Fmoc-(R)-3-amino-2-benzylpropanoic acid using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient uronium salt-based coupling reagent. We will explore the mechanistic rationale for reagent selection, provide a detailed, field-proven protocol, and discuss strategies for reaction monitoring and troubleshooting to ensure high-yield synthesis of peptides containing this sterically demanding residue.
Introduction: The Challenge of Sterically Hindered β-Amino Acids
Fmoc-(R)-3-amino-2-benzylpropanoic acid is a valuable building block in peptide synthesis, offering the potential to create novel peptide structures with enhanced biological activity and stability.[1] The presence of the benzyl group on the carbon adjacent to the carboxyl group creates significant steric hindrance, which can impede the approach of the amine nucleophile during amide bond formation.[2] Standard coupling reagents, such as carbodiimides (e.g., DCC, DIC), are often insufficient to overcome this steric barrier, resulting in sluggish reactions and diminished yields.[3]
To address this challenge, more potent activating reagents are required. Uronium/aminium salt-based reagents, particularly HATU, have proven to be exceptionally effective for coupling sterically hindered amino acids.[2][3][4] The superiority of HATU lies in its ability to form a highly reactive OAt-active ester, which facilitates rapid amide bond formation even with challenging substrates.[2][5]
Mechanistic Insight: Why HATU is the Reagent of Choice
The efficacy of HATU in mediating sterically demanding couplings stems from its unique mechanism of action. In the presence of a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA), HATU rapidly converts the carboxylic acid into a highly reactive OAt-ester.[2][6]
The reaction proceeds through the following key steps:
-
Deprotonation: The base (DIPEA) deprotonates the carboxylic acid of Fmoc-(R)-3-amino-2-benzylpropanoic acid, forming a carboxylate anion.[5][7]
-
Activation: The carboxylate anion attacks the electrophilic carbon of HATU, leading to the formation of an unstable O-acyl(tetramethyl)isouronium salt.[8][9]
-
Active Ester Formation: The resulting HOAt anion then attacks the isouronium salt intermediate, generating the highly reactive OAt-active ester and releasing tetramethylurea as a byproduct.[5][9]
-
Nucleophilic Attack: The amine component then attacks the carbonyl carbon of the OAt-ester, forming the desired peptide bond.[5] The pyridine nitrogen in the HOAt moiety is thought to provide anchimeric assistance, further accelerating the coupling reaction.[2]
This rapid formation of a highly reactive intermediate is crucial for overcoming the steric hindrance presented by the benzyl group of Fmoc-(R)-3-amino-2-benzylpropanoic acid.
Caption: Solution-phase HATU coupling workflow.
-
Preparation: Under an inert atmosphere (e.g., Argon or Nitrogen), add Fmoc-(R)-3-amino-2-benzylpropanoic acid (1.0 equiv.) and HATU (1.1 equiv.) to a flame-dried round-bottom flask containing a magnetic stir bar.
-
Dissolution: Add anhydrous DMF to dissolve the solids, aiming for a concentration of 0.1–0.5 M.
-
Cooling: Cool the solution to 0 °C in an ice bath. This helps to control the initial exothermic reaction and minimize potential side reactions.
-
Base Addition: Add DIPEA (2.0–3.0 equiv.) dropwise to the stirred solution. The use of a non-nucleophilic base is critical to avoid unwanted reactions with the coupling reagent. [10]5. Pre-activation: Allow the mixture to stir at 0 °C for 5–15 minutes. [11]A color change is often observed as the OAt-ester forms. This pre-activation step is crucial for ensuring the carboxylic acid is fully activated before the amine is introduced. [2]6. Amine Addition: Add the amine component (1.0–1.2 equiv.) to the reaction mixture. If the amine is a salt (e.g., hydrochloride), ensure sufficient base is present to neutralize it.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2 to 18 hours. The extended reaction time is often necessary to ensure complete coupling due to the steric hindrance of the β-amino acid. [3]8. Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. [12]
Work-up and Purification
-
Quenching: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Washing: Wash the organic phase sequentially with 5% aqueous citric acid or 1M HCl (to remove excess base and amine), saturated aqueous sodium bicarbonate (to remove unreacted carboxylic acid and HOAt), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Insufficient reaction time or temperature due to steric hindrance. [3] | Increase reaction time (up to 24 hours). Gentle heating (e.g., 40-50 °C) can be attempted, but monitor for epimerization. Consider microwave-assisted synthesis for difficult couplings. [3] |
| Incomplete activation of the carboxylic acid. | Ensure HATU and DIPEA are of high quality and anhydrous. Increase pre-activation time to 30 minutes. | |
| Guanidinylation Side Product | Amine component reacting with HATU. [2] | Strictly adhere to the pre-activation protocol. Ensure the carboxylic acid and HATU are mixed before the addition of the base and amine. [11][13] |
| Epimerization | Prolonged exposure to base or elevated temperatures. [14] | Use the minimum necessary amount of DIPEA (2.0 equiv.). Avoid excessive heating. Consider using a weaker, more sterically hindered base like 2,4,6-collidine. [8] |
| Poor Solubility | Aggregation of peptide chains. [3] | Switch to a better solvating solvent like N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF/DCM/NMP. [3] |
Conclusion
The successful incorporation of sterically demanding residues like Fmoc-(R)-3-amino-2-benzylpropanoic acid is achievable with a carefully optimized protocol centered around a powerful coupling reagent. HATU, through its rapid formation of a highly reactive OAt-ester, provides the necessary potency to overcome the steric barriers inherent to this β-amino acid. By implementing a pre-activation strategy, carefully controlling stoichiometry, and allowing for sufficient reaction time, researchers can achieve high coupling efficiencies. The detailed protocol and troubleshooting guide presented herein serve as a robust starting point for scientists and drug development professionals aiming to synthesize novel peptides and peptidomimetics with unique structural and functional properties.
References
- Benchchem. Application Notes and Protocols for the Use of HATU with Sterically Hindered Amino Acids.
- Benchchem. Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
- Benchchem.
- ChemicalBook.
- Reddit. How do I avoid side reactions while doing this peptide coupling reaction?
- Common Organic Chemistry.
- Fisher Scientific. Amide Synthesis.
- Wikipedia.
- Chem-Impex. R-Fmoc-3-amino-2-benzyl-propionic acid.
- RSC Publishing.
- ResearchGate.
- YouTube. HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry.
- Benchchem.
- Aapptec Peptides. Coupling Reagents.
- NIH. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- Optimizing Peptide Coupling: Key Techniques.
- Reddit.
- PubMed Central.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jpt.com [jpt.com]
- 5. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 9. HATU - Wikipedia [en.wikipedia.org]
- 10. Amide Synthesis [fishersci.co.uk]
- 11. reddit.com [reddit.com]
- 12. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. peptide.com [peptide.com]
Application Notes and Protocols for Fmoc Deprotection of Fmoc-(R)-3-Amino-2-benzylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic use of protecting groups is a cornerstone of successful solid-phase peptide synthesis (SPPS). Among these, the 9-fluorenylmethyloxycarbonyl (Fmoc) group is paramount for the temporary protection of the α-amino group of amino acids.[1][2][3] Its widespread adoption is due to its facile cleavage under mild basic conditions, which are orthogonal to the acid-labile side-chain protecting groups and the resin linkage.[3][] Fmoc-(R)-3-amino-2-benzylpropanoic acid is a chiral β-amino acid derivative that, when incorporated into peptides, can impart unique conformational constraints and biological activities.[] The efficient and clean removal of the Fmoc group from this building block is a critical step that directly impacts the yield and purity of the final peptide.
This document provides a detailed guide to the Fmoc deprotection of Fmoc-(R)-3-amino-2-benzylpropanoic acid, offering in-depth protocols, mechanistic insights, and practical troubleshooting advice to ensure the successful synthesis of peptides containing this valuable moiety.
The Chemistry of Fmoc Deprotection: A Mechanistic Overview
The removal of the Fmoc group proceeds via a base-catalyzed β-elimination reaction.[][6][7] The process can be broken down into two key steps:
-
Proton Abstraction: A base, typically a secondary amine like piperidine, abstracts the acidic proton from the C9 position of the fluorenyl ring system.[7][8] This results in the formation of a stabilized carbanion. The stability of this intermediate is attributed to the aromaticity of the deprotonated fluorenyl system, which follows Hückel's rule.[7]
-
β-Elimination and Dibenzofulvene Trapping: The unstable carbanion undergoes a rapid β-elimination, leading to the cleavage of the C-O bond and the release of the free amine of the amino acid, carbon dioxide, and a highly reactive intermediate called dibenzofulvene (DBF).[8][9] To prevent the highly electrophilic DBF from undergoing deleterious side reactions with nucleophiles in the peptide chain, the excess secondary amine in the deprotection solution acts as a scavenger, trapping the DBF to form a stable adduct.[7][10]
Caption: Mechanism of Fmoc deprotection by piperidine.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Fmoc-(R)-3-amino-2-benzylpropanoic acid loaded resin | Synthesis Grade | e.g., BOC Sciences[] | The protocol assumes the amino acid is already coupled to the solid support. |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Sigma-Aldrich, etc. | Use a fresh bottle with low water content. |
| Piperidine | Reagent Grade | Sigma-Aldrich, etc. | Store under nitrogen. Discard if it appears yellow or has a strong odor.[11] |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific, etc. | For resin washing. |
| Isopropanol (IPA) | ACS Grade | Fisher Scientific, etc. | For resin washing. |
| For Kaiser Test: | |||
| Reagent A: Ninhydrin in Ethanol | Sigma-Aldrich | 5 g ninhydrin in 100 mL ethanol. | |
| Reagent B: Phenol in Ethanol | Sigma-Aldrich | 80 g phenol in 20 mL ethanol. | |
| Reagent C: KCN in Pyridine | Sigma-Aldrich | 2 mL of 0.001 M KCN diluted to 100 mL with pyridine. | |
| Equipment | |||
| Solid-phase peptide synthesis vessel | With a frit and stopcock. | ||
| Shaker or rocker | For agitation. | ||
| UV-Vis Spectrophotometer | For quantitative monitoring. | ||
| Quartz cuvettes | |||
| Glass test tubes | For Kaiser test. | ||
| Heat gun or heating block | For Kaiser test. |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
This protocol outlines the standard procedure for the removal of the Fmoc group from resin-bound Fmoc-(R)-3-amino-2-benzylpropanoic acid.
1. Resin Swelling:
-
Place the resin in the reaction vessel.
-
Add DMF (approximately 10 mL per gram of resin) and allow the resin to swell for at least 30 minutes with gentle agitation.
2. Initial DMF Wash:
-
Drain the DMF.
-
Wash the resin with three portions of DMF to remove any residual solvents or impurities.
3. Fmoc Deprotection:
-
Prepare a 20% (v/v) solution of piperidine in DMF. It is recommended to prepare this solution fresh.[11]
-
Add the 20% piperidine/DMF solution to the swollen resin.
-
Agitate the mixture at room temperature for an initial 2 minutes.[12]
-
Drain the deprotection solution.
-
Add a fresh portion of the 20% piperidine/DMF solution.
-
Continue agitation for an additional 5-10 minutes at room temperature.[12]
4. Post-Deprotection Washes:
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of the piperidine and the dibenzofulvene-piperidine adduct.
-
Wash the resin with DCM (3 times) and IPA (3 times) to prepare for the next coupling step or for drying.
5. Verification of Deprotection (Optional but Recommended):
-
Perform a Kaiser test (see Protocol 2) on a small sample of the resin beads to confirm the presence of a free primary amine.[11]
Protocol 2: Monitoring Fmoc Deprotection
A. Qualitative Monitoring: The Kaiser Test
The Kaiser (ninhydrin) test is a rapid and sensitive colorimetric assay for the detection of free primary amines.[11]
-
After the final DMF wash in Protocol 1, take a small sample of resin beads (a few beads are sufficient).
-
Place the beads in a small glass test tube.
-
Add 2-3 drops of each Kaiser test reagent (A, B, and C).
-
Heat the test tube with a heat gun or in a heating block at 100-120 °C for 3-5 minutes.
-
Interpretation:
-
Intense blue or purple color of the beads and/or solution: Indicates the presence of free primary amines, signifying successful Fmoc deprotection.
-
Yellow or no color change: Indicates the absence of free primary amines, suggesting incomplete or failed deprotection.[11]
-
B. Quantitative Monitoring: UV-Vis Spectroscopy
The dibenzofulvene-piperidine adduct has a distinct UV absorbance, which can be used to quantify the extent of Fmoc deprotection.[13]
-
Collect the filtrate from both deprotection steps in Protocol 1.
-
Combine the filtrates in a volumetric flask of a known volume.
-
Dilute the solution with DMF to the mark and mix thoroughly.
-
Measure the absorbance of the solution at approximately 301 nm using a UV-Vis spectrophotometer, with DMF as the blank.
-
The amount of Fmoc group removed can be calculated using the Beer-Lambert law (A = εbc), where ε (the molar extinction coefficient) for the dibenzofulvene-piperidine adduct is approximately 7800 L mol⁻¹ cm⁻¹.
Experimental Workflow
Caption: General workflow for a single cycle of Fmoc-SPPS.
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection (Negative Kaiser Test) | - Degraded piperidine solution.- Insufficient reaction time or temperature.- Steric hindrance around the amino group.[13]- Peptide aggregation. | - Use a fresh solution of 20% piperidine in DMF.[11]- Increase the deprotection time or perform an additional deprotection step.- Consider using a stronger base system, such as 2% DBU/2% piperidine in DMF, for difficult sequences.[12]- Add chaotropic salts or switch to a solvent like N-methylpyrrolidone (NMP) to disrupt aggregation.[14] |
| Aspartimide Formation | - This side reaction is more common with Asp-Gly or Asp-Ser sequences but can be a concern with other residues under basic conditions.[14] | - Add 0.1 M 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution to suppress aspartimide formation.[14] |
| Diketopiperazine (DKP) Formation | - Occurs at the dipeptide stage, especially with proline or other sterically unhindered amino acids at the C-terminus.[13] | - Use a sterically hindered resin, such as 2-chlorotrityl chloride resin, to minimize this side reaction.[13] |
| Racemization | - Although less common with Fmoc chemistry, certain amino acids like Cysteine and Histidine are more susceptible. | - For sensitive residues, consider using lower temperatures during coupling and deprotection steps.[13] |
Safety Precautions
-
Piperidine: Is a toxic and flammable liquid. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
N,N-Dimethylformamide (DMF): Is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin. Handle in a fume hood and wear appropriate PPE.
-
Kaiser Test Reagents: Pyridine is toxic and flammable. Phenol is corrosive and toxic. Handle these reagents with extreme care in a fume hood and wear appropriate PPE.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
-
Deprotecting Fmoc Group Mechanism | Organic Chemistry - YouTube. (2022, January 7). Retrieved from [Link]
-
Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism – - Total Synthesis. (n.d.). Retrieved from [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC - NIH. (2016, October 26). Retrieved from [Link]
-
Methods for Removing the Fmoc Group | Springer Nature Experiments. (n.d.). Retrieved from [Link]
-
β-Elimination Side Reactions - ResearchGate. (n.d.). Retrieved from [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (n.d.). Retrieved from [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). Retrieved from [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - ResearchGate. (2016, October 16). Retrieved from [Link]
-
Methods for Removing the Fmoc Group. (n.d.). Retrieved from [Link]
-
N-Terminal Deprotection - Fmoc removal - Aapptec Peptides. (n.d.). Retrieved from [Link]
-
Fmoc Test Protocols and Methods - Springer Nature Experiments. (n.d.). Retrieved from [Link]
-
A Facile Method to Quantify Synthetic Peptide Concentrations on Biomaterials - PMC - NIH. (2024, September 9). Retrieved from [Link]
-
(R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
(R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH) - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). Retrieved from [Link]
-
Advances in Fmoc solid‐phase peptide synthesis - PMC - NIH. (2015, January 20). Retrieved from [Link]
Sources
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 6. youtube.com [youtube.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. peptide.com [peptide.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. peptide.com [peptide.com]
Application Notes and Protocols: Piperidine Concentration for Fmoc Removal from Fmoc-(R)-3-amino-2-benzylpropanoic acid
Introduction: Navigating the Nuances of Fmoc Deprotection
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS) and solution-phase synthesis of complex organic molecules. Its lability to basic conditions, while maintaining stability under acidic and hydrogenolytic treatments, offers a critical level of orthogonality required for multi-step synthetic strategies.[] The standard protocol for Fmoc removal involves treatment with a solution of piperidine in a polar aprotic solvent, typically N,N-dimethylformamide (DMF).[2][3]
This application note provides a detailed guide for the efficient removal of the Fmoc group from Fmoc-(R)-3-amino-2-benzylpropanoic acid , a chiral β-amino acid. We will delve into the mechanistic underpinnings of the deprotection reaction, offer a robust starting protocol, and discuss optimization strategies for the piperidine concentration. Particular attention is given to the potential challenges posed by the steric hindrance of the benzyl group and the inherent reactivity of β-amino acids. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize this crucial synthetic step, ensuring high yield and purity of the deprotected product.
The Mechanism of Fmoc Deprotection: An E1cB Pathway
The removal of the Fmoc group by piperidine proceeds through a base-induced β-elimination (E1cB) mechanism.[][4][5][6] Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting potential issues.
-
Proton Abstraction: Piperidine, acting as a base, abstracts the acidic proton from the C9 position of the fluorenyl group. This is the rate-determining step.
-
Formation of a Carbanion Intermediate: This proton abstraction generates a resonance-stabilized carbanion intermediate.
-
β-Elimination: The carbanion collapses, leading to the elimination of the fluorenyl group as dibenzofulvene (DBF) and the release of carbon dioxide and the free amine.
-
Dibenzofulvene Scavenging: The highly reactive DBF electrophile is immediately trapped by excess piperidine to form a stable adduct, N-(9H-fluoren-9-yl)piperidine.[4][6] This scavenging step is vital as it prevents DBF from reacting with the newly liberated amine, which would result in irreversible chain termination.
Specific Considerations for Fmoc-(R)-3-amino-2-benzylpropanoic Acid
While the general mechanism holds true, the specific structure of Fmoc-(R)-3-amino-2-benzylpropanoic acid introduces factors that may require protocol adjustments:
-
Steric Hindrance: The benzyl group at the C2 position introduces significant steric bulk near the reaction center. This can potentially hinder the approach of the piperidine base to the C9 proton of the fluorenyl group, possibly slowing the deprotection kinetics compared to sterically unencumbered amino acids.[7]
-
β-Amino Acid Reactivity: β-amino acids and their derivatives can be prone to specific side reactions, such as base-catalyzed cyclization, although this is more commonly observed at the dipeptide stage in SPPS.[8]
Therefore, a standard protocol serves as an excellent starting point, but empirical optimization is highly recommended to achieve maximum efficiency and purity.
Experimental Protocols
Materials and Reagents
-
Fmoc-(R)-3-amino-2-benzylpropanoic acid
-
Piperidine (high purity, stored under nitrogen)
-
N,N-Dimethylformamide (DMF, peptide synthesis grade)
-
Dichloromethane (DCM, HPLC grade)
-
Ethyl acetate (EtOAc, HPLC grade)
-
Hexanes (HPLC grade)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
HPLC system with a UV detector and a suitable C18 column
Standard Deprotection Protocol (Solution Phase)
This protocol is a robust starting point for the deprotection of Fmoc-(R)-3-amino-2-benzylpropanoic acid.
-
Dissolution: Dissolve Fmoc-(R)-3-amino-2-benzylpropanoic acid (1.0 eq) in DMF (5-10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: Add piperidine to the solution to achieve a final concentration of 20% (v/v).
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., 7:3 Hexanes:EtOAc with 1% acetic acid) or HPLC. The starting material (Fmoc-protected) is UV active and will stain with permanganate, while the product (free amine) will be ninhydrin positive and have a much lower Rf. The reaction is typically complete within 30-60 minutes.
-
Work-up: a. Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the DMF and piperidine. b. Dilute the residue with ethyl acetate or dichloromethane. c. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x) to remove the DBF-piperidine adduct and residual piperidine. d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. e. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude (R)-3-amino-2-benzylpropanoic acid.
-
Purification: Purify the crude product as necessary, typically by silica gel chromatography or recrystallization.
Optimization of Piperidine Concentration
The optimal piperidine concentration balances reaction speed with the minimization of side products. For sterically hindered substrates, a standard 20% solution is a good starting point, but adjustments may be necessary.
| Piperidine Conc. (v/v in DMF) | Typical Reaction Time | Advantages | Disadvantages |
| 10-15% | 60-120 min | Milder conditions, may reduce base-mediated side reactions. | Slower reaction rate, may lead to incomplete deprotection. |
| 20% (Standard) | 30-60 min | Reliable and widely used starting point; good balance of speed and efficiency.[2][9][10] | May be too slow for highly hindered substrates or may promote side reactions with extended exposure. |
| 30-50% | 15-30 min | Faster reaction rate, useful for sterically hindered or aggregation-prone substrates.[][5] | Increased risk of base-catalyzed side reactions; more reagent to remove during work-up. |
Analytical Monitoring of Deprotection
Careful monitoring is essential for determining the reaction endpoint, thereby avoiding incomplete deprotection or prolonged exposure to basic conditions.
Thin-Layer Chromatography (TLC)
-
Mobile Phase: A typical eluent system is a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v) with a small amount of acetic acid (1%) to ensure sharp spots.
-
Visualization:
-
UV Light (254 nm): The Fmoc-protected starting material is highly UV-active.
-
Ninhydrin Stain: The deprotected product, having a free primary amine, will stain (typically yellow to purple) upon heating with a ninhydrin solution.
-
Potassium Permanganate Stain: Both starting material and product will stain, but the disappearance of the higher Rf starting material spot is indicative of reaction progress.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is the most accurate method for monitoring the reaction.
-
Column: Reverse-phase C18 (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA).
-
Example Gradient: 10% to 90% B over 15 minutes.
-
-
Detection: UV at 265 nm (for Fmoc-containing species) and 220 nm (for the peptide backbone).
-
Analysis: The disappearance of the starting material peak and the appearance of the product peak are monitored. This allows for precise quantification of conversion.
UV-Vis Spectrophotometry
This method is particularly useful in automated synthesis and for quantitative analysis of Fmoc cleavage. The formation of the DBF-piperidine adduct can be monitored by its characteristic UV absorbance.[7]
-
Procedure: A small aliquot of the reaction mixture is diluted in a suitable solvent (e.g., DMF), and the absorbance is measured.
-
Wavelength: The DBF-piperidine adduct has a strong absorbance maximum around 301 nm.[7]
-
Calculation: Using the Beer-Lambert law (A = εcl), the concentration of the adduct can be calculated, which directly corresponds to the amount of Fmoc group removed. The molar extinction coefficient (ε) for the adduct at 301 nm is approximately 7800-8100 L·mol⁻¹·cm⁻¹.
Troubleshooting
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | 1. Insufficient reaction time. 2. Low piperidine concentration. 3. Steric hindrance slowing the reaction.[7] 4. Degraded piperidine reagent. | 1. Extend the reaction time and continue monitoring. 2. Increase the piperidine concentration to 30%. 3. Ensure fresh, high-purity piperidine is used. |
| Formation of Side Products | 1. Extended exposure to basic conditions. 2. Reaction of DBF with the product amine (incomplete scavenging). | 1. Monitor the reaction closely and work up immediately upon completion. 2. Reduce piperidine concentration to 10-15% if the reaction rate is acceptable. 3. Ensure a sufficient excess of piperidine is present throughout the reaction. |
| Difficult Work-up | Emulsion formation during aqueous wash. | Add more brine to the aqueous layer to help break the emulsion. Filter the biphasic mixture through a pad of celite if necessary. |
Conclusion
The deprotection of Fmoc-(R)-3-amino-2-benzylpropanoic acid is a critical transformation that can be achieved with high efficiency using piperidine in DMF. While a standard 20% (v/v) solution serves as an excellent and reliable starting point, the steric bulk of the substrate necessitates careful monitoring and a willingness to optimize. By understanding the underlying E1cB mechanism and employing rigorous analytical techniques like HPLC, researchers can fine-tune the piperidine concentration and reaction time to maximize yield and purity, paving the way for successful subsequent synthetic steps.
References
-
ResearchGate. (n.d.). β-Elimination Side Reactions. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]
-
Kumar, A., Sharma, A., de la Torre, B. G., & Albericio, F. (2022). In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. RSC Sustainability. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
MDPI. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]
-
Journal of Combinatorial Chemistry. (2005). N α-Fmoc Removal from Resin-Bound Amino Acids by 5% Piperidine Solution. Retrieved from [Link]
- Google Patents. (2022). US20220185842A1 - Amino deprotection using 3-(diethylamino)propylamine.
-
Fields, G. B. (n.d.). Methods for Removing the Fmoc Group. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Methods for Removing the Fmoc Group. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Retrieved from [Link]
-
Nowick Laboratory, University of California, Irvine. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). In situ Fmoc removal. Retrieved from [Link]
Sources
- 2. peptide.com [peptide.com]
- 3. US20220185842A1 - Amino deprotection using 3-(diethylamino)propylamine - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. renyi.hu [renyi.hu]
- 9. chem.uci.edu [chem.uci.edu]
- 10. peptide.com [peptide.com]
Application Note & Protocol: Strategic Incorporation of Fmoc-(R)-3-amino-2-benzylpropanoic Acid for the Synthesis of Conformationally Constrained Peptides
Abstract
The rational design of peptides with predictable and stable three-dimensional structures is a cornerstone of modern drug discovery and chemical biology. Non-canonical amino acids, particularly β-amino acids, are invaluable tools for introducing conformational constraints, enhancing proteolytic stability, and modulating the biological activity of peptides.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the incorporation of Fmoc-(R)-3-amino-2-benzylpropanoic acid, a β-amino acid with a sterically demanding benzyl side chain, into peptide sequences using solid-phase peptide synthesis (SPPS). We will delve into the underlying principles, provide detailed, field-tested protocols, and discuss critical considerations for overcoming the challenges associated with sterically hindered amino acids to successfully synthesize constrained peptides with therapeutic potential.
Introduction: The Significance of Conformational Constraint in Peptide Therapeutics
Native peptides often suffer from drawbacks that limit their therapeutic utility, including high conformational flexibility and susceptibility to enzymatic degradation.[1][4] The introduction of conformational constraints can rigidify the peptide backbone, pre-organizing it into a bioactive conformation that can lead to enhanced receptor binding affinity and specificity.[5] Furthermore, the modification of the peptide backbone with non-natural amino acids, such as β-amino acids, can render the resulting peptides resistant to proteolysis, thereby increasing their in vivo half-life.[2][6][7]
Fmoc-(R)-3-amino-2-benzylpropanoic acid is a chiral, Fmoc-protected β-amino acid derivative that serves as a versatile building block in peptide synthesis.[][9] Its rigid benzyl side chain introduces significant steric bulk, which can be strategically employed to induce specific secondary structures and constrain the overall peptide conformation.[] The (R)-stereochemistry at the α-carbon further expands the accessible conformational space for peptide design.
Physicochemical Properties of Fmoc-(R)-3-amino-2-benzylpropanoic Acid
A thorough understanding of the properties of this non-canonical amino acid is crucial for its effective application.
| Property | Value | Source |
| IUPAC Name | (2R)-2-benzyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | [] |
| Synonyms | (R)-Fmoc-3-amino-2-benzyl-propionic acid; (R)-Fmoc-β2-homophenylalanine | [] |
| Molecular Formula | C25H23NO4 | [][10] |
| Molecular Weight | 401.45 g/mol | [][10] |
| Appearance | White Powder | [] |
| Storage | 2-8 °C, protect from moisture and light | [][9][] |
Strategic Considerations for Peptide Design
The placement of Fmoc-(R)-3-amino-2-benzylpropanoic acid within a peptide sequence is a critical design element that dictates its impact on the final structure and function.
Induction of Turns and Helices
The gauche and anti conformations around the Cα-Cβ and Cβ-Cγ bonds of β-amino acids can induce well-defined secondary structures, such as helices and turns. The bulky benzyl group of Fmoc-(R)-3-amino-2-benzylpropanoic acid can further stabilize these structures through non-covalent interactions with neighboring residues.
Enhancing Proteolytic Stability
The presence of a β-amino acid disrupts the natural α-amino acid backbone recognized by proteases, thereby conferring resistance to enzymatic degradation.[2][6][7] Peptides incorporating this residue are expected to exhibit significantly longer half-lives in biological systems.
Modulating Receptor Interactions
The altered backbone conformation and the presentation of the benzyl side chain in a constrained manner can lead to novel interactions with biological targets, potentially improving binding affinity and selectivity.
Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)
The following protocols are based on the widely used Fmoc/tBu strategy for SPPS.[12][13][14]
Materials and Reagents
-
Fmoc-(R)-3-amino-2-benzylpropanoic acid
-
Standard Fmoc-protected α-amino acids with appropriate side-chain protection
-
Rink Amide resin (or other suitable solid support)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure or 1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIEA)
-
Piperidine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water, deionized
Workflow for SPPS
The general workflow for incorporating Fmoc-(R)-3-amino-2-benzylpropanoic acid into a peptide sequence is depicted below.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Detailed Step-by-Step Protocol
Step 1: Resin Swelling
-
Place the desired amount of Rink Amide resin in a reaction vessel.
-
Add DMF to the resin and allow it to swell for at least 30 minutes with gentle agitation.
Step 2: Initial Fmoc Deprotection
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all traces of piperidine.
Step 3: Coupling of Fmoc-(R)-3-amino-2-benzylpropanoic Acid
Due to the steric hindrance of the benzyl group, optimized coupling conditions are essential for achieving high coupling efficiency.
Protocol A: Standard DIC/Oxyma Coupling
-
In a separate vial, dissolve Fmoc-(R)-3-amino-2-benzylpropanoic acid (3 eq.), Oxyma Pure (3 eq.) in DMF.
-
Add DIC (3 eq.) to the solution and pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Add DIEA (6 eq.) to the reaction vessel.
-
Agitate the reaction mixture for 2-4 hours at room temperature. A longer coupling time is recommended due to the steric bulk.
-
Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.
Protocol B: Enhanced Coupling with HATU/HOAt
For particularly difficult couplings, stronger activating agents are recommended.[15][16]
-
In a separate vial, dissolve Fmoc-(R)-3-amino-2-benzylpropanoic acid (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.
-
Add DIEA (6 eq.) to the solution and pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm complete coupling.
Step 4: Capping (Optional but Recommended) To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed.
-
After the coupling step, wash the resin with DMF.
-
Add a solution of acetic anhydride and DIEA in DMF (e.g., 5% acetic anhydride, 5% DIEA in DMF) to the resin.
-
Agitate for 15-20 minutes.
-
Wash the resin thoroughly with DMF.
Step 5: Iterative Deprotection and Coupling Repeat steps 2 and 3 (or 2, 3, and 4) for each subsequent amino acid in the peptide sequence.
Step 6: Final Cleavage and Deprotection
-
After the final coupling and deprotection steps, wash the resin with DMF, DCM, and methanol, then dry it under vacuum.
-
Prepare a cleavage cocktail. A standard cocktail for peptides without sensitive residues is 95% TFA, 2.5% TIS, and 2.5% water.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
Step 7: Purification and Analysis
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry (e.g., LC-MS) and analytical RP-HPLC.
Troubleshooting and Key Considerations
| Problem | Potential Cause | Solution |
| Incomplete Coupling | Steric hindrance of Fmoc-(R)-3-amino-2-benzylpropanoic acid. | - Increase coupling time.- Use a stronger coupling reagent like HATU or COMU.[15]- Perform a double coupling.- Consider microwave-assisted peptide synthesis to enhance reaction kinetics.[17] |
| Fmoc Deprotection Issues | Incomplete removal of the Fmoc group. | - Ensure the piperidine solution is fresh.[]- Increase the deprotection time or use a higher concentration of piperidine (up to 50%). |
| Side Reactions | Aspartimide formation if Asp residues are present.[18] | - Use appropriate side-chain protection for sensitive amino acids.- Avoid strongly basic conditions during deprotection. |
| Poor Solubility of the Protected Peptide on Resin | Aggregation of the growing peptide chain. | - Incorporate pseudoproline dipeptides at strategic positions.[19]- Use a more polar solvent system or a higher temperature for coupling. |
Impact on Peptide Structure and Function: A Mechanistic View
The incorporation of Fmoc-(R)-3-amino-2-benzylpropanoic acid introduces a fundamental change in the peptide backbone, extending it by one methylene group per β-amino acid residue.[20] This seemingly small alteration has profound consequences for the peptide's conformational preferences and biological properties.
Caption: Comparison of α- and β-amino acid backbones.
The increased flexibility of the β-amino acid backbone, with additional rotatable bonds, might seem counterintuitive to creating constrained peptides. However, the steric bulk of the benzyl side chain in Fmoc-(R)-3-amino-2-benzylpropanoic acid restricts the available conformational space, forcing the peptide backbone to adopt specific dihedral angles. This interplay between backbone flexibility and side-chain steric hindrance is the key to designing peptides with well-defined secondary structures.
Furthermore, the altered hydrogen bonding patterns within peptides containing β-amino acids can lead to the formation of novel helical structures, distinct from the canonical α-helices and β-sheets found in proteins.[21] These unique folds can present side chains in novel spatial arrangements, facilitating interactions with new biological targets or enhancing binding to existing ones.
The resistance to proteolysis is a direct consequence of the modified backbone. Proteolytic enzymes have evolved to recognize and cleave the peptide bonds between α-amino acids. The presence of a β-amino acid disrupts this recognition, rendering the peptide significantly more stable in the presence of proteases.[2][6][7]
Conclusion
Fmoc-(R)-3-amino-2-benzylpropanoic acid is a powerful tool for the synthesis of conformationally constrained peptides with enhanced therapeutic potential. By understanding the unique properties of this non-canonical amino acid and employing optimized solid-phase peptide synthesis protocols, researchers can overcome the challenges associated with its steric bulk and successfully incorporate it into novel peptide sequences. The ability to induce specific secondary structures, enhance proteolytic stability, and modulate biological activity makes this building block an invaluable asset in the fields of medicinal chemistry and drug development.
References
-
Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Combinatorial Science. [Link]
-
Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ResearchGate. [Link]
-
Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. [Link]
-
A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. Scirp.org. [Link]
-
Synthesis of Non-canonical Amino Acids and Peptide Containing Them for Establishment of the Template for Drug Discovery. ResearchGate. [Link]
-
Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. NIH. [Link]
-
The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. PubMed. [Link]
-
(PDF) Methods for Removing the Fmoc Group. ResearchGate. [Link]
-
Synthesis of Non-canonical Amino Acids and Peptide Containing Them for Establishment of the Template for Drug Discovery. PubMed. [Link]
-
Protein Synthesis with Ribosomes Selected for the Incorporation of β-Amino Acids. NIH. [Link]
-
Evaluation of β-Amino Acid Replacements in Protein Loops: Effects on Conformational Stability and Structure. PubMed. [Link]
-
Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. [Link]
-
Constrained beta-amino acid-containing miniproteins. RSC Publishing. [Link]
-
Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. PMC - PubMed Central. [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
Unnatural Amino Acids for Peptide Synthesis. Merck Millipore. [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. [Link]
-
Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids. PubMed. [Link]
-
[Beta]-amino [Beta-amino] acids as secondary structure inducers in peptides. ResearchGate. [Link]
-
Amino Acid Derivatives for Peptide Synthesis. [Link]
-
CHAPTER 10: Stability of Bioactive Peptides During Processing. Books. [Link]
-
Bachem – Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides. CHIMIA. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect [scirp.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Constrained beta-amino acid-containing miniproteins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. cymitquimica.com [cymitquimica.com]
- 12. researchgate.net [researchgate.net]
- 13. bachem.com [bachem.com]
- 14. peptide.com [peptide.com]
- 15. bachem.com [bachem.com]
- 16. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 17. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 18. peptide.com [peptide.com]
- 19. chimia.ch [chimia.ch]
- 20. Evaluation of β-Amino Acid Replacements in Protein Loops: Effects on Conformational Stability and Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols: A Comparative Guide to Manual and Automated Fmoc-SPPS of Peptides Containing Fmoc-(R)-3-amino-2-benzylpropanoic Acid
Introduction: The Significance and Challenges of Incorporating β-Amino Acids
In the landscape of peptide-based therapeutics and peptidomimetics, the incorporation of non-natural amino acids has become a cornerstone for enhancing biological activity, metabolic stability, and conformational rigidity. Among these, β-amino acids are of particular interest due to their ability to induce unique secondary structures, such as helices and turns, that are resistant to enzymatic degradation.[1] Fmoc-(R)-3-amino-2-benzylpropanoic acid, a β-homologue of phenylalanine, is a valuable building block in this context. Its unique structure, featuring a benzyl group, not only contributes to its conformational effects but also presents a significant steric hindrance that challenges the efficiency of standard Solid-Phase Peptide Synthesis (SPPS) protocols.[2]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful incorporation of Fmoc-(R)-3-amino-2-benzylpropanoic acid into peptide sequences using both manual and automated Fmoc-SPPS strategies. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and offer a comparative analysis to aid in selecting the most appropriate synthetic approach.
Understanding the Core Challenge: Steric Hindrance and Reduced Reactivity
The primary obstacle in the synthesis of peptides containing Fmoc-(R)-3-amino-2-benzylpropanoic acid is the steric bulk around the carboxylic acid and the secondary amine. This steric hindrance leads to slower reaction kinetics for both the coupling and deprotection steps of the SPPS cycle.[2][3] Consequently, standard protocols often result in incomplete reactions, leading to deletion sequences and a lower purity of the crude peptide product. To overcome these challenges, modifications to standard SPPS protocols are necessary, including the use of more potent coupling reagents, extended reaction times, and careful monitoring of reaction completion.
Manual Solid-Phase Peptide Synthesis: A Hands-On Approach for Optimization and Small-Scale Synthesis
Manual SPPS offers a high degree of flexibility, allowing for real-time adjustments and optimization, which is particularly advantageous when working with challenging amino acids like Fmoc-(R)-3-amino-2-benzylpropanoic acid. It is the preferred method for small-scale synthesis and for developing and fine-tuning protocols before transitioning to an automated platform.
Key Considerations for Manual Synthesis:
-
Resin Selection and Swelling: The choice of resin is dictated by the desired C-terminal functionality (e.g., Rink Amide for a C-terminal amide, Wang or 2-chlorotrityl chloride resin for a C-terminal carboxylic acid).[4] Proper swelling of the resin in a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), is crucial for ensuring optimal reaction kinetics.[5]
-
Coupling Reagent Selection: Due to the steric hindrance of Fmoc-(R)-3-amino-2-benzylpropanoic acid, standard carbodiimide reagents like DCC or DIC alone are often inefficient.[3] The use of uronium- or phosphonium-based coupling reagents, such as HATU, HBTU, or COMU, in combination with a base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, is highly recommended to achieve efficient amide bond formation.[6]
-
Monitoring Reaction Completion: The Kaiser test (ninhydrin test) is an indispensable tool in manual synthesis to qualitatively assess the presence of free primary amines on the resin.[6] A negative Kaiser test (beads remain colorless or yellow) indicates a complete coupling reaction. For secondary amines, such as the one formed after the coupling of Fmoc-(R)-3-amino-2-benzylpropanoic acid, a chloranil or TNBSA test can be used.
Detailed Manual Synthesis Protocol:
This protocol is based on a 0.1 mmol scale synthesis.
1. Resin Preparation: a. Place the appropriate resin (e.g., 135 mg Rink Amide resin, 0.74 mmol/g) in a fritted reaction vessel. b. Swell the resin in DMF (5 mL) for at least 30 minutes with gentle agitation.
2. Fmoc Deprotection: a. Drain the DMF from the swollen resin. b. Add 5 mL of 20% piperidine in DMF to the resin. c. Agitate for 3 minutes, then drain. d. Add another 5 mL of 20% piperidine in DMF and agitate for 10-15 minutes.[4][7] e. Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 5 mL).
3. Coupling of Fmoc-(R)-3-amino-2-benzylpropanoic acid: a. In a separate vial, pre-activate the amino acid by dissolving:
- Fmoc-(R)-3-amino-2-benzylpropanoic acid (3 equivalents, 0.3 mmol, 128.8 mg)
- HATU (2.9 equivalents, 0.29 mmol, 110.3 mg)
- DIPEA (6 equivalents, 0.6 mmol, 104.5 µL) in 3 mL of DMF. b. Allow the activation mixture to stand for 2-5 minutes. c. Add the activated amino acid solution to the deprotected resin. d. Agitate the reaction mixture for 2-4 hours at room temperature. Note: Longer coupling times are necessary due to steric hindrance. e. Take a small sample of resin beads and perform a Kaiser test. If the test is positive (blue beads), continue agitation and re-test every hour. If the test remains positive after 6 hours, consider a double coupling.
4. Washing: a. Once the coupling is complete (negative Kaiser test), drain the coupling solution. b. Wash the resin with DMF (5 x 5 mL) to remove excess reagents.
5. Chain Elongation: a. Repeat steps 2-4 for each subsequent amino acid in the peptide sequence. For standard amino acids, a coupling time of 1 hour is typically sufficient.
6. Final Cleavage and Deprotection: a. After the final Fmoc deprotection and washing, wash the resin with DCM (3 x 5 mL) and dry it under a stream of nitrogen. b. Prepare a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups. A common cocktail is TFA/TIS/H₂O (95:2.5:2.5). c. Add the cleavage cocktail to the resin (10 mL/g of resin) and allow it to react for 2-3 hours at room temperature.[5] d. Filter the cleavage mixture into a cold centrifuge tube. e. Precipitate the crude peptide by adding cold diethyl ether. f. Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether. g. Dry the crude peptide under vacuum.
7. Purification: a. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Automated Solid-Phase Peptide Synthesis: For Efficiency, Reproducibility, and High-Throughput
Automated peptide synthesizers offer significant advantages in terms of efficiency, reproducibility, and throughput.[8][9] Modern synthesizers can perform the repetitive cycles of deprotection, washing, and coupling with high precision, minimizing human error.[8] However, when incorporating sterically hindered amino acids like Fmoc-(R)-3-amino-2-benzylpropanoic acid, standard automated protocols may need to be modified.
Key Considerations for Automated Synthesis:
-
Method Programming: The standard coupling cycle on an automated synthesizer needs to be extended for Fmoc-(R)-3-amino-2-benzylpropanoic acid. Most synthesizers allow for the creation of custom methods where coupling times and reagent delivery can be adjusted for specific amino acids.
-
Double Coupling: For particularly difficult couplings, programming a "double coupling" step, where the coupling procedure is repeated before moving to the next deprotection step, can significantly improve the yield of the desired peptide.
-
Reagent Concentrations and Equivalents: Ensure that the concentrations of the amino acid, coupling reagent, and base are sufficient. Using a higher excess of these reagents (e.g., 5-10 equivalents) for the hindered residue can help drive the reaction to completion.
Detailed Automated Synthesis Protocol (Example using a microwave peptide synthesizer):
This protocol is a general guideline and may need to be adapted for specific synthesizer models.
1. Resin Loading: a. Load the appropriate resin into the reaction vessel of the synthesizer.
2. Method Programming: a. For standard amino acids, use a standard method (e.g., 5-minute coupling at 75°C). b. For Fmoc-(R)-3-amino-2-benzylpropanoic acid, create a custom method:
- Coupling Time: 10-30 minutes.
- Coupling Temperature: 75°C (for microwave synthesizers). For non-microwave synthesizers, a longer coupling time (2-4 hours) at room temperature is recommended.
- Reagent Equivalents: Program the delivery of 4-6 equivalents of the amino acid and coupling reagents.
- Optionally, program a double coupling cycle.
3. Synthesis Execution: a. Prime the lines with the required reagents (Fmoc-amino acids, coupling reagents, DIPEA, piperidine, and washing solvents). b. Start the automated synthesis program. The synthesizer will perform the following steps for each cycle: i. Fmoc Deprotection: Typically a two-stage process with 20% piperidine in DMF. ii. Washing: Multiple washes with DMF or NMP. iii. Coupling: Delivery of the pre-activated amino acid solution and reaction for the programmed time and temperature. iv. Washing: Post-coupling washes to remove residual reagents.
4. Cleavage and Purification: a. Once the synthesis is complete, the resin is automatically washed and dried. b. The subsequent cleavage, precipitation, and purification steps are the same as described in the manual synthesis protocol (steps 6 and 7).
Comparative Analysis: Manual vs. Automated Synthesis
| Parameter | Manual Synthesis | Automated Synthesis |
| Flexibility & Optimization | High. Allows for real-time adjustments and troubleshooting. Ideal for novel or difficult sequences. | Moderate. Relies on pre-programmed methods, but custom cycles can be created. |
| Time & Labor | Time-consuming and labor-intensive, especially for long peptides.[8] | Highly efficient. Can run unattended, significantly reducing hands-on time.[8] |
| Reproducibility | Operator-dependent, leading to potential variability between syntheses. | High. Precise reagent delivery and timing ensure excellent batch-to-batch consistency.[8] |
| Scale | Best suited for small-scale synthesis (mg to low g). | Can be used for a wide range of scales, from research to production. |
| Reagent Consumption | Can be more economical for single, small-scale syntheses, especially with precious amino acids. | May have higher reagent consumption due to priming and wash volumes, but can be more cost-effective for multiple or large-scale syntheses. |
| Error Potential | Higher potential for human error in reagent measurement and transfer.[8] | Significantly reduced potential for human error.[8] |
| Monitoring | Direct and immediate through methods like the Kaiser test. | Indirect, relying on the reliability of the pre-programmed method. Some advanced systems have real-time monitoring capabilities. |
Visualizing the Workflow and Key Mechanisms
Chemical Structure
Caption: Comparative workflow for manual and automated SPPS.
Mechanism of HATU-Mediated Coupling
Caption: Simplified mechanism of amide bond formation using HATU.
Conclusion and Recommendations
The successful incorporation of the sterically hindered β-amino acid, Fmoc-(R)-3-amino-2-benzylpropanoic acid, into peptide sequences is readily achievable with appropriate modifications to standard Fmoc-SPPS protocols.
-
For methods development, synthesis of novel or highly complex peptides, and small-scale preparations, manual synthesis is recommended. The ability to closely monitor the reaction and adjust conditions in real-time is invaluable for overcoming the challenges posed by this amino acid.
-
For routine synthesis, high-throughput screening, and larger-scale production, automated synthesis is the superior choice. By programming a custom method with extended coupling times and potentially a double coupling cycle for the hindered residue, researchers can leverage the efficiency and reproducibility of automated platforms.
In both approaches, the use of a potent coupling reagent such as HATU is critical. By understanding the principles outlined in this guide and implementing the detailed protocols, researchers can confidently and successfully synthesize peptides containing Fmoc-(R)-3-amino-2-benzylpropanoic acid, paving the way for new discoveries in drug development and materials science.
References
-
Behrendt, R., et al. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. [Link]
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254. [Link]
-
CEM Corporation. (2023). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. CEM Corporation. [Link]
-
Aapptec. (n.d.). N-Terminal Deprotection - Fmoc removal. Aapptec. [Link]
-
Pires, D. A. T., et al. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53-69. [Link]
-
Rojas Lab. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. [Link]
-
Gademann, K. (1999). Beta-peptides: twisting and turning. Chimia (Aarau), 53(11), 543-546. [Link]
-
Davies, J. S., & Hewe, J. K. (1990). Synthesis of β-amino-acid peptides. Part 2. Preparation of peptides of 3-amino-2,2-dimethylpropionic acid by means of conventional coupling reagents and with oxazin-6-one derivatives. Journal of the Chemical Society, Perkin Transactions 1, 381-387. [Link]
-
Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 65(24), 8077-8080. [Link]
-
Biotage. (n.d.). Automated Synthesis of a Complex Multi-branched Peptide using the Biotage® Initiator+ Alstra™ 'Branches' Software Feature. Biotage. [Link]
-
Chemistry LibreTexts. (2022). 12.6: Automated Peptide Synthesis - Solid-Phase Technique. Chemistry LibreTexts. [Link]
-
Chemistry For Everyone. (2023). How Is Solid-Phase Peptide Synthesis Automated? YouTube. [Link]
-
Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]
-
Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec. [Link]
-
Beck-Sickinger, A. G., & Weber, P. (2015). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 11, 1084-1093. [Link]
Sources
- 1. Synthesis of β-amino-acid peptides. Part 2. Preparation of peptides of 3-amino-2,2-dimethylpropionic acid by means of conventional coupling reagents and with oxazin-6-one derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.uci.edu [chem.uci.edu]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. researchgate.net [researchgate.net]
- 7. merckmillipore.com [merckmillipore.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
Application Note: A Strategic Approach to the HPLC Purification of Peptides Incorporating Fmoc-(R)-3-amino-2-benzylpropanoic Acid
Introduction: The Purification Challenge
Solid-phase peptide synthesis (SPPS) using Fmoc chemistry is a fundamental technique for producing synthetic peptides for research and therapeutic development.[1] Following synthesis and cleavage from the resin, the crude product is a complex mixture containing the desired full-length peptide alongside impurities such as truncated sequences, deletion sequences, and byproducts from the removal of side-chain protecting groups.[2] RP-HPLC is the gold standard for purifying these mixtures, separating components based on their hydrophobicity.[3]
The incorporation of (R)-3-amino-2-benzylpropanoic acid, a β-amino acid, introduces specific structural features. When the N-terminal Fmoc protecting group is intentionally left on during purification—a strategy known as "Fmoc-on" purification—the resulting peptide exhibits significantly increased hydrophobicity.[4] This is due to the combined hydrophobic character of the large, aromatic Fmoc group and the benzyl group on the custom amino acid.[5][] This enhanced hydrophobicity can be strategically exploited for superior separation from non-Fmoc-containing impurities but also necessitates careful optimization of solubility and chromatographic conditions to prevent aggregation and ensure efficient purification.[7][8]
Foundational Principles & Strategy
The core of the purification strategy revolves around leveraging the substantial hydrophobicity of the Fmoc-peptide to achieve a clean separation from more polar, truncated failure sequences that lack the Fmoc group.[1][4] The workflow is designed to first optimize separation at an analytical scale and then translate the method to a preparative scale for bulk purification.
Caption: Overall workflow for the purification of Fmoc-peptides.
Materials and Reagents
| Item | Specification |
| HPLC System | Analytical and Preparative systems with UV detector |
| Columns | C18 Reverse-Phase Silica Column (e.g., 5 µm, 4.6 x 250 mm for analytical; 10 µm, 20 x 250 mm for preparative) |
| Solvent A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade Water |
| Solvent B | 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade Acetonitrile (ACN) |
| Sample Solvents | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), Water |
| Reagents | Piperidine (for optional post-purification Fmoc removal) |
Experimental Protocols
Protocol 1: Sample Preparation & Solubility Testing
Hydrophobic peptides are prone to aggregation and poor solubility in aqueous solutions, which can lead to column clogging and low recovery.[7][8]
-
Initial Test: Attempt to dissolve a small amount of the crude peptide (~1 mg) in 1 mL of the initial HPLC mobile phase condition (e.g., 95% Solvent A, 5% Solvent B).
-
Organic Solvents: If solubility is poor, test dissolution in a minimal volume of a strong organic solvent like DMSO or DMF.[9] Once dissolved, slowly add Solvent A to dilute the sample, observing for any precipitation. The goal is to keep the final concentration of the strong organic solvent as low as possible before injection.
-
Injection Strategy: For preparative runs, dissolving the crude peptide in a solvent like DMSO and then diluting it with the initial mobile phase is often the most effective approach.[10]
Protocol 2: Analytical HPLC - Method Development
The objective is to find the optimal gradient that provides the best resolution between the target peptide and its closest impurities.
-
Column: C18, 4.6 x 250 mm, 5 µm.
-
Mobile Phases: As described in Section 3.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor UV absorbance at 214 nm (peptide backbone) and 265 nm or 301 nm (Fmoc group).[1]
-
Scouting Gradient: Perform a broad linear gradient to determine the approximate elution concentration of acetonitrile.
-
Example: 5% to 95% Solvent B over 40 minutes.
-
-
Focused Gradient: Once the elution point is known, design a shallower, focused gradient around it to maximize resolution.
-
Example: If the peptide elutes at 60% B in the scouting run, a new gradient might be 50% to 70% B over 30 minutes.
-
Caption: Gradient optimization from a broad scout to a focused run.
Protocol 3: Preparative HPLC - Scale-Up and Purification
This protocol scales up the optimized analytical method to purify larger quantities of the peptide.
-
Column: C18, 20 x 250 mm, 10 µm (or other appropriate preparative column).
-
Mobile Phases: As described in Section 3.
-
Gradient Adjustment: The gradient timing must be adjusted for the larger column volume and different flow rate. The gradient slope (%B per column volume) should be kept constant from the analytical run.
-
Flow Rate Calculation: Adjust the flow rate based on the column cross-sectional area. For a scale-up from 4.6 mm ID to 20 mm ID, the flow rate should be increased by a factor of (20/4.6)², which is approximately 19 times.
-
Example: 1.0 mL/min (analytical) scales to ~19 mL/min (preparative).
-
-
Sample Loading: Dissolve the crude peptide (e.g., 50-200 mg, depending on column capacity and purification difficulty) using the method from Protocol 1. The typical loading capacity for synthetic peptides is in the range of 1 to 2 mg per mL of packed column volume.[11]
-
Fraction Collection: Collect fractions based on the UV chromatogram, isolating the main peak corresponding to the target product.
-
Purity Analysis: Analyze each collected fraction using the optimized analytical HPLC method (Protocol 2) to determine its purity.
-
Pooling and Lyophilization: Combine fractions that meet the desired purity specification (e.g., >98%). Freeze-dry the pooled solution to obtain the final peptide as a white, fluffy powder.
Key Parameter Optimization: The "Why"
| Parameter | Recommendation | Rationale & Scientific Justification |
| Stationary Phase | C18 Column | The C18 (octadecyl) stationary phase is highly hydrophobic, providing strong retention for the Fmoc-peptide, which is essential for separating it from less hydrophobic, truncated failure sequences.[4][8] For extremely retentive peptides, a C8 or C4 column can be considered to reduce elution times.[9] |
| Mobile Phase | Water/Acetonitrile with 0.1% TFA | Acetonitrile is the preferred organic modifier due to its low viscosity and UV transparency.[12] Trifluoroacetic acid (TFA) acts as an ion-pairing agent. At low pH (~2), it protonates residual silanol groups on the silica support and the peptide's carboxyl groups, minimizing undesirable secondary ionic interactions that cause peak tailing and improving peak shape.[13] |
| Gradient Slope | Shallow/Focused | A shallow gradient increases the time the peptide spends in the "active" elution window, allowing for better separation of closely eluting impurities from the main product peak. This is critical for achieving high purity. |
| Temperature | Ambient to 40-60 °C | Increasing the column temperature can significantly improve the solubility of hydrophobic peptides, reduce mobile phase viscosity (lowering backpressure), and often improve peak shape. However, temperature should be used cautiously to avoid potential on-column degradation of sensitive sequences. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | - Secondary ionic interactions with the column. - Peptide aggregation on the column. | - Ensure TFA concentration is 0.1% in both mobile phases. - Increase column temperature to improve solubility and kinetics. - Consider a different ion-pairing agent like formic acid (FA), though it may alter selectivity.[14] |
| Low Peptide Recovery | - Irreversible adsorption to the column. - Precipitation of the sample upon injection. | - Pre-wet the column with a high organic phase before returning to initial conditions. - Optimize the sample solvent; use a stronger solvent like DMSO for initial dissolution.[9] - Perform a post-run blank gradient to check for "ghost peaks," which indicate carryover.[7] |
| Poor Resolution | - Gradient is too steep. - Inappropriate stationary phase. | - Develop a shallower, focused gradient around the elution point of the target peptide. - If co-eluting impurities are more or less hydrophobic, try a C8 or Phenyl column to alter selectivity.[9] |
| High System Backpressure | - Column frit blockage due to precipitated sample. - High viscosity of mobile phase. | - Filter the sample before injection. - Reverse-flush the column (follow manufacturer's instructions). - Increase column temperature to reduce solvent viscosity. |
Conclusion
The successful purification of peptides containing the hydrophobic Fmoc-(R)-3-amino-2-benzylpropanoic acid moiety is readily achievable through a strategic "Fmoc-on" RP-HPLC approach. By understanding the physicochemical properties of the peptide, particularly its high hydrophobicity, a robust method can be developed. The keys to success are meticulous sample preparation to ensure solubility, the development of a focused elution gradient on an analytical scale, and careful translation of the method to a preparative scale. This guide provides the foundational protocols and troubleshooting advice to empower researchers to consistently obtain highly pure peptides for their downstream applications.
References
- Benchchem. (n.d.). Technical Support Center: HPLC Purification of Fmoc-Tyr-OH Containing Peptides.
- Nest Group. (n.d.). Application Note #9802 Designing Purification Methods for Hydrophobic Peptides.
- ResearchGate. (2014). How can I get a proper HPLC for hydrophobic peptide?
- Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations.
- Teplov, I. Y., et al. (2017). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. PubMed Central.
- Agilent Technologies, Inc. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns.
- Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Peptides Containing Fmoc-D-Glu-OH.
- Biotage. (2023). Optimizing a mobile phase gradient for peptide purification using flash column chromatography.
- Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations.
- Creative Peptides. (n.d.). Reverse-phase HPLC Peptide Purification.
- Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
- Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. PubMed Central.
- Rao, D. B., & Lari, A. (2016). Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns. LCGC North America.
- Chem-Impex. (n.d.). (R)-Fmoc-3-amino-2-benzyl-propionic acid.
- Bachem. (n.d.). Peptide Purification Process & Methods: An Overview.
- Phenomenex. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography.
- BOC Sciences. (n.d.). Fmoc-(R)-3-Amino-2-benzylpropanoic acid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bachem.com [bachem.com]
- 3. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 7. nestgrp.com [nestgrp.com]
- 8. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biotage.com [biotage.com]
- 11. pharmtech.com [pharmtech.com]
- 12. hplc.eu [hplc.eu]
- 13. lcms.cz [lcms.cz]
- 14. agilent.com [agilent.com]
Troubleshooting & Optimization
Technical Support Center: Strategies for Overcoming Aggregation in SPPS with Fmoc-(R)-3-amino-2-benzylpropanoic acid
Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with peptide aggregation during Solid-Phase Peptide Synthesis (SPPS), specifically when incorporating the sterically hindered amino acid, Fmoc-(R)-3-amino-2-benzylpropanoic acid. As Senior Application Scientists, we provide in-depth troubleshooting advice and field-proven protocols to help you navigate these synthetic challenges.
I. Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation in SPPS, and why is it a problem?
A1: Peptide aggregation during SPPS is the self-association of growing peptide chains on the solid support. This phenomenon is primarily driven by the formation of intermolecular hydrogen bonds, which can lead to the formation of secondary structures like β-sheets.[1] Aggregation can physically block the N-terminus of the peptide chain, making it inaccessible for subsequent coupling and Fmoc deprotection steps, ultimately leading to truncated sequences and poor synthesis yield.[2]
Q2: Why is Fmoc-(R)-3-amino-2-benzylpropanoic acid prone to causing aggregation?
A2: Fmoc-(R)-3-amino-2-benzylpropanoic acid, a β-amino acid derivative, introduces significant steric bulk due to the benzyl group attached to the β-carbon. This steric hindrance can disrupt the normal helical structure of the growing peptide chain, potentially exposing hydrophobic regions that are more prone to aggregation. While β-amino acids can be valuable for creating peptides with unique secondary structures and enhanced proteolytic stability, their bulky side chains can make them "difficult" residues to incorporate in SPPS.[3][4]
Q3: What are the initial signs that my peptide synthesis is being affected by aggregation?
A3: Common indicators of on-resin aggregation include:
-
Poor resin swelling: The peptide-resin beads may appear clumped together or shrunken.[2]
-
Slowed or incomplete Fmoc deprotection: A broadened or flattened UV absorbance peak during automated deprotection monitoring can signify aggregation.[2]
-
Incomplete coupling reactions: A positive Kaiser test or other amine tests after a coupling step indicates the presence of unreacted free amines.[1]
-
Color changes: The resin may take on a yellowish tint.
Q4: Can I predict if incorporating Fmoc-(R)-3-amino-2-benzylpropanoic acid will cause aggregation in my sequence?
A4: While it is difficult to predict with absolute certainty, the risk of aggregation increases with the incorporation of sterically hindered or hydrophobic residues. The likelihood of aggregation also increases with the length of the peptide chain, typically becoming more pronounced after the sixth or seventh residue.[5][6] If your sequence also contains other aggregation-prone residues like Val, Ile, or Phe, the probability of encountering difficulties is higher.
II. Troubleshooting Guide: Incomplete Coupling of Fmoc-(R)-3-amino-2-benzylpropanoic acid
This guide provides a systematic approach to resolving incomplete coupling issues when introducing Fmoc-(R)-3-amino-2-benzylpropanoic acid or the subsequent amino acid.
Initial Assessment
Before modifying your protocol, it's crucial to confirm that the issue is indeed aggregation-related and not due to other common SPPS problems.
-
Reagent Quality: Ensure all reagents, especially the Fmoc-amino acid, coupling reagents, and solvents, are of high purity and anhydrous where necessary.
-
Standard Protocols: Verify that your standard coupling and deprotection times are adequate for non-hindered amino acids.
Troubleshooting Workflow
If you suspect aggregation is the root cause of incomplete coupling, follow this workflow:
Caption: Troubleshooting workflow for incomplete coupling.
Level 1: Optimize Coupling Conditions
For sterically hindered amino acids, standard coupling protocols may be insufficient.
Recommended Actions:
-
Double Coupling: Repeat the coupling step with a fresh portion of activated amino acid and coupling reagents.
-
Extended Coupling Time: Increase the coupling reaction time from the standard 1-2 hours to 4-12 hours.
-
Choice of Coupling Reagent: Utilize a more potent coupling reagent.
| Coupling Reagent | Class | Key Advantages |
| HBTU/HATU | Aminium/Uronium | Fast activation, generally effective. |
| PyBOP/PyAOP | Phosphonium | Lower risk of racemization. |
| COMU | Uronium | High efficiency, even for hindered couplings. |
Protocol 1: Double Coupling with HATU
-
After the initial coupling of Fmoc-(R)-3-amino-2-benzylpropanoic acid, perform a Kaiser test.
-
If the test is positive, wash the resin thoroughly with DMF (3x).
-
Prepare a fresh solution of Fmoc-(R)-3-amino-2-benzylpropanoic acid (3 eq.), HATU (3 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activation solution to the resin and allow it to react for an additional 1-2 hours.
-
Wash the resin with DMF (3x) and repeat the Kaiser test.
Level 2: Modify the Solvent System
Improving the solvation of the peptide-resin can disrupt intermolecular hydrogen bonds.
Recommended Actions:
-
"Magic Mixture": Use a solvent mixture of DCM/DMF/NMP (1:1:1) for the coupling reaction.[7]
-
Chaotropic Agents: Add a chaotropic salt to the coupling and washing solutions to disrupt secondary structures.
| Chaotropic Salt | Recommended Concentration |
| Lithium Chloride (LiCl) | 0.4 M in DMF |
| Potassium Thiocyanate (KSCN) | 0.4 M in DMF |
Note: Ensure the chaotropic salt is completely dissolved before adding it to the resin.
Level 3: Employ Structure-Disrupting Strategies
For persistent aggregation, more advanced techniques are necessary to break up the secondary structures.
Recommended Actions:
-
High-Temperature or Microwave-Assisted SPPS: Performing the coupling at elevated temperatures (60-90°C) can significantly improve coupling efficiency for difficult sequences.[4][8] Microwave synthesizers offer rapid and uniform heating.[2][][10][11]
-
Incorporation of Pseudoproline Dipeptides: If the aggregation is occurring in the sequence preceding the Fmoc-(R)-3-amino-2-benzylpropanoic acid, consider introducing a pseudoproline dipeptide. These building blocks introduce a "kink" in the peptide backbone, disrupting β-sheet formation.[12][13][14]
Sources
- 1. chem.uci.edu [chem.uci.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 4. peptide.com [peptide.com]
- 5. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Synthesis of Fmoc-β-Homoamino Acids by Ultrasound-Promoted Wolff Rearrangement [organic-chemistry.org]
- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 10. rsc.org [rsc.org]
- 11. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advances in Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. peptide.com [peptide.com]
Technical Support Center: Strategies for Preventing Racemization of Fmoc-(R)-3-amino-2-benzylpropanoic Acid During Peptide Coupling
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are incorporating the sterically hindered β-amino acid, Fmoc-(R)-3-amino-2-benzylpropanoic acid, into their peptide synthesis workflows. Due to its structure, this particular amino acid derivative can be susceptible to racemization during the activation and coupling steps of solid-phase peptide synthesis (SPPS). This document provides in-depth troubleshooting advice and frequently asked questions to help you maintain the chiral integrity of your valuable synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for Fmoc-(R)-3-amino-2-benzylpropanoic acid?
A1: Racemization is the conversion of a chirally pure substance into a mixture of equal parts of both enantiomers (in this case, the R and S forms).[1] In peptide synthesis, this leads to the formation of diastereomeric peptides, which can be difficult to separate and may have drastically different biological activities. Fmoc-(R)-3-amino-2-benzylpropanoic acid, a β-amino acid, can be prone to racemization at the α-carbon (the carbon bearing the benzyl group) during the carboxyl group activation required for peptide bond formation.
Q2: Which step in the coupling process is most critical for preventing racemization?
A2: The activation of the carboxylic acid is the most critical step.[2][3] During activation, an electron-withdrawing group is attached to the carboxyl carbon, which increases the acidity of the α-proton. A base present in the reaction mixture can then abstract this proton, leading to a loss of stereochemistry.
Q3: Are there specific coupling reagents that are known to cause more racemization?
A3: Yes, the choice of coupling reagent is a critical factor.[1] Carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), when used alone, can lead to significant racemization because the O-acylisourea intermediate is highly activated and has a longer lifespan to form a racemization-prone oxazolone intermediate.[4]
Q4: How can I detect if racemization has occurred in my synthesis?
A4: The most reliable method for detecting and quantifying racemization is through chiral chromatography, such as chiral High-Performance Liquid Chromatography (HPLC), on the cleaved and purified peptide. Comparison of the retention times of your synthetic peptide with a standard of the desired diastereomer can confirm its chiral purity.
Understanding the Mechanism of Racemization
To effectively troubleshoot, it is crucial to understand the underlying chemical mechanism of racemization during peptide coupling. The primary pathway involves the formation of a 5(4H)-oxazolone (or azlactone) intermediate. The α-proton of this intermediate is particularly acidic and can be readily removed by a base, leading to a planar, achiral enolate. Subsequent reprotonation can occur from either face, resulting in a mixture of R and S enantiomers.[1][5] A secondary, less common mechanism is the direct abstraction of the α-proton from the activated carboxylic acid by a strong base.[1][3]
Caption: Primary mechanism of racemization via an oxazolone intermediate.
Troubleshooting Guide: Minimizing Racemization
If you suspect racemization is occurring, or if you are proactively designing a robust synthesis protocol, consider the following factors.
Choice of Coupling Reagent and Additives
The selection of your coupling reagent and the use of additives are the most powerful tools to suppress racemization.
-
Onium Salts (Uronium/Aminium and Phosphonium): Reagents like HATU , HBTU , and PyBOP are generally preferred over carbodiimides alone as they lead to lower levels of racemization.[4] HATU is often considered superior to HBTU in minimizing epimerization.[4]
-
Carbodiimides with Additives: If using a carbodiimide such as DIC, it is essential to use it in combination with a racemization-suppressing additive.[5][6]
-
HOBt (1-Hydroxybenzotriazole): The classic additive that reduces racemization.[2]
-
HOAt (1-Hydroxy-7-azabenzotriazole): Generally more effective than HOBt at suppressing racemization and accelerating coupling.[5][6]
-
OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate): A non-explosive and highly effective alternative to HOBt and HOAt.[6] The combination of DIC/Oxyma is an excellent choice for minimizing racemization.[7]
-
Comparison of Common Coupling Strategies:
| Coupling Reagent/Additive Combination | Propensity for Racemization | Coupling Efficiency | Notes |
| DIC or DCC alone | High | Good | Not recommended for racemization-prone amino acids.[4] |
| DIC/HOBt | Moderate | Good | A standard, cost-effective option.[2] |
| HBTU | Low-Moderate | Very Good | A widely used onium salt. |
| DIC/OxymaPure® | Low | Excellent | A safe and highly effective modern alternative.[7] |
| HATU | Very Low | Excellent | Often the reagent of choice for difficult couplings.[4] |
| PyBOP® | Low | Very Good | A phosphonium salt reagent; avoid if byproducts are a concern. |
Base Selection
The choice of base and its stoichiometry are critical. The base facilitates the deprotonation of the α-carbon, which is the key step in racemization.
-
Weaker Bases are Preferred: For amino acids prone to racemization, a weaker base like N-methylmorpholine (NMM) or sym-collidine is recommended over stronger, more hindered bases like N,N-diisopropylethylamine (DIPEA).[5]
-
Stoichiometry: Use the minimum amount of base necessary to achieve efficient coupling. An excess of base will increase the risk of racemization.
Reaction Conditions: Temperature and Pre-activation Time
-
Temperature: Perform the coupling at a reduced temperature (e.g., 0 °C) to slow down the rate of oxazolone formation and subsequent racemization. While microwave-assisted peptide synthesis can be efficient, elevated temperatures can increase the risk of racemization for sensitive residues.[8][9] If using microwave heating, consider lowering the coupling temperature.[8][9]
-
Pre-activation Time: Minimize the time the amino acid is in its activated state before the addition of the N-terminal amine of the growing peptide chain. A long pre-activation time allows more opportunity for the activated intermediate to racemize. In-situ activation, where the coupling reagent is added to a mixture of the amino acid and the resin-bound peptide, is often the best approach.
Caption: Decision workflow for optimizing coupling conditions.
Recommended Experimental Protocol for Low-Racemization Coupling
This protocol is a general guideline. Optimization may be required based on the specific peptide sequence.
-
Resin Swelling and Deprotection:
-
Swell the resin-bound peptide in N,N-dimethylformamide (DMF) for 30 minutes.
-
Deprotect the N-terminal Fmoc group using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF.
-
-
Amino Acid Coupling:
-
In a separate reaction vessel, dissolve Fmoc-(R)-3-amino-2-benzylpropanoic acid (3 equivalents relative to resin loading) and OxymaPure® (3 equivalents) in a minimal amount of DMF.
-
Add N-methylmorpholine (NMM) (4 equivalents) to the amino acid solution.
-
Cool the vessel to 0 °C.
-
Add Diisopropylcarbodiimide (DIC) (3 equivalents) to the cooled amino acid solution.
-
Immediately add the freshly prepared activation mixture to the deprotected resin.
-
Agitate the reaction mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and continue agitating for an additional 2-4 hours.
-
-
Washing and Capping:
-
Wash the resin thoroughly with DMF and dichloromethane (DCM).
-
Perform a Kaiser test to check for complete coupling. If the test is positive, consider a second coupling. If negative, proceed to the next deprotection step.
-
-
Cleavage and Analysis:
-
Once the peptide synthesis is complete, cleave the peptide from the resin using an appropriate cleavage cocktail (e.g., TFA/TIS/H₂O).
-
Analyze the crude peptide by reverse-phase HPLC and LC-MS.
-
Purify the peptide and confirm its chiral integrity using chiral HPLC.
-
By carefully selecting coupling reagents, additives, and bases, and by controlling the reaction conditions, you can significantly minimize the risk of racemization when incorporating Fmoc-(R)-3-amino-2-benzylpropanoic acid into your synthetic peptides, ensuring the stereochemical integrity and biological relevance of your final product.
References
-
AAPPTEC. (n.d.). Reagents Used in Peptide Synthesis Archives. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Omizzolo, M. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972. [Link]
-
ResearchGate. (n.d.). Effect of coupling reagent on α-C racemization of His, Cys, and Ser.... Retrieved from [Link]
-
MDPI. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(22), 8017. [Link]
-
National Institutes of Health. (2023, September 1). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Introduction to Peptide Synthesis. Retrieved from [Link]
-
Palasek, S. A., Cox, Z., & Collins, J. M. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148. [Link]
-
ResearchGate. (n.d.). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Retrieved from [Link]
-
IDEAS/RePEc. (n.d.). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Retrieved from [Link]
-
Luxembourg Bio Technologies. (2013, August 29). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(13), 4844-4850. [Link]
-
ResearchGate. (2025, August 5). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Retrieved from [Link]
-
Journal of Organic Chemistry. (2003). Efficient synthesis of enantiomerically pure beta2-amino acids via chiral isoxazolidinones. 68(13), 5233-5239. [Link]
-
ACS Publications. (2016). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Chemical Reviews, 116(22), 13777-13835. [Link]
-
Chem-Impex. (n.d.). (R)-Fmoc-3-amino-2-benzyl-propionic acid. Retrieved from [Link]
-
Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bachem.com [bachem.com]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Fmoc-(R)-3-amino-2-benzylpropanoic Acid in Peptide Synthesis
Welcome to the technical support guide for utilizing Fmoc-(R)-3-amino-2-benzylpropanoic acid in your peptide synthesis workflows. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and preventative strategies based on the unique structural characteristics of this amino acid derivative. As a beta-amino acid with significant steric bulk at the α-position, it presents specific challenges that require careful consideration of synthesis parameters.
This guide is structured to address problems from their root chemical cause to practical, validated solutions in the lab.
Section 1: Understanding the Unique Reactivity of Fmoc-(R)-3-amino-2-benzylpropanoic Acid
Fmoc-(R)-3-amino-2-benzylpropanoic acid is not a standard alpha-amino acid. Its identity as a β-amino acid with a bulky benzyl group adjacent to the amine function dictates its behavior in solid-phase peptide synthesis (SPPS).
-
β-Amino Acid Structure: The separation of the amine and carboxyl groups by an additional carbon atom alters the backbone conformation and can influence cyclization side reactions.
-
Steric Hindrance: The α-benzyl group significantly shields the β-amino group, which can lead to slow or incomplete coupling reactions.[1][2][3] This steric bulk is a primary factor in many of the challenges encountered.
Section 2: Troubleshooting Guide & FAQs
This section is organized in a question-and-answer format to directly address common issues observed during synthesis.
FAQ 1: My coupling efficiency is low when incorporating this residue. What is the cause and how can I fix it?
Answer: Low coupling efficiency is the most common issue and is almost always due to the steric hindrance from the α-benzyl group.[1][2][3] Standard coupling conditions may be insufficient to overcome the energy barrier for amide bond formation.
Root Cause Analysis:
-
Slow Kinetics: The bulky benzyl group physically obstructs the approach of the activated carboxyl group of the incoming amino acid to the resin-bound N-terminal amine (or vice-versa).
-
Inefficient Activation: Standard activators like HBTU or DIC/HOBt may not generate a sufficiently reactive species to couple efficiently to the hindered amine.[2]
Troubleshooting Protocol & Recommendations:
| Strategy | Protocol Details | Rationale |
| Extend Coupling Time | Double the standard coupling time for this specific residue. Monitor completion with a Kaiser test. | Allows more time for the sterically hindered reaction to proceed to completion. |
| Double Couple | After the initial coupling and wash steps, repeat the coupling procedure with a fresh solution of activated amino acid. | Ensures that any unreacted sites from the first coupling have a second opportunity to react. |
| Use High-Potency Reagents | Switch from HBTU/HCTU to a more potent uronium/aminium salt like HATU or HDMA . | These reagents form more reactive activated esters (OAt esters), which are more effective for difficult couplings.[2] |
| Elevated Temperature | If your synthesizer allows, perform the coupling at a moderately elevated temperature (e.g., 35-40°C). | Provides additional kinetic energy to overcome the activation barrier. Use with caution to avoid potential racemization. |
| Alternative Activation | Consider using N-(Fmoc-α-aminoacyl)benzotriazoles, which have been shown to be effective for coupling hindered amino acids.[1][2][3] | This method provides a pre-activated species that can improve yields in difficult cases. |
FAQ 2: I'm observing a side product with the same mass, suggesting racemization. Is this common and how can I prevent it?
Answer: While the Fmoc protecting group generally suppresses racemization, the forcing conditions required for coupling sterically hindered residues can increase the risk.[4]
Mechanism of Racemization:
Racemization typically occurs through the formation of a planar oxazolone (azlactone) intermediate after carboxyl activation. The longer activation times and potentially higher temperatures needed for this residue can promote this side reaction.
Preventative Measures:
-
Additive Selection: Always include an additive like HOBt or, preferably, 6-Cl-HOBt or OxymaPure® in your activation mixture. These additives suppress the formation of the oxazolone intermediate.[4]
-
Base Choice: Use a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIEA) and use it at the minimum necessary concentration (typically 2 equivalents). Excess base can accelerate racemization.
-
Temperature Control: Avoid excessive heat during coupling. While elevated temperature can improve efficiency, it also increases the rate of racemization. Find a balance or prioritize other optimization strategies first.
FAQ 3: Could intramolecular cyclization be an issue with this β-amino acid?
Answer: Yes, but the primary concern is different from the typical side reactions seen with α-amino acids like aspartimide formation or diketopiperazine (DKP) formation.[4][5][6]
Potential Cyclization Pathways:
-
Diketopiperazine (DKP) Formation: While less common for β-amino acids compared to α-amino acids, the formation of a larger, 8-membered ring di-β-peptide cyclization product is possible, especially if this residue is at the N-terminus of a dipeptide attached to the resin. This is sequence-dependent and catalyzed by the base (piperidine) used for Fmoc deprotection.[4]
-
Other Intramolecular Cyclizations: Depending on the sequence, other base-catalyzed intramolecular cyclizations could occur.
Mitigation Strategies:
| Strategy | Protocol Details | Rationale |
| Use Sterically Hindered Resin | If this residue is one of the first two amino acids, use a 2-chlorotrityl chloride (2-CTC) resin . | The bulky attachment point of the 2-CTC resin sterically disfavors the "backbiting" cyclization reaction that leads to DKP formation.[4] |
| Dipeptide Coupling | If commercially available, couple the subsequent two amino acids as a pre-formed dipeptide. | This strategy completely bypasses the vulnerable dipeptide-resin intermediate stage where DKP formation occurs.[4][6] |
| Modified Deprotection | For highly sensitive sequences, consider using a less basic deprotection cocktail (e.g., 2% DBU/2% piperidine in DMF) to minimize base-catalyzed side reactions. | DBU is a non-nucleophilic base that can reduce the incidence of piperidine-mediated side reactions.[6] |
FAQ 4: Are there any specific concerns during the final TFA cleavage?
Answer: Yes. The benzyl group itself can be a source of side reactions during final cleavage.
Root Cause Analysis:
During treatment with trifluoroacetic acid (TFA), protecting groups and the resin linker are cleaved, generating highly reactive carbocations. The benzyl group on your residue is an aromatic ring that is susceptible to electrophilic attack by these carbocations, leading to unwanted alkylation of your peptide.
Cleavage Protocol Recommendations:
-
Use a Scavenger Cocktail: Never use TFA alone. Always use a cleavage cocktail containing scavengers to trap these reactive carbocations.
-
Optimized Cocktail: A robust, general-purpose cleavage cocktail is:
-
95% TFA
-
2.5% Water
-
2.5% Triisopropylsilane (TIS)
TIS is a highly effective carbocation scavenger. For peptides containing sensitive residues like Trp, Cys, or Met, additional scavengers like 1,2-ethanedithiol (EDT) may be necessary.[7]
-
Section 3: Visual Workflow & Decision Guides
Troubleshooting Low Coupling Efficiency
This diagram outlines a logical workflow for addressing incomplete coupling of Fmoc-(R)-3-amino-2-benzylpropanoic acid.
Caption: Steric clash between the benzyl group and incoming amino acid.
Section 4: References
-
Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
-
Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794-801. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504.
-
Fields, G. B. (Ed.). (2002). Solid-Phase Peptide Synthesis. Academic Press.
-
Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256.
-
Palasek, S. A., et al. (2007). Limiting aspartimide formation in Fmoc-based solid-phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148.
Sources
- 1. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. peptide.com [peptide.com]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chempep.com [chempep.com]
- 7. (PDF) Side reactions in the SPPS of Cys-containing peptides [academia.edu]
Technical Support Center: Optimizing Fmoc Deprotection of Fmoc-(R)-3-amino-2-benzylpropanoic Acid
Welcome to the Technical Support Center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Fmoc deprotection of the sterically hindered beta-amino acid, Fmoc-(R)-3-amino-2-benzylpropanoic acid. Our goal is to provide you with in-depth troubleshooting advice, optimized protocols, and a clear understanding of the underlying chemical principles to help you minimize side product formation and achieve higher purity of your target peptide.
Introduction: The Challenge of Sterically Hindered β-Amino Acids
Fmoc-(R)-3-amino-2-benzylpropanoic acid is a valuable building block in the synthesis of modified peptides, offering unique conformational constraints. However, its bulky benzyl group proximal to the nitrogen poses significant steric hindrance, which can impede the approach of the deprotecting base, typically piperidine. This can lead to incomplete Fmoc removal and subsequent side reactions. This guide will address these specific challenges in a practical, question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I'm observing a significant amount of starting material (Fmoc-protected peptide) even after extended deprotection times with 20% piperidine in DMF. What's causing this and how can I improve the deprotection efficiency?
A1: Incomplete Fmoc deprotection is a common issue with sterically hindered amino acids like Fmoc-(R)-3-amino-2-benzylpropanoic acid. The bulky benzyl group can physically obstruct the piperidine molecule from accessing the acidic proton on the fluorenyl ring, slowing down the deprotection kinetics.[1]
Root Cause Analysis:
-
Steric Hindrance: The primary reason is the steric bulk of the benzyl group on the β-amino acid.
-
Peptide Aggregation: As the peptide chain elongates, it can form secondary structures that mask the N-terminus, further preventing reagent access.
-
Suboptimal Reagents: Degradation of the piperidine solution can reduce its basicity and deprotection efficiency.
Troubleshooting & Optimization Strategies:
-
Increase Reaction Time and/or Temperature: A straightforward approach is to extend the deprotection time. Instead of the standard 2 x 10 minutes, try 2 x 20 minutes or even longer. Monitoring the reaction progress is crucial. Gentle heating (e.g., to 30-40°C) can also increase the reaction rate, but must be used cautiously to avoid promoting side reactions.
-
Increase Piperidine Concentration: While 20% piperidine is standard, increasing the concentration to 30-40% can sometimes overcome kinetic barriers. However, be aware that higher base concentrations can also increase the likelihood of certain side reactions.
-
Utilize a Stronger, Less Nucleophilic Base: For particularly difficult deprotections, a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be highly effective.[2][3][4] DBU is a non-nucleophilic base and removes the Fmoc group much faster than piperidine.[4]
| Deprotection Reagent | Concentration | Typical Reaction Time | Key Advantages & Considerations |
| Piperidine | 20-40% in DMF | 20-60 min | Standard, well-understood. May be slow for hindered residues. |
| DBU/Piperidine | 2% DBU, 2% Piperidine in DMF | 5-15 min | Much faster deprotection. DBU is non-nucleophilic. Piperidine is required to scavenge DBF. Caution: DBU can promote aspartimide formation if Asp is present in the sequence.[4] |
| Piperazine/DBU | 5% Piperazine, 2% DBU in NMP | 5-15 min | A safer and efficient alternative to piperidine, can reduce diketopiperazine formation.[6][7] |
Q2: After what appears to be a successful deprotection, my final product is contaminated with a significant impurity that I suspect is a piperidine adduct. How can I confirm this and prevent its formation?
A2: The formation of a piperidine adduct occurs when the dibenzofulvene (DBF) byproduct of Fmoc deprotection reacts with the newly deprotected N-terminal amine of your peptide instead of the piperidine scavenger. This is more likely to happen if the concentration of the piperidine scavenger is locally depleted or if the N-terminal amine is particularly reactive.
Mechanism of Piperidine Adduct Formation
Caption: Fmoc deprotection pathway and side reaction.
Troubleshooting & Prevention:
-
Ensure Adequate Piperidine Concentration: Do not use diluted or old piperidine solutions. A fresh 20% solution in high-purity DMF is recommended for standard deprotections. For hindered amino acids, maintaining a sufficient excess of piperidine is critical.
-
Improve Washing Steps: After deprotection, thorough washing with DMF is essential to remove all traces of the DBF-piperidine adduct and any unreacted DBF.
-
Consider Alternative Bases: Using a piperidine-free deprotection cocktail can eliminate this specific side product. A DBU/piperazine mixture is a good option.[6][7]
-
Analytical Confirmation: The piperidine adduct will have a mass increase of +165.25 Da compared to the desired peptide. This can be readily identified by mass spectrometry (LC-MS).
Q3: I am observing a truncated peptide sequence, suggesting diketopiperazine (DKP) formation. Are β-amino acids prone to this, and how can I minimize it?
A3: Yes, peptides containing β-amino acids can be susceptible to diketopiperazine (DKP) formation, which is an intramolecular cyclization reaction that cleaves the N-terminal dipeptide from the resin.[8][9] This is a particularly prevalent side reaction during the deprotection of the second amino acid in the sequence.[9]
Mechanism of Diketopiperazine (DKP) Formation
Caption: Diketopiperazine (DKP) formation pathway.
Prevention Strategies:
-
Use a Sterically Hindered Resin: 2-Chlorotrityl chloride (2-CTC) resin is highly recommended for the first amino acid. The bulky nature of the 2-CTC linker sterically hinders the intramolecular back-biting reaction that leads to DKP formation.[9]
-
Couple the First Two Amino Acids as a Dipeptide: Synthesizing the Fmoc-dipeptide in solution and then coupling it to the resin bypasses the vulnerable stage where DKP formation is most likely to occur.
-
Modify Deprotection Conditions:
-
Use a Milder Base: A more dilute piperidine solution (e.g., 10%) can sometimes reduce the rate of DKP formation, although this may require longer deprotection times.
-
Incorporate an Acid Additive: Adding a small amount of a weak acid, such as 1% formic acid, to the piperidine deprotection solution can suppress DKP formation by protonating the N-terminal amine and reducing its nucleophilicity.[10]
-
Alternative Base Cocktail: The use of 2% DBU / 5% piperazine in NMP has been shown to significantly reduce DKP formation compared to standard piperidine/DMF conditions.[7]
-
Optimized Experimental Protocols
Protocol 1: Standard Fmoc Deprotection for Fmoc-(R)-3-amino-2-benzylpropanoic acid
This protocol is a starting point and may require optimization based on your specific sequence.
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Initial Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for 20 minutes.
-
Drain and Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (3 x 1 min).
-
Second Deprotection: Add a fresh solution of 20% piperidine in DMF and agitate for another 20 minutes.
-
Final Washes: Drain the solution and wash the resin extensively with DMF (5-7 x 1 min) to remove all traces of piperidine and the DBF-adduct.
-
Monitoring: Perform a Kaiser test to confirm the presence of a free primary amine. Note that N-terminal proline and some other amino acids give a different color.
Protocol 2: DBU/Piperidine Deprotection for Highly Hindered Sequences
Use this protocol when standard conditions fail to give complete deprotection.
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Deprotection: Add a solution of 2% DBU and 2% piperidine in DMF. Agitate for 5-10 minutes.
-
Drain and Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 x 1 min).
-
Monitoring: Perform a Kaiser test to confirm complete deprotection.
Analytical Methods for Side Product Detection
| Analytical Technique | Purpose | Detectable Side Products |
| RP-HPLC | To assess the purity of the crude peptide and separate impurities. | Incomplete deprotection (Fmoc-peptide), piperidine adducts, truncated sequences (from DKP). |
| LC-MS | To identify the mass of the main product and impurities. | Confirmation of all suspected side products by their specific mass-to-charge ratio. |
| Kaiser Test | A rapid, qualitative test for the presence of free primary amines on the resin. | Incomplete Fmoc deprotection (negative result). |
For a comprehensive analysis, it is recommended to use a combination of RP-HPLC and LC-MS to both quantify and identify any side products.[11][12]
References
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC - NIH. (n.d.).
- Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. (n.d.).
- Side Reactions in Peptide Synthesis. VII. Sequence Dependence in the Formation of Aminosuccinyl Derivatives From Beta-Benzyl-Aspartyl Peptides - PubMed. (n.d.).
- Amino Acid Derivatives for Peptide Synthesis. (n.d.).
- Improved preparation of amyloid-beta peptides using DBU as Nalpha-Fmoc deprotection reagent - PubMed. (n.d.).
- Side reactions in peptide synthesis: An overview - Bibliomed. (n.d.).
- Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif - PubMed. (n.d.).
- Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - NIH. (2024, January 5).
- Head-to-Tail Cyclization: A Core Strategy for Cyclic Peptide Synthesis. (n.d.).
- Improved Preparation of Amyloid-?? Peptides Using DBU as N??-Fmoc Deprotection Reagent | Request PDF - ResearchGate. (2001).
- Technical Support Information Bulletin 1173 - Fmoc Removal with DBU - Aapptec Peptides. (n.d.).
- Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (n.d.).
- (PDF) Side reactions in peptide synthesis: An overview - ResearchGate. (2018, August 12).
-
. (n.d.). Retrieved from
- Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Publishing. (n.d.).
- N-Terminal Deprotection - Fmoc removal - Aapptec Peptides. (n.d.).
- Methods for Removing the Fmoc Group. (n.d.).
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.).
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC - NIH. (n.d.).
- Fmoc Resin Cleavage and Deprotection - Sigma-Aldrich. (n.d.).
- Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls | ACS Combinatorial Science. (2020, October 19).
- Green Chemistry - In situ Fmoc removal. (n.d.).
- Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis | ACS Omega. (2022, March 29).
- Technical Support Center: Optimizing Fmoc Deprotection of PEGylated Peptides - Benchchem. (n.d.).
- Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis - ResearchGate. (2008).
- Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study | Almac. (n.d.).
- Analytical Methods for Solid Phase Peptide Synthesis | Request PDF - ResearchGate. (2012).
Sources
- 1. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved preparation of amyloid-beta peptides using DBU as Nalpha-Fmoc deprotection reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
- 9. peptide.com [peptide.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. almacgroup.com [almacgroup.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Fmoc-(R)-3-amino-2-benzylpropanoic Acid Solubility in DMF
Welcome to the technical support center for troubleshooting solubility issues with Fmoc-(R)-3-amino-2-benzylpropanoic acid in N,N-Dimethylformamide (DMF). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and practical solutions to common challenges encountered during solid-phase peptide synthesis (SPPS).
Introduction: Understanding the Challenge
Fmoc-(R)-3-amino-2-benzylpropanoic acid is a β-amino acid derivative increasingly used in the synthesis of peptidomimetics and other modified peptides. Its unique structure, while offering desirable conformational constraints, can present solubility challenges in DMF, the workhorse solvent of SPPS. Poor solubility can lead to incomplete coupling reactions, resulting in deletion sequences and difficult purification profiles. This guide will walk you through the potential causes of these solubility issues and provide a systematic approach to resolving them.
Frequently Asked Questions (FAQs)
Q1: Why am I experiencing poor solubility of Fmoc-(R)-3-amino-2-benzylpropanoic acid in DMF?
A1: Several factors, often interconnected, can contribute to the poor solubility of this specific amino acid derivative:
-
Molecular Structure: The presence of the large, hydrophobic fluorenylmethoxycarbonyl (Fmoc) protecting group and the benzyl side chain contribute to the molecule's overall hydrophobicity.[1][2] While some suppliers suggest the benzyl group enhances solubility, this is likely in comparison to even more hydrophobic or aggregation-prone side chains.[3] The combined hydrophobicity of these groups can lead to solubility issues in the polar aprotic solvent DMF.
-
π-π Stacking and Aggregation: The planar, aromatic Fmoc group is known to cause self-assembly and aggregation through π-π stacking interactions.[4] This intermolecular association reduces the effective concentration of the dissolved amino acid available for coupling.
-
DMF Quality: The purity of your DMF is critical. Over time, DMF can degrade to form dimethylamine and formic acid.[4] Dimethylamine, being basic, can prematurely cleave the Fmoc group, while other impurities can interfere with the dissolution process.
-
Solid-State Characteristics: The crystalline nature of the solid Fmoc-amino acid can also play a role. A more stable crystal lattice will require more energy to break apart and dissolve.
Troubleshooting Guide
Issue: Fmoc-(R)-3-amino-2-benzylpropanoic acid does not fully dissolve in DMF at the desired concentration.
Below is a systematic troubleshooting workflow. Start with the simplest and most direct methods before moving to more complex solutions.
Caption: Troubleshooting logic for Fmoc-(R)-3-amino-2-benzylpropanoic acid solubility.
Detailed Protocols and Explanations
Step 1: Verify DMF Quality
-
Protocol: Always use high-purity, amine-free DMF, preferably from a freshly opened bottle. If you suspect your DMF has degraded, you can test for the presence of amines using a simple colorimetric test with 2,4,6-trinitrobenzenesulfonic acid (TNBSA) or by checking the pH (it should be neutral).
-
Causality: DMF degradation produces dimethylamine, a secondary amine that can cause premature deprotection of the Fmoc group.[5] This not only leads to impurities but can also affect the polarity of the solvent, potentially impacting solubility.
Step 2: Physical Dissolution Aids
-
Protocol for Sonication: After adding the solid to the DMF, place the vial in an ultrasonic bath for 5-15 minute intervals.[4] Monitor the solution to prevent excessive heating.
-
Causality: Sonication provides high-frequency energy that disrupts intermolecular forces, such as van der Waals forces and π-π stacking between the Fmoc groups, breaking up aggregates and promoting solvation.[4]
-
Protocol for Gentle Warming: Warm the solution to 30-40°C with intermittent vortexing. Do not overheat, as this can cause degradation of the Fmoc-amino acid.[4]
-
Causality: Increasing the temperature provides the necessary kinetic energy to overcome the lattice energy of the solid and disrupt intermolecular interactions, thereby increasing the rate and extent of dissolution.
Step 3: Solvent System Modification
If physical methods are insufficient, modifying the solvent system is the next logical step.
| Co-solvent | Recommended Starting Concentration (v/v) in DMF | Key Considerations |
| N-Methyl-2-pyrrolidone (NMP) | 10-50% | NMP has a higher solvating power for hydrophobic peptides and can disrupt aggregation.[4][6] However, some Fmoc-amino acids may exhibit greater decomposition in NMP over extended periods compared to DMF.[5] |
| Dimethyl Sulfoxide (DMSO) | 5-20% | DMSO is a very strong polar aprotic solvent that can dissolve many otherwise insoluble compounds.[4] Use high-purity, anhydrous DMSO as it is hygroscopic. |
| Dichloromethane (DCM) | Varies (see below) | While not typically a primary solvent for Fmoc chemistry due to resin swelling issues, it can be part of a powerful solvent mixture.[5] |
-
Protocol for NMP/DMSO Co-solvent:
-
Weigh the Fmoc-(R)-3-amino-2-benzylpropanoic acid into a clean vial.
-
Add the desired volume of the co-solvent (e.g., NMP or DMSO) and vortex to dissolve as much of the solid as possible.
-
Add the remaining volume of DMF to reach the final desired concentration.
-
Vortex or sonicate briefly to ensure homogeneity.
-
-
Protocol for a "Magic Mixture": For exceptionally difficult cases, a "Magic Mixture" can be employed. A typical composition is a 1:1:1 mixture of DCM/DMF/NMP.[4] This combination of solvents with varying polarities can solvate a wide range of structures.
Advanced Strategies for On-Resin Issues
Sometimes, the solubility issue manifests not in the stock solution but during the coupling reaction, where the growing peptide chain on the resin becomes insoluble.
Issue: Precipitation or Gelation Observed During Coupling
This is often due to on-resin aggregation of the growing peptide chain, which is a common problem with hydrophobic sequences.[1]
Caption: Strategies to mitigate on-resin peptide aggregation.
-
Protocol for Chaotropic Salt Wash: Before the coupling step, wash the resin with a solution of a chaotropic salt (e.g., 0.4 M LiCl in DMF) for 5-10 minutes.[4] Then, wash thoroughly with DMF to remove the salt before adding the activated amino acid.
-
Causality: Chaotropic salts disrupt the structure of water and interfere with non-covalent forces like hydrogen bonds, which are the primary drivers of interchain aggregation. By breaking up these aggregates, the reactive sites on the growing peptide chain become more accessible.
-
Switching to NMP: For particularly hydrophobic sequences, switching the primary synthesis solvent from DMF to NMP can prevent aggregation from occurring in the first place.[6]
-
Causality: NMP is less polar than DMF and has a higher capacity to solvate hydrophobic peptide chains, keeping them in a more extended conformation and preventing them from collapsing and aggregating on the resin.[6]
References
- BenchChem Technical Support. (2025). Technical Support Center: Optimizing Fmoc-Amino Acid Solubility in DMF.
- BOC Sciences. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
- BenchChem Technical Support. (2025). A Technical Guide to the Solubility of Fmoc-Protected Amino Acids in Common Organic Solvents, with a Focus on Fmoc-Dap(Adpoc)-OH.
- ResearchGate. (n.d.). Solubility of Fmoc protected amino acids used in Project C.
- MedchemExpress.com. (n.d.).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Properties and Handling of Fmoc-Phe-OH in Research Settings.
- BOC Sciences. (n.d.).
- Chem-Impex. (n.d.). (R)-Fmoc-3-amino-2-benzyl-propionic acid.
- Biotage. (2023). How to synthesize hydrophobic peptides - Choosing the Right Solvent.
- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
- AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis.
Sources
Technical Support Center: The Impact of Fmoc-(R)-3-amino-2-benzylpropanoic Acid on Peptide Secondary Structure
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the use of Fmoc-(R)-3-amino-2-benzylpropanoic acid and its impact on the secondary structure of peptides. The incorporation of β-amino acids, such as Fmoc-(R)-3-amino-2-benzylpropanoic acid, into peptide chains introduces significant conformational changes and offers unique opportunities for designing novel peptide-based therapeutics and research tools.
Introduction: Understanding the Structural Influence of β-Amino Acids
Fmoc-(R)-3-amino-2-benzylpropanoic acid is a chiral, Fmoc-protected β-amino acid derivative used in solid-phase peptide synthesis (SPPS).[] Unlike α-amino acids, where the amino group is attached to the α-carbon, β-amino acids have an additional carbon atom between the carboxyl and amino groups.[2][3] This seemingly small change in the backbone has profound effects on the resulting peptide's secondary structure.
The longer backbone of β-peptides allows them to form unique and stable secondary structures that are distinct from the familiar α-helices and β-sheets of α-peptides.[2][3] These structures are often resistant to proteolytic degradation, making β-peptides attractive candidates for drug development.[4] The benzyl group on the β-carbon of Fmoc-(R)-3-amino-2-benzylpropanoic acid further influences the peptide's conformation through steric interactions.
This guide will delve into the specifics of how this particular β-amino acid influences peptide secondary structure and provide practical advice for your experiments.
Frequently Asked Questions (FAQs)
Here we address common questions that arise when working with Fmoc-(R)-3-amino-2-benzylpropanoic acid and other β-amino acids.
Q1: What are the primary secondary structures induced by the incorporation of β-amino acids?
The incorporation of β-amino acids can lead to the formation of several distinct helical structures, named based on the number of atoms in the hydrogen-bonded ring.[2][3] Common structures include:
-
14-Helix: This is a prevalent and stable helical structure for peptides composed of β3-amino acids. It is characterized by a 14-membered hydrogen-bond ring between the amide at position i and the carbonyl of position i+2.[5]
-
12-Helix: Often promoted by cyclic β-amino acids.[4]
-
10-Helix and 10/12-Helix: These can also be formed, with the preferred structure being dictated by the substitution pattern of the constituent β-amino acids.[4]
-
β-Hairpins and Sheets: While helices are common, β-amino acids can also be used to induce and stabilize β-hairpin and β-sheet structures, particularly when incorporated into macrocyclic peptides.[6][7][8]
Q2: How does the (R)-stereochemistry and the benzyl group of Fmoc-(R)-3-amino-2-benzylpropanoic acid specifically influence secondary structure?
The stereochemistry at the α and β carbons plays a crucial role in determining the preferred secondary structure. The alkyl substituents on both the α and β carbons of a β-amino acid tend to favor a gauche conformation around the Cα-Cβ bond, which in turn influences the thermodynamic stability of the overall structure.[2] The bulky benzyl group at the Cβ position will sterically interact with neighboring residues and the peptide backbone, further constraining the available conformational space and potentially favoring specific secondary structures. The (R)-stereochemistry is critical for investigating enantioselectivity in biological interactions, such as enzyme-substrate binding.[]
Q3: How can I characterize the secondary structure of a peptide containing Fmoc-(R)-3-amino-2-benzylpropanoic acid?
Several spectroscopic and analytical techniques are essential for characterizing the secondary structure of β-amino acid-containing peptides:
| Technique | Information Provided | Key Considerations |
| Circular Dichroism (CD) Spectroscopy | Provides information about the overall secondary structure content (e.g., helicity, sheet content). | The CD spectra of β-peptides are distinct from α-peptides. For instance, a monomeric 14-helix often shows a strong minimum around 214 nm, while the formation of a 14-helix bundle can shift this minimum to around 205 nm.[9] Aromatic residues can interfere with the far-UV CD signal, potentially complicating spectral interpretation.[10] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed, atom-level structural information, including dihedral angles, hydrogen bonding patterns, and inter-proton distances (through NOESY). | NMR is powerful for determining the precise fold of the peptide in solution.[11][12][13][14] Analysis of spin systems and NOESY cross-peaks can help identify the specific type of helix or turn present.[11][12] |
| X-ray Crystallography | Provides a high-resolution, static picture of the peptide's three-dimensional structure in the solid state. | This technique is invaluable for unambiguously determining the peptide's conformation and intermolecular interactions.[5][6][7][8][15] Obtaining suitable crystals can be a significant challenge. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Can provide information on hydrogen bonding and secondary structure through analysis of the amide I and II bands. | This technique is complementary to CD and can be particularly useful for studying peptide aggregation. |
Q4: Are there any databases or predictive tools for the secondary structure of β-peptides?
While predictive tools for α-peptide secondary structure are well-established, those for β-peptides are less common due to the greater diversity of possible structures. However, the foundational principles of how β-amino acid substitution patterns influence folding are becoming better understood, allowing for more rational design of β-peptide structures.[4] Researchers often rely on empirical data from spectroscopic analysis of related sequences to guide their designs.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis and analysis of peptides containing Fmoc-(R)-3-amino-2-benzylpropanoic acid.
Problem 1: Low Coupling Efficiency During Solid-Phase Peptide Synthesis (SPPS)
Symptoms:
-
Incomplete reaction identified by a positive Kaiser test after coupling.
-
Presence of deletion sequences in the final product as determined by mass spectrometry.
Possible Causes:
-
Steric Hindrance: The benzyl group of Fmoc-(R)-3-amino-2-benzylpropanoic acid can sterically hinder the approach of the activated amino acid to the growing peptide chain.
-
Aggregation of the Peptide-Resin: The growing peptide chain may aggregate on the solid support, preventing efficient access of reagents.
-
Impurities in Fmoc-Amino Acid: Contaminants such as acetic acid or free amino acids in the Fmoc-amino acid stock can lead to chain termination or other side reactions.[16]
Solutions:
-
Optimize Coupling Conditions:
-
Extend Coupling Time: Increase the reaction time to allow for complete coupling.
-
Double Couple: Perform the coupling step twice to ensure complete reaction.
-
Use a More Potent Activating Agent: Consider using coupling reagents like HATU or HCTU, which are known for their high efficiency.[17]
-
-
Address Peptide Aggregation:
-
Incorporate "Difficult Sequence" Protocols: Use solvents like N-methylpyrrolidone (NMP) instead of or in combination with dimethylformamide (DMF).
-
Low-Load Resin: Start with a resin that has a lower substitution level to increase the distance between growing peptide chains.
-
-
Ensure Reagent Purity:
-
Use High-Purity Fmoc-Amino Acids: Source your reagents from a reputable supplier that provides a certificate of analysis detailing purity levels.[18]
-
Proper Storage: Store Fmoc-amino acids under appropriate conditions (typically 2-8 °C) to prevent degradation.[]
-
Problem 2: Ambiguous or Difficult-to-Interpret CD Spectra
Symptoms:
-
CD spectrum does not resemble canonical α-helix or β-sheet spectra.
-
The presence of the benzyl aromatic chromophore interferes with the far-UV signal.
Possible Causes:
-
Unique β-Peptide Conformation: The observed spectrum may be characteristic of a specific β-peptide fold that does not have a well-established reference spectrum.
-
Aromatic Interference: The benzyl group has electronic transitions in the far-UV region that can overlap with the peptide backbone signals.[10]
-
Conformational Heterogeneity: The peptide may exist as a mixture of different conformations in solution.
Solutions:
-
Systematic Analysis:
-
Compare with Analogs: Synthesize and analyze control peptides lacking the benzyl group or with a different stereochemistry to isolate the contribution of these features to the CD spectrum.
-
Vary Experimental Conditions: Measure CD spectra under different conditions (temperature, solvent, pH) to assess conformational stability.[19]
-
-
Complementary Techniques:
Problem 3: Difficulty in Obtaining High-Resolution Structural Data from NMR
Symptoms:
-
Overlapping resonances in the NMR spectrum, making assignment difficult.
-
Broadened spectral lines, indicating aggregation or intermediate conformational exchange.
Possible Causes:
-
Peptide Aggregation: The peptide may be forming oligomers in solution, leading to line broadening.
-
Conformational Dynamics: The peptide may be undergoing conformational exchange on a timescale that is intermediate for NMR, resulting in broad peaks.
-
Insufficient Isotopic Labeling: For larger peptides, the lack of isotopic labels (¹³C, ¹⁵N) can make resonance assignment challenging.
Solutions:
-
Optimize Sample Conditions:
-
Vary Concentration and Temperature: Acquire spectra at different concentrations to check for aggregation and at different temperatures to potentially resolve conformational exchange.
-
Solvent Screening: Use different solvent systems (e.g., varying ratios of water and organic solvents like TFE or acetonitrile) to find conditions that favor a single, stable conformation.
-
-
Advanced NMR Experiments:
-
Higher-Dimensional NMR: For complex spectra, 3D and 4D NMR experiments can help to resolve overlapping signals.
-
Isotopic Labeling: If feasible, synthesize the peptide with ¹³C and ¹⁵N labeled amino acids to facilitate resonance assignment.
-
-
Computational Modeling:
-
Molecular Dynamics Simulations: Use NMR-derived constraints to guide molecular dynamics simulations to generate a model of the peptide's structure and dynamics.
-
Experimental Protocols
General Protocol for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol provides a general workflow for the manual synthesis of a peptide containing Fmoc-(R)-3-amino-2-benzylpropanoic acid.
-
Resin Preparation: Swell the appropriate resin (e.g., Rink Amide for C-terminal amides, Wang for C-terminal acids) in DMF for at least 30 minutes.[20]
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 15-30 minutes to remove the Fmoc protecting group from the resin or the N-terminal amino acid of the growing peptide chain.[20]
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (including Fmoc-(R)-3-amino-2-benzylpropanoic acid) with a coupling reagent (e.g., HCTU, HATU) and a base (e.g., DIPEA, NMM) in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours. For difficult couplings, extend the time or perform a double coupling.
-
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: Perform a final Fmoc deprotection as in step 2.
-
Final Washes: Wash the resin with DMF, followed by a solvent like dichloromethane (DCM).
-
Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[20]
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.
Data Interpretation Flowchart for Structural Analysis
Conclusion
The incorporation of Fmoc-(R)-3-amino-2-benzylpropanoic acid into peptides is a powerful strategy for creating novel structures with enhanced stability and tailored biological activities. By understanding the fundamental principles of β-peptide folding and employing a systematic approach to synthesis and analysis, researchers can overcome common experimental challenges. This guide provides a foundation for troubleshooting and a roadmap for the successful design and characterization of these promising molecules.
References
-
High-Resolution Structure of a β-Peptide Bundle - PMC - NIH. Available from: [Link]
-
Distinctive Circular Dichroism Signature for 14-Helix-Bundle Formation by β-Peptides - NIH. Available from: [Link]
-
X-ray Crystallographic Structures of Oligomers of Peptides Derived from β2-Microglobulin. Available from: [Link]
-
β-Peptides as inhibitors of protein–protein interactions - PMC - NIH. Available from: [Link]
-
A Newcomer's Guide to Peptide Crystallography - PMC - PubMed Central. Available from: [Link]
-
Circular dichroism of beta turns in peptides and proteins - PubMed. Available from: [Link]
-
X-ray Crystallographic Structure of an Artificial β-Sheet Dimer - PMC - PubMed Central. Available from: [Link]
-
Beta-peptide - Bionity. Available from: [Link]
-
X-ray Crystallographic Structures of Oligomers of Peptides Derived from β2-Microglobulin | Journal of the American Chemical Society. Available from: [Link]
-
Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry - ACS Publications. Available from: [Link]
-
Combinatorial approaches: A new tool to search for highly structured β-hairpin peptides | PNAS. Available from: [Link]
-
Beta-peptide - Wikipedia. Available from: [Link]
-
peptide nmr. Available from: [Link]
-
(PDF) [Beta]-amino [Beta-amino] acids as secondary structure inducers in peptides [Elektronische Ressource] / - ResearchGate. Available from: [Link]
-
Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags. Available from: [Link]
-
Conformational analysis of small peptides by circular dichroism - Digital Commons @ Southern University and A&M College. Available from: [Link]
-
Circular Dichroism of Designed Peptide Helices and β-Hairpins: Analysis of Trp- and Tyr-Rich Peptides | Request PDF - ResearchGate. Available from: [Link]
-
NMR in structural determination of proteins and peptides - NMIMS Pharmacy. Available from: [Link]
-
Proton NMR studies of peptide conformations P BALARAM - Indian Academy of Sciences. Available from: [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available from: [Link]
-
Analysis of peptide structure using NMR spectroscopy. Calculated... | Download Scientific Diagram - ResearchGate. Available from: [Link]
-
Amino Acid Derivatives for Peptide Synthesis. Available from: [Link]
-
Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Available from: [Link]
-
Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis - Luxembourg Bio Technologies. Available from: [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). Available from: [Link]
Sources
- 2. Beta-peptide [bionity.com]
- 3. Beta-peptide - Wikipedia [en.wikipedia.org]
- 4. β-Peptides as inhibitors of protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Resolution Structure of a β-Peptide Bundle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]
- 7. X-ray Crystallographic Structure of an Artificial β-Sheet Dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Distinctive Circular Dichroism Signature for 14-Helix-Bundle Formation by β-Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chem.uzh.ch [chem.uzh.ch]
- 12. Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 14. ias.ac.in [ias.ac.in]
- 15. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novabiochem® Fmoc-Amino Acids [sigmaaldrich.com]
- 17. chem.uci.edu [chem.uci.edu]
- 18. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 19. digitalcommons.subr.edu [digitalcommons.subr.edu]
- 20. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
Technical Support Center: TFA Cleavage for Peptides Containing Fmoc-(R)-3-amino-2-benzylpropanoic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the trifluoroacetic acid (TFA) cleavage of synthetic peptides incorporating the unnatural amino acid, Fmoc-(R)-3-amino-2-benzylpropanoic acid. As a β-amino acid with a bulky, hydrophobic benzyl side chain, its inclusion can present unique challenges during the final cleavage and deprotection step. This resource is designed to explain the causality behind these challenges and offer field-proven solutions.
Introduction: The Challenge of β-Homo-Phenylalanine Analogs
(R)-3-amino-2-benzylpropanoic acid, a β²-homo-phenylalanine analog, is a valuable building block for creating peptides with modified secondary structures and enhanced biological stability.[1][2][3] However, its benzyl side chain and inherent hydrophobicity can lead to issues during TFA cleavage, such as incomplete removal of protecting groups, formation of side products, and difficulties in peptide precipitation and purification. This guide will walk you through understanding and mitigating these potential problems.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a TFA cleavage cocktail?
A TFA cleavage cocktail serves a dual purpose in solid-phase peptide synthesis (SPPS).[4][5] Firstly, the strong acid, trifluoroacetic acid (TFA), cleaves the bond linking the synthesized peptide to the solid support resin. Secondly, it removes acid-labile side-chain protecting groups from the amino acid residues.[4][5]
Q2: Why is a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS) sometimes insufficient for peptides with (R)-3-amino-2-benzylpropanoic acid?
While a standard cocktail is often effective, the presence of the bulky and hydrophobic benzyl group in (R)-3-amino-2-benzylpropanoic acid can lead to several complications:
-
Increased Hydrophobicity: Peptides rich in such residues may aggregate on the resin, hindering TFA penetration and leading to incomplete cleavage.
-
Carbocation Scavenging: During cleavage, protecting groups are released as reactive carbocations. The benzyl group itself is relatively stable, but other protecting groups on the peptide can form cations that may re-attach to sensitive residues. Standard scavengers might not be sufficient for highly hydrophobic peptides where these reactions are more likely to occur in a non-polar microenvironment.
-
Solubility Issues: The final cleaved peptide may be poorly soluble in the TFA cocktail, leading to precipitation on the resin beads or during workup.
Q3: What are scavengers and why are they critical?
Scavengers are nucleophilic reagents added to the TFA cocktail to "trap" the highly reactive carbocations generated from cleaved side-chain protecting groups (e.g., tert-butyl from Boc or tBu groups).[6][7] Without effective scavengers, these carbocations can cause side reactions by alkylating sensitive amino acid residues like Tryptophan, Tyrosine, Methionine, and Cysteine.[2][8]
Q4: Can the benzyl group of (R)-3-amino-2-benzylpropanoic acid itself cause side reactions?
Under the highly acidic conditions of TFA cleavage, there is a theoretical risk of the benzyl group itself participating in side reactions, although this is less common than reactions involving standard protecting groups. More significantly, the benzyl group contributes to a nonpolar environment that can promote side reactions involving other residues. Furthermore, byproducts from the resin linker, particularly from Wang resin, can cause benzylation of sensitive residues.[9]
Troubleshooting Guide
This section addresses specific problems you may encounter during the TFA cleavage of peptides containing (R)-3-amino-2-benzylpropanoic acid.
Problem 1: Incomplete Cleavage or Low Peptide Yield
Symptoms:
-
Low quantity of precipitated peptide after adding cold ether.
-
Positive ninhydrin test on resin beads after cleavage, indicating remaining peptide.[10]
-
MALDI-TOF or LC-MS analysis of the crude product shows a weak signal for the target peptide.
Root Causes & Solutions:
-
Cause A: Poor TFA Accessibility due to Peptide Aggregation. The hydrophobic nature of the benzyl group can cause the peptide to aggregate on the resin, preventing efficient penetration of the TFA cocktail.
-
Solution:
-
Increase Cleavage Time: Extend the cleavage time from the standard 2-3 hours to 4-5 hours to allow for better TFA penetration.[11]
-
Agitation: Ensure constant and gentle agitation of the resin slurry during the entire cleavage process.
-
Repeat Cleavage: After the initial cleavage and filtration, re-suspend the resin in a fresh TFA cocktail for a second cleavage step.[11]
-
-
-
Cause B: Inappropriate Cleavage Cocktail. A standard cocktail may not be robust enough for a complex or hydrophobic peptide.
-
Solution:
-
Optimize Scavengers: For peptides with other sensitive residues, consider a more comprehensive scavenger mixture. "Reagent K" is a powerful option for complex peptides.[8][12]
-
Use a Stronger Cocktail: If side-chain protecting groups like Arg(Pbf) are present, a stronger scavenger combination may be needed.[4]
-
-
Recommended Cleavage Cocktails
| Cocktail Name | Composition (v/v/v) | Target Residues & Comments |
| Standard (Reagent B) | 88% TFA / 5% Phenol / 5% H₂O / 2% TIS | Good for peptides without highly sensitive residues. Phenol helps to solvate the peptide.[12] |
| TFA/TIS/H₂O | 95% TFA / 2.5% TIS / 2.5% H₂O | A common starting point, but may be insufficient for complex peptides. |
| Reagent K | 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | Highly effective for peptides with sensitive residues like Cys, Met, Trp, and Tyr.[8][12] |
Problem 2: Peptide Fails to Precipitate in Cold Ether
Symptoms:
-
After adding the TFA filtrate to cold diethyl ether, no white precipitate forms, or the solution remains clear.[1]
Root Causes & Solutions:
-
Cause A: High Peptide Solubility in the TFA/Ether Mixture. Very hydrophobic or short peptides can sometimes remain soluble in the TFA/ether mixture.[1]
-
Solution:
-
Reduce TFA Volume: Before adding to ether, concentrate the TFA filtrate under a gentle stream of nitrogen to about 10-20% of its original volume.[11] This reduces the polarity of the final mixture.
-
Use a Different Ether/Alkane Mixture: Try precipitating in a 1:1 mixture of diethyl ether and pentane or hexane.[1]
-
Extended Chilling: Place the ether mixture at -20°C or -80°C for an extended period (1-2 hours) to encourage precipitation.
-
-
Problem 3: Presence of Unexpected Side Products in Mass Spectrometry
Symptoms:
-
LC-MS or MALDI-TOF analysis shows peaks corresponding to masses higher than the target peptide, often with additions of +56 (t-butyl) or other alkyl groups.
Root Causes & Solutions:
-
Cause A: Insufficient Scavenging. Reactive carbocations from protecting groups are alkylating sensitive residues.
-
Solution:
-
Select the Right Scavengers: The choice of scavenger is critical and depends on the other amino acids in your peptide.
-
Increase Scavenger Concentration: For particularly problematic sequences, increasing the percentage of scavengers like TIS or using a cocktail like Reagent K is beneficial.
-
-
Scavenger Selection Guide
| Scavenger | Target Cations | Recommended For |
| Triisopropylsilane (TIS) | Trityl (Trt), Pbf | Cys(Trt), His(Trt), Arg(Pbf) |
| Water (H₂O) | tert-Butyl (tBu) | Peptides with tBu-protected Ser, Thr, Tyr, Asp, Glu |
| 1,2-Ethanedithiol (EDT) | tert-Butyl (tBu) | Reduces Met oxidation, scavenges tBu cations |
| Thioanisole | Benzyl-based, Pbf | Helps remove Arg(Pbf), protects Trp |
| Phenol | General | Protects Tyr and Trp from oxidation |
Experimental Protocols & Visualizations
Protocol 1: Standard TFA Cleavage
-
Wash the peptide-resin thoroughly with dichloromethane (DCM) and dry under vacuum for at least 1 hour.[3][7]
-
Prepare the chosen TFA cleavage cocktail fresh. For a 0.1 mmol scale synthesis, use 2-3 mL of the cocktail.
-
Add the TFA cocktail to the dried resin in a reaction vessel.
-
Agitate gently at room temperature for 2-4 hours.
-
Filter the resin and collect the TFA filtrate.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.[13]
-
Concentrate the TFA solution to ~0.5 mL under a gentle stream of nitrogen.
-
Add the concentrated solution dropwise to a centrifuge tube containing 10 mL of ice-cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether, wash the pellet with cold ether twice, and dry the peptide under vacuum.[13]
Workflow for TFA Cleavage and Troubleshooting
Caption: Role of scavengers in preventing side reactions.
References
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.
-
ResearchGate. (2014). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage? Retrieved from [Link]
- de la Torre, B. G., & Albericio, F. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 25(9), 2054–2062.
- King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International journal of peptide and protein research, 36(3), 255–266.
- Giraud, M., Cavelier, F., & Martinez, J. (1999). A side-reaction in the SPPS of Trp-containing peptides. Journal of peptide science, 5(4), 176-178.
-
ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]
-
Research Science Alliance. (2022, July 12). Peptide Hand Synthesis Part 8: Cleaving [Video]. YouTube. [Link]
-
AAPPTec. (n.d.). Cleavage from Wang Resin. Retrieved from [Link]
-
AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
-
CEM Corporation. (n.d.). Application Note: Peptide Cleavage and Protected Cleavage Procedures. Retrieved from [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. peptide.com [peptide.com]
- 5. cem.de [cem.de]
- 6. pubs.acs.org [pubs.acs.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. peptide.com [peptide.com]
- 13. peptide.com [peptide.com]
minimizing deletion sequences with Fmoc-(R)-3-amino-2-benzylpropanoic acid
A Guide to Minimizing Deletion Sequences in Peptide Synthesis
Welcome to the Technical Support Center for Fmoc-(R)-3-amino-2-benzylpropanoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the use of this sterically hindered amino acid in solid-phase peptide synthesis (SPPS). Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize the occurrence of deletion sequences and achieve higher purity of your target peptides.
Introduction: The Challenge of Steric Hindrance
Fmoc-(R)-3-amino-2-benzylpropanoic acid is a valuable building block for introducing structural diversity into peptide backbones.[1][] However, its rigid benzyl group in close proximity to the reacting centers presents significant steric hindrance, which can impede the efficiency of the coupling reaction. This often leads to incomplete incorporation of the amino acid, resulting in the formation of deletion sequences—peptides lacking the intended amino acid. These impurities can be difficult to separate from the target peptide, compromising the overall yield and purity of the synthesis.[3]
This guide will walk you through the common issues encountered with Fmoc-(R)-3-amino-2-benzylpropanoic acid and provide evidence-based strategies to overcome them.
Frequently Asked Questions (FAQs)
Q1: Why is Fmoc-(R)-3-amino-2-benzylpropanoic acid considered a "difficult" amino acid in SPPS?
The primary challenge lies in its structure. The bulky benzyl group attached to the β-carbon creates significant steric hindrance around the carboxyl group that needs to be activated and the amino group of the growing peptide chain that will react with it. This steric clash slows down the coupling kinetics, making the reaction more prone to failure compared to less hindered amino acids.
Q2: What are the primary consequences of incomplete coupling of this amino acid?
The most significant consequence is the formation of a deletion sequence, where the peptide chain is extended without the incorporation of Fmoc-(R)-3-amino-2-benzylpropanoic acid. This results in a heterogeneous mixture of peptides that can be challenging to purify, leading to lower yields of the desired product.
Q3: How can I confirm that a deletion sequence has occurred?
The most reliable method for identifying deletion sequences is Liquid Chromatography-Mass Spectrometry (LC-MS).[4] By comparing the experimental mass of the synthesized peptides with the theoretical mass of the target peptide, you can identify peaks corresponding to the mass of the peptide lacking the specific amino acid.
Troubleshooting Guide: Minimizing Deletion Sequences
Issue 1: Low Coupling Efficiency and Presence of Deletion Sequences
Symptoms:
-
LC-MS analysis of the crude peptide shows a significant peak corresponding to the mass of the target peptide minus the mass of (R)-3-amino-2-benzylpropanoic acid residue.
-
Kaiser test or other in-process monitoring tests indicate incomplete coupling after the introduction of Fmoc-(R)-3-amino-2-benzylpropanoic acid.
Root Causes & Solutions:
The primary cause of low coupling efficiency is the steric hindrance of the amino acid, which can be exacerbated by suboptimal coupling conditions or peptide aggregation.
Workflow for Troubleshooting Low Coupling Efficiency
Caption: Troubleshooting workflow for low coupling efficiency.
1. Optimization of Coupling Reagents:
Standard coupling reagents like DCC/HOBt may not be efficient enough to overcome the steric hindrance of Fmoc-(R)-3-amino-2-benzylpropanoic acid.[5] It is highly recommended to use more potent activating agents.
| Coupling Reagent | Class | Key Advantages for Hindered Amino Acids |
| HATU | Uronium Salt | Rapid activation, effective in overcoming steric hindrance, low racemization tendency.[6] |
| HBTU/HCTU | Uronium Salt | Cost-effective alternatives to HATU, with good performance for many difficult couplings.[6] |
| PyAOP | Phosphonium Salt | Successfully used for preparing peptides containing hindered amino acids.[5] |
| COMU | Uronium Salt | High coupling efficiency comparable to HATU, with improved safety and solubility profile.[7] |
Experimental Protocol: Coupling with HATU
-
Pre-activation: Dissolve Fmoc-(R)-3-amino-2-benzylpropanoic acid (3-5 equivalents), HATU (3-5 equivalents), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (6-10 equivalents) in an appropriate solvent (e.g., DMF or NMP). Allow the mixture to pre-activate for 5-15 minutes at room temperature.[6]
-
Coupling: Add the pre-activated solution to the deprotected peptide-resin.
-
Reaction Time: Allow the coupling reaction to proceed for an extended period, typically 2-4 hours. For highly problematic sequences, overnight coupling may be necessary.
-
Monitoring: After the coupling, perform a qualitative test (e.g., Kaiser test) to check for the presence of free amines. A negative result (colorless) indicates a complete reaction.
2. Adjustment of Reaction Conditions:
-
Double Coupling: If a single coupling does not lead to completion, a second coupling with a fresh solution of the activated amino acid should be performed.
-
Temperature: Increasing the reaction temperature to 40-50°C can enhance the reaction kinetics. However, this should be done with caution as elevated temperatures can increase the risk of racemization and other side reactions.[6]
-
Solvent: N-Methyl-2-pyrrolidone (NMP) is often a better solvent than Dimethylformamide (DMF) for difficult couplings due to its superior solvating properties, which can help to disrupt peptide aggregation.[8]
Issue 2: Peptide Aggregation Hindering the Coupling Reaction
Symptoms:
-
Resin clumping or poor swelling observed during synthesis.
-
Incomplete Fmoc deprotection in the steps preceding the coupling of the hindered amino acid.
-
Low coupling efficiency despite using potent coupling reagents.
Root Causes & Solutions:
As the peptide chain elongates, it can fold into secondary structures (β-sheets) that are stabilized by intermolecular hydrogen bonds. This aggregation can physically block the reactive sites on the resin, preventing efficient coupling.
Strategies to Mitigate Peptide Aggregation:
-
Chaotropic Salts: The addition of chaotropic salts like LiCl or KSCN to the reaction mixture can disrupt the hydrogen bonding network responsible for aggregation.[8]
-
"Magic Mixture" Solvents: Employing a solvent system known as the "Magic Mixture" (DCM/DMF/NMP 1:1:1 v/v/v) can improve solvation and reduce aggregation.
-
Pseudoproline Dipeptides: If the sequence allows, the introduction of pseudoproline dipeptides at strategic positions can disrupt the formation of secondary structures.[9]
Experimental Protocol: Using Chaotropic Salts
-
Prepare a 0.8 M solution of LiCl in DMF.
-
Prior to the coupling of Fmoc-(R)-3-amino-2-benzylpropanoic acid, wash the resin with this solution.
-
Perform the coupling reaction in the presence of the chaotropic salt solution.
Analytical Characterization of Deletion Sequences
Accurate detection and quantification of deletion sequences are crucial for process optimization and quality control.
Workflow for Analytical Characterization
Caption: Analytical workflow for deletion sequence analysis.
1. High-Performance Liquid Chromatography (HPLC):
Reversed-phase HPLC is the primary technique for separating the target peptide from impurities, including deletion sequences.[4]
-
Column: A C18 column is typically used for peptide separations.
-
Mobile Phase: A gradient of acetonitrile in water with an ion-pairing agent like trifluoroacetic acid (TFA) or formic acid (FA) is commonly employed. Formic acid is preferred for LC-MS compatibility as it causes less ion suppression than TFA.[4]
-
Detection: UV detection at 214 nm or 280 nm.
2. Mass Spectrometry (MS):
MS is used to confirm the identity of the peaks separated by HPLC.
-
Technique: Electrospray ionization (ESI) is the most common ionization technique for peptides.
-
Analysis: The mass-to-charge ratio (m/z) of the ions is measured. The presence of a peak with a mass corresponding to the target peptide minus the mass of the (R)-3-amino-2-benzylpropanoic acid residue confirms the presence of the deletion sequence.
By implementing the strategies outlined in this guide, researchers can significantly improve the incorporation of Fmoc-(R)-3-amino-2-benzylpropanoic acid, leading to higher yields and purities of their target peptides.
References
-
Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]
-
Request PDF. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]
-
Rojas Lab. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube. [Link]
-
Sethi, M. K., et al. (2020). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(3), 95-104. [Link]
-
K., et al. (2010). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 28(7), 522-534. [Link]
-
Applied Omics & Life Sciences LLC. Technologies | Education and Workflows. [Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
ResearchGate. (2025, August 6). Application of Dmb-Dipeptides in the Fmoc SPPS of Difficult and Aspartimide-Prone Sequences. [Link]
-
ResearchGate. (2025, August 10). Methods for Removing the Fmoc Group. [Link]
-
LGC Limited. (2013). Guide to achieving reliable quantitative LC-MS measurements. [Link]
-
ACS Omega. (2022, March 29). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. [Link]
-
NIH. (2023, November 13). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. [Link]
-
ResearchGate. (2025, August 10). Highly efficient condensation of sterically hindered amino acid fmoc-arg(Pbf)-OH and rink amide-AM resin. [Link]
-
NIH. Advances in Fmoc solid-phase peptide synthesis. [Link]
-
ResearchGate. (2020, December 22). SPPS: peptide failure to elongate?. [Link]
-
ResearchGate. HPLC analysis of a one-step procedure for β -elimination. [Link]
-
Reddit. (2019, March 21). Mnemonic: Amino acids and steric constraints. [Link]
-
Agilent. Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. [Link]
-
ResearchGate. (2014, September 5). Why am I not getting the coupled peptide after fmoc deprotection and cleavage?. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 3. ajpamc.com [ajpamc.com]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 7. bachem.com [bachem.com]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Chiral HPLC Analysis of Fmoc-(R)-3-amino-2-benzylpropanoic Acid Purity
For researchers, scientists, and professionals in drug development, ensuring the enantiomeric purity of chiral building blocks is a non-negotiable aspect of producing safe and effective therapeutics.[1][2] The stereochemical integrity of starting materials like Fmoc-(R)-3-amino-2-benzylpropanoic acid, a non-proteinogenic amino acid derivative, directly impacts the purity, biological activity, and immunogenicity of the final synthetic peptide.[2][3] This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the analysis of Fmoc-(R)-3-amino-2-benzylpropanoic acid, offering experimental insights and data to inform your method development and selection.
The Criticality of Enantiomeric Purity in Peptide Synthesis
Fmoc-(R)-3-amino-2-benzylpropanoic acid is a valuable building block in solid-phase peptide synthesis (SPPS), prized for its ability to introduce unique structural constraints and functionalities into novel peptide therapeutics.[][5] However, the presence of its (S)-enantiomer as an impurity can lead to the synthesis of diastereomeric peptides. These closely related impurities are often difficult to separate from the target peptide, complicating downstream purification and potentially leading to off-target effects or reduced therapeutic efficacy.[2] Therefore, a robust and reliable analytical method to determine the enantiomeric excess (e.e.) of the Fmoc-protected amino acid is paramount. Chiral HPLC stands out as the preferred technique for this purpose due to its speed, sensitivity, and ease of use.[6]
Principles of Chiral Recognition in HPLC
The separation of enantiomers, which possess identical physical and chemical properties in an achiral environment, necessitates the introduction of a chiral selector.[7][8] In chiral HPLC, this is most commonly achieved by using a chiral stationary phase (CSP).[8] The fundamental principle relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP.[7] The differing stability of these complexes results in different retention times, allowing for their separation and quantification.
Comparative Analysis of Chiral Stationary Phases for Fmoc-Amino Acid Derivatives
The selection of an appropriate CSP is the most critical step in developing a successful chiral separation method. Several classes of CSPs have proven effective for the analysis of Fmoc-protected amino acids.
Polysaccharide-Based CSPs
Coated or immobilized cellulose and amylose derivatives are among the most versatile and widely used CSPs for a broad range of chiral compounds, including Fmoc-amino acids.[6][9][10]
-
Mechanism of Separation: Chiral recognition on polysaccharide-based CSPs arises from a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π interactions between the analyte and the carbamate derivatives on the polysaccharide backbone. The helical structure of the polysaccharide creates chiral grooves where the enantiomers can inclusively bind with different affinities.
-
Advantages:
-
Considerations:
-
Method development can sometimes require screening of multiple polysaccharide-based columns (e.g., cellulose vs. amylose, different derivatizations) to find the optimal separation.[6]
-
Macrocyclic Glycopeptide-Based CSPs
CSPs based on macrocyclic glycopeptides, such as vancomycin, teicoplanin, and ristocetin A, offer a unique multi-modal separation mechanism.[11]
-
Mechanism of Separation: These CSPs possess a complex structure with multiple chiral centers and functional groups, allowing for a variety of interactions including ion-exchange, hydrogen bonding, and steric hindrance. This complexity often leads to high enantioselectivity.[11]
-
Advantages:
-
Considerations:
-
The CHIROBIOTIC T (Teicoplanin) and CHIROBIOTIC R (Ristocetin A) phases are particularly recommended for Fmoc-amino acids.[11]
-
Pirkle-Type (Brush-Type) CSPs
These CSPs consist of small chiral molecules, often amino acid derivatives, covalently bonded to a silica support.
-
Mechanism of Separation: Chiral recognition is typically based on a "three-point interaction" model, involving hydrogen bonding, π-π stacking, and steric interactions.[7]
-
Advantages:
-
Considerations:
-
Generally exhibit a lower "hit rate" compared to polysaccharide or macrocyclic glycopeptide phases, meaning they are selective for a narrower range of compounds.[7]
-
Performance Comparison Summary
| Chiral Stationary Phase Type | Primary Separation Mechanism | Advantages for Fmoc-Amino Acids | Considerations |
| Polysaccharide-Based | H-bonding, dipole-dipole, π-π interactions, inclusion | Broad applicability, good resolution, versatile mobile phase compatibility[6][9] | May require screening of multiple columns for optimal separation[6] |
| Macrocyclic Glycopeptide-Based | Ion-exchange, H-bonding, steric interactions | High selectivity for N-blocked amino acids, robust[11] | Specific phases like Teicoplanin and Ristocetin A are often preferred[11] |
| Pirkle-Type | "Three-point interaction" (H-bonding, π-π, steric) | High selectivity when successful, robust bonded phases[7] | Narrower range of applicability, lower "hit rate"[7] |
Recommended Experimental Protocol for Chiral HPLC Analysis
This protocol provides a starting point for the method development of chiral HPLC analysis of Fmoc-(R)-3-amino-2-benzylpropanoic acid. Optimization will likely be required.
1. Sample Preparation
-
Accurately weigh and dissolve a small amount of the Fmoc-(R)-3-amino-2-benzylpropanoic acid sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
2. HPLC Instrumentation and Conditions
-
HPLC System: A standard HPLC system with a UV detector is suitable.
-
Chiral Column:
-
Mobile Phase:
-
A common mobile phase for reversed-phase separation of Fmoc-amino acids is a mixture of acetonitrile (ACN) and water with an acidic additive.[6]
-
Starting Condition: Acetonitrile/Water/Trifluoroacetic Acid (TFA) (e.g., 60:40:0.1, v/v/v). The organic modifier and its ratio should be optimized.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient (e.g., 25 °C). Temperature can be adjusted to optimize selectivity and resolution.[12]
-
Detection: UV at 220 nm or 265 nm (due to the Fmoc group).
-
Injection Volume: 5-10 µL.
3. Data Analysis
-
Identify the peaks corresponding to the (R)- and (S)-enantiomers. The elution order will depend on the specific CSP and mobile phase used.
-
Calculate the enantiomeric excess (% e.e.) using the following formula: % e.e. = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100 Where AreaR and AreaS are the peak areas of the (R)- and (S)-enantiomers, respectively.
Workflow and Logic Diagrams
Chiral HPLC Analysis Workflow
Caption: Workflow for chiral HPLC analysis of Fmoc-amino acids.
CSP Selection Logic
Caption: Logic for selecting a chiral stationary phase.
Trustworthiness and Self-Validation
The described protocol incorporates self-validating principles. The use of a well-characterized chiral stationary phase from a reputable manufacturer provides a degree of inherent quality control. Furthermore, the analysis of a racemic standard of the analyte (if available) is crucial to confirm the elution order and the ability of the system to separate the enantiomers. System suitability tests, including the determination of resolution (Rs > 1.5 for baseline separation), theoretical plates, and tailing factor, should be performed before sample analysis to ensure the chromatographic system is performing optimally.
Conclusion
The determination of the enantiomeric purity of Fmoc-(R)-3-amino-2-benzylpropanoic acid is a critical quality control step in the synthesis of peptide-based therapeutics. Chiral HPLC is the analytical method of choice for this purpose. While polysaccharide-based and macrocyclic glycopeptide-based CSPs offer the highest probability of success for the initial method development, a systematic approach to screening and optimization is essential. By understanding the principles of chiral separation and the characteristics of different CSPs, researchers can confidently develop robust and reliable methods to ensure the quality and stereochemical integrity of their chiral building blocks.
References
- Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases.
- Lee, J. T., & Beesley, T. E. (2002). Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC. Sigma-Aldrich.
-
Péter, A., et al. (2017). A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions. Molecules, 22(10), 1734. Retrieved from [Link]
- EvitaChem. (n.d.). Fmoc-(r)-3-amino-2-(3-fluorobenzyl)propanoic acid.
- Phenomenex. (2022). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148).
-
Royal Society of Chemistry. (2021). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. Retrieved from [Link]
- Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development.
-
Iris Biotech GmbH. (n.d.). Analyses of amino acids, Enantiomeric purity. Retrieved from [Link]
-
ResearchGate. (2004). Separation of Enantiomers of Non-Protein Amino Acids by High-Performance Liquid Chromatography on a Chiral Ligand-Exchange Column. Retrieved from [Link]
-
LCGC International. (2001). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]
-
Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide. Retrieved from [Link]
-
Phenomenex. (n.d.). APPLICATIONS. Retrieved from [Link]
-
ResearchGate. (2012). Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. Retrieved from [Link]
Sources
- 1. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Purer Fmocs Means Purer Peptides [sigmaaldrich.com]
- 5. chemimpex.com [chemimpex.com]
- 6. phenomenex.com [phenomenex.com]
- 7. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. bioanalysis-zone.com [bioanalysis-zone.com]
A Senior Application Scientist's Guide to Enantiomeric Excess Determination of Fmoc-(R)-3-amino-2-benzylpropanoic Acid
For researchers, scientists, and drug development professionals, the stereochemical integrity of building blocks is paramount. Fmoc-(R)-3-amino-2-benzylpropanoic acid is a crucial intermediate in the synthesis of complex peptides and therapeutic agents.[1] Its biological activity is intrinsically tied to its chirality, making the accurate determination of its enantiomeric excess (ee) a non-negotiable aspect of quality control and process development.[2] Even trace amounts of the undesired (S)-enantiomer can compromise the final peptide's conformation, bioactivity, and overall reproducibility.[3]
This guide provides an in-depth comparison of the primary analytical methodologies used to determine the enantiomeric excess of Fmoc-(R)-3-amino-2-benzylpropanoic acid. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring each protocol is a self-validating system grounded in robust scientific principles.
The Foundation: Chiral Recognition Strategies
Enantiomers possess identical physical properties in an achiral environment, making their separation or differentiation a challenge. To determine enantiomeric excess, we must introduce a chiral selector to create a diastereomeric interaction, which results in distinct physical properties that can be measured. The most common strategies leverage chiral stationary phases in chromatography or chiral solvating agents in spectroscopy.
Comparative Analysis of Key Methodologies
We will now dissect the three most powerful techniques for this application: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for enantiomeric excess determination due to its high precision, accuracy, and robustness. The technique relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and, thus, separation.
The Principle of Chiral Recognition in HPLC
The core of the separation lies in the CSP. For N-Fmoc protected amino acids, polysaccharide-based and macrocyclic glycopeptide-based CSPs are exceptionally effective.[4][5] Polysaccharide CSPs (e.g., cellulose or amylose derivatives) offer a complex array of chiral grooves and cavities where analytes can bind through a combination of hydrogen bonds, π-π stacking, and dipole-dipole interactions. The Fmoc group and the benzyl side chain of our target molecule provide multiple interaction points, making this class of columns highly suitable. Macrocyclic glycopeptides (e.g., Teicoplanin or Ristocetin A) present a basket-like structure with multiple stereogenic centers, enabling complementary separation mechanisms.[5]
Workflow for Chiral HPLC Method Development
Caption: High-level workflow for ee determination by Chiral HPLC.
Detailed Experimental Protocol (HPLC)
-
Column Selection and Rationale: Begin with a polysaccharide-based CSP, as they show broad applicability for Fmoc-amino acids.[4] A Phenomenex Lux® Cellulose-2 or Daicel CHIRALPAK® IC are excellent starting points due to their proven success in resolving a wide range of N-protected amino acids.[6]
-
Mobile Phase Preparation: A combination of acetonitrile (ACN) and an acidic additive is highly effective.[4] Prepare a mobile phase of ACN with 0.1% Trifluoroacetic Acid (TFA). The TFA serves to protonate the carboxylic acid group of the analyte, ensuring consistent ionization and sharp peak shapes.
-
Sample Preparation: Accurately weigh ~1 mg of Fmoc-(R)-3-amino-2-benzylpropanoic acid and dissolve it in 1 mL of the mobile phase. Ensure complete dissolution. For method development, it is crucial to use a racemic or scalemic mixture to confirm the elution order and resolution of both enantiomers.
-
Instrument Setup & Execution:
-
Flow Rate: 1.0 mL/min (isocratic).
-
Injection Volume: 5 µL.
-
Column Temperature: Ambient (e.g., 25 °C). Temperature can be a critical parameter to optimize selectivity.
-
Detection: UV at 220 nm or 254 nm, where the Fmoc group exhibits strong absorbance.[4]
-
-
Data Analysis:
-
Identify the peaks corresponding to the (R) and (S) enantiomers.
-
Integrate the area under each peak.
-
Calculate the enantiomeric excess using the formula: %ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100.
-
Comparative Data for HPLC Starting Conditions
| Parameter | Recommended Condition 1 | Recommended Condition 2 | Rationale |
| Chiral Stationary Phase | Phenomenex Lux® 5 µm Cellulose-2 | CHIROBIOTIC® T (Teicoplanin) | Cellulose-2 shows broad success for Fmoc-AAs in reversed-phase.[4] Teicoplanin offers a complementary macrocyclic glycopeptide chemistry.[5] |
| Dimensions | 250 x 4.6 mm | 250 x 4.6 mm | Standard analytical column dimensions provide good efficiency and capacity. |
| Mobile Phase | Acetonitrile / 0.1% TFA | Methanol / 0.1% Ammonium Acetate | ACN often provides better selectivity.[4] Methanol is a viable alternative; an acetate buffer is useful for LC/MS compatibility.[5] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Temperature | 25 °C | 25 °C | A controlled ambient temperature is a good starting point before optimization. |
| Detection | UV @ 220 nm | UV @ 254 nm | 220 nm provides high sensitivity; 254 nm is also a strong absorbance wavelength for the Fmoc group. |
Chiral Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful alternative to HPLC, offering significant advantages in speed and environmental friendliness.[7] It uses supercritical carbon dioxide (CO₂) as the primary mobile phase, which has low viscosity and high diffusivity, leading to faster separations and higher efficiency.
The Principle of Chiral Recognition in SFC
The separation principles in SFC are analogous to HPLC, relying on a CSP. The same polysaccharide-based columns used in HPLC are often the first choice for SFC method development. The mobile phase, typically a mixture of supercritical CO₂ and a small amount of an organic co-solvent (modifier) like methanol, creates a unique solvating environment that can lead to different selectivity compared to HPLC.[8]
Workflow for Chiral SFC Method Development
Caption: Streamlined workflow for ee determination by Chiral SFC.
Detailed Experimental Protocol (SFC)
-
Column Selection and Rationale: Leverage the same polysaccharide-based CSPs as in HPLC. Their robustness is well-suited to SFC conditions.
-
Mobile Phase Preparation: The mobile phase is a gradient or isocratic mixture of supercritical CO₂ and a modifier (e.g., methanol). An acidic or basic additive (e.g., 0.1% TFA or 0.1% diethylamine) is often included in the modifier to improve peak shape.
-
Sample Preparation: Dissolve the sample in the modifier (e.g., methanol) at a concentration of ~1 mg/mL. Using the modifier as the sample solvent ensures good peak shape upon injection.
-
Instrument Setup & Execution:
-
Column: Lux® Cellulose-2, 250 x 4.6 mm, 5 µm.
-
Mobile Phase: 60:40 CO₂:Methanol with 0.1% Formic Acid.[8]
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV detection.
-
-
Data Analysis: The calculation of enantiomeric excess is identical to the HPLC method.
HPLC vs. SFC: A Performance Comparison
| Feature | Chiral HPLC | Chiral SFC | Field Insight |
| Speed | Slower (Typical run times 15-30 min)[9] | Faster (Typical run times <10 min)[7] | SFC's low viscosity mobile phase allows for higher flow rates without excessive pressure, drastically cutting analysis time. |
| Solvent Consumption | High (100% organic/aqueous) | Low (80-95% CO₂, 5-20% organic modifier)[7] | SFC is a "greener" technique, significantly reducing organic solvent purchase and disposal costs. |
| Selectivity | Excellent | Often provides alternative and sometimes superior selectivity to HPLC. | The unique properties of supercritical CO₂ can unlock separation mechanisms not seen in liquid-phase chromatography. |
| Equipment Cost | Standard equipment in most labs. | Requires specialized, higher-pressure SFC system. | The initial capital investment for SFC is higher, which can be a barrier for some labs. |
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
NMR spectroscopy offers a fundamentally different, non-separative approach. By adding a chiral solvating agent (CSA) to the NMR tube, a pair of rapidly equilibrating, diastereomeric complexes are formed with the R- and S-enantiomers of the analyte.[10] These diastereomeric complexes are non-equivalent in the magnetic field, leading to separate, resolvable signals for each enantiomer in the NMR spectrum.[11]
The Principle of Chiral Recognition via CSAs
The CSA must possess specific functional groups that can form non-covalent interactions (e.g., hydrogen bonds, π-π stacking) with the analyte. The differential spatial arrangement of these interactions in the two diastereomeric complexes causes certain nuclei in the analyte to experience slightly different chemical environments, resulting in a chemical shift non-equivalence (Δδ). The ee can then be determined by integrating the corresponding signals.[10]
Workflow for NMR / CSA Analysis
Caption: General workflow for ee determination using NMR with a CSA.
Detailed Experimental Protocol (NMR)
-
CSA and Solvent Selection:
-
CSA: For a carboxylic acid analyte like ours, a chiral amine or alcohol can be effective. However, a chiral acid like (R)-(-)-Mandelic Acid or Mosher's acid (MTPA) can also form effective hydrogen-bonded complexes. A screen of several CSAs may be necessary.
-
Solvent: A non-polar, aprotic deuterated solvent like Benzene-d₆ or Chloroform-d (CDCl₃) is crucial.[10] These solvents do not compete for the hydrogen bonding interactions that are essential for complex formation.
-
-
Sample Preparation:
-
Dissolve ~5-10 mg of Fmoc-(R)-3-amino-2-benzylpropanoic acid in ~0.6 mL of the chosen deuterated solvent in an NMR tube.
-
Acquire a preliminary ¹H NMR spectrum of the analyte alone.
-
Add the CSA to the tube. A 1:1 molar ratio of CSA to analyte is a good starting point, but optimization of this ratio is often required to maximize the chemical shift difference (Δδ).
-
-
NMR Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum on a spectrometer (≥400 MHz is recommended). Ensure a sufficient number of scans to achieve a good signal-to-noise ratio for accurate integration, especially for minor enantiomers.
-
-
Data Analysis:
-
Compare the spectrum with and without the CSA to identify which analyte proton signals have split into two. Protons close to the chiral center or interaction sites (like the carboxylic acid proton or the alpha-proton) are most likely to show resolution.
-
Carefully integrate the resolved signals for the R- and S-enantiomers.
-
Calculate the ee based on the integral values: %ee = [(Integral_major - Integral_minor) / (Integral_major + Integral_minor)] * 100.
-
Summary and Recommendations
Choosing the right analytical technique depends on the specific requirements of the project, including the stage of development, available instrumentation, and desired level of precision.
| Method | Best For... | Pros | Cons |
| Chiral HPLC | QC/QA environments; high-precision analysis. | High resolution & accuracy; highly reproducible; readily automated. | Can require lengthy method development; high consumption of organic solvents; cost of chiral columns. |
| Chiral SFC | High-throughput screening; green chemistry initiatives. | Very fast analysis times; significantly reduced solvent consumption; orthogonal selectivity to HPLC.[7][8] | Requires specialized and expensive instrumentation; less common in academic labs. |
| NMR with CSA | Rapid screening; structural confirmation. | Very fast sample prep and analysis; no separation required; provides structural data simultaneously. | Lower precision for very high ee (>99%); requires higher sample concentration; potential for signal overlap; CSA cost. |
Final Recommendation:
-
For routine quality control and release testing in a drug development setting, a validated Chiral HPLC method is the most appropriate choice due to its unparalleled precision and robustness.
-
For high-throughput screening or process optimization where speed is critical, Chiral SFC is the superior option, offering a significant reduction in analysis time and solvent waste.
-
For rapid, initial assessment in a research or discovery setting , NMR with a CSA can provide a quick "yes/no" answer on enantiopurity without the need for extensive method development.
By understanding the fundamental principles and practical considerations of each technique, researchers can confidently select and implement the most suitable method for ensuring the stereochemical integrity of Fmoc-(R)-3-amino-2-benzylpropanoic acid, a critical step in the path to creating pure, effective, and safe peptide-based therapeutics.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. Advanced Intermediates for Peptide Synthesis: A Focus on Fmoc-(R)-3-Amino-3-(2-fluorophenyl)propionic Acid. [Link]
-
Phenomenex. HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. [Link]
-
Phenomenex. Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). [Link]
-
National Center for Biotechnology Information. Synthesis and Stereochemical Determination of the Peptide Antibiotic Novo29. [Link]
-
John Wiley & Sons, Ltd. Chiral α‐Amino Acid‐Based NMR Solvating Agents. [Link]
-
Taylor & Francis Online. Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. [Link]
-
ResearchGate. Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents | Request PDF. [Link]
-
National Center for Biotechnology Information. Applications of fluorine-containing amino acids for drug design. [Link]
-
Nowick Laboratory, UC Irvine. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
ResearchGate. (PDF) Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. [Link]
-
National Center for Biotechnology Information. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. [Link]
-
University of Cambridge. Efficient Synthesis of Fmoc-Protected Azido Amino Acids. [Link]
-
Royal Society of Chemistry. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. [Link]
-
MDPI. A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. [Link]
-
ResearchGate. Chiral HPLC analysis of Fmoc-2AOA purified from the biotransformation.... [Link]
-
Iris Biotech GmbH. FMOC STANDARD AMINO ACIDS. [Link]
-
University of Pisa. Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. [Link]
-
Frontiers. Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Novabiochem® Fmoc-Amino Acids [sigmaaldrich.com]
- 4. phenomenex.com [phenomenex.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]
- 10. researchgate.net [researchgate.net]
- 11. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to NMR Spectroscopy for Peptides with Fmoc-(R)-3-amino-2-benzylpropanoic Acid
Introduction: Embracing Complexity in Peptide Drug Discovery
In the landscape of modern drug development, peptides incorporating non-natural amino acids are at the forefront of innovation. These modifications offer a powerful strategy to enhance proteolytic stability, modulate receptor affinity, and constrain conformational flexibility—all critical parameters for therapeutic efficacy.[1] One such building block is Fmoc-(R)-3-amino-2-benzylpropanoic acid, a β-amino acid that introduces unique structural properties into a peptide backbone.[2][] Its β-structure predisposes the peptide to adopt novel secondary structures, such as the 14-helix, distinct from the familiar α-helices and β-sheets of natural peptides.[4][5]
However, the very features that make this residue attractive also present significant analytical challenges. The altered backbone geometry, the additional rotational freedom, and the presence of the bulky N-terminal fluorenylmethoxycarbonyl (Fmoc) protecting group can complicate structural elucidation by standard methods. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for determining the high-resolution three-dimensional structure of molecules in solution, providing a near-physiological context for analysis.[6][7][8]
This guide provides a comprehensive comparison of NMR methodologies for characterizing peptides containing Fmoc-(R)-3-amino-2-benzylpropanoic acid. We will move beyond a simple recitation of techniques to explain the causal logic behind experimental selection, data interpretation, and structure calculation, empowering researchers to navigate the complexities of these next-generation therapeutic candidates.
The Analytical Challenge: Deconstructing the Unique Signature of a Modified Residue
The incorporation of Fmoc-(R)-3-amino-2-benzylpropanoic acid fundamentally alters the peptide's NMR fingerprint. Understanding these changes is the first step toward a successful structural analysis.
-
The β-Amino Acid Backbone: Unlike α-amino acids, the β-amino acid structure has an additional carbon atom in the backbone between the carbonyl and the amino group. This increases conformational flexibility and changes the expected through-bond (J-coupling) and through-space (Nuclear Overhauser Effect, NOE) connectivities that are the bedrock of NMR structure determination.
-
The Benzyl Side Chain: The benzyl group (a CH₂ connected to a phenyl ring) introduces a distinct spin system. Its aromatic protons can overlap with those of other aromatic residues (Phe, Tyr, Trp, His), while its benzylic CH₂ protons provide a unique spectroscopic handle.
-
The N-Terminal Fmoc Group: The fluorenylmethoxycarbonyl group is a large, predominantly aromatic moiety. If present in the final peptide, its numerous proton signals will add significant complexity and potential for overlap in the 7.0-8.0 ppm region of the ¹H spectrum. While complicating analysis, its unique and rigid structure can also serve as an anchor point for assignment if its signals can be unambiguously identified.
The NMR Toolkit: A Comparative Analysis of Key Experiments
No single NMR experiment can solve the puzzle of a modified peptide's structure. Instead, a suite of multi-dimensional techniques must be employed, each providing a unique piece of information.[9][10] The synergy between these experiments is what enables a complete and validated structural assignment.
| Experiment | Primary Information Yielded | Application for Fmoc-(R)-3-amino-2-benzylpropanoic Acid Peptides | Key Strengths & Limitations |
| 1D ¹H | Overall sample purity, folding state, and complexity. | Initial assessment of spectral dispersion. A well-folded peptide will show amide proton signals spread over a wide range (e.g., 6.5-10 ppm). | Strength: Fast and simple. Limitation: Severe signal overlap, even in small peptides, prevents detailed analysis.[7] |
| 2D COSY | Through-bond connectivities between protons 2-3 bonds apart (e.g., Hα-Hβ).[10][11] | Identifies the direct J-coupling network within each amino acid, including the unique Hα-Hβ-Hγ pattern of the modified residue. | Strength: Unambiguously establishes direct covalent bonds. Limitation: Magnetization is not relayed through the entire spin system. |
| 2D TOCSY | Through-bond connectivities for an entire spin system (e.g., all protons in a single residue).[6][7] | Crucial for identifying residue types. Allows for the assignment of all protons belonging to the modified residue from a single cross-peak. | Strength: Simplifies residue identification. Limitation: Cannot distinguish between residues with similar spin systems (e.g., Leu/Ile). |
| 2D NOESY/ROESY | Through-space connectivities between protons < 5-6 Å apart.[12][13] | The primary source of 3D structural information. Reveals proximities between different residues to define the peptide's fold. | Strength: Provides the distance restraints necessary for 3D structure calculation. Limitation: NOE intensity can be ambiguous and depends on molecular motion. |
| 2D ¹H-¹⁵N HSQC | Direct one-bond correlation between amide protons and their attached ¹⁵N nuclei.[10] | Creates a "fingerprint" of the peptide, with one peak per residue (except Proline). Resolves severe overlap in the 1D amide region. | Strength: Dramatically improves resolution. Limitation: Requires ¹⁵N isotopic labeling for optimal sensitivity. |
Causality in Experimental Choice:
-
COSY vs. TOCSY: A COSY is always run to establish direct connectivities. A TOCSY is then used to "walk" through the entire spin system. For the benzylpropanoic acid residue, the COSY will show the Hα-Hβ and Hβ-Hγ correlations, while the TOCSY, with a sufficiently long mixing time (e.g., 60-80 ms), will ideally show correlations from the amide proton all the way to the Hγ protons.[7]
-
NOESY vs. ROESY: The choice depends on the peptide's molecular weight and its rotational correlation time (τc). For small peptides (<1.5 kDa) that tumble rapidly in solution, the NOE can be weak or even zero. In this regime, ROESY is the superior experiment as the ROE is always positive, avoiding ambiguity.[6][14] For larger peptides or those that aggregate, NOESY is typically used.
From Spectra to Structure: A Validated Workflow
The path from raw NMR data to a 3D structure is a systematic process of assignment, restraint generation, and computational modeling.
Workflow for Peptide Resonance Assignment and Structure Elucidation
Caption: Overall workflow from NMR data acquisition to final structure validation.
Step 1 & 2: Spin System and Sequential Assignment
The core of the assignment process relies on linking adjacent amino acids. This is primarily achieved by observing specific NOEs between a proton on one residue (i) and a proton on the next residue in the sequence (i+1).
Caption: Sequential assignment using through-bond (TOCSY) and through-space (NOESY) data.
Step 3: Identifying Secondary Structure
Once assignments are complete, patterns of NOEs reveal the peptide's secondary structure. Because our peptide contains a β-amino acid, we must look for signatures of both standard α-peptide structures and potential β-peptide folds.
| Secondary Structure | Key Sequential NOEs (i, i+1) | Key Medium-Range NOEs | ³J(HN,Hα) Coupling |
| α-Helix | Strong dNN(i, i+1) | dαN(i, i+3), dαβ(i, i+3) | Small (~4 Hz) |
| β-Sheet | Strong dαN(i, i+1) | Inter-strand NOEs | Large (~9 Hz) |
| β-Peptide 14-Helix | dαN(i, i+1), dβN(i, i+1) | dαN(i, i+2), dNN(i, i+2) | Varies; analysis is more complex |
This comparative table is essential. For instance, observing strong dαN(i, i+2) NOEs would be a powerful indicator of a 14-helical turn, a structure inaccessible to standard α-peptides.[5][15]
Field-Proven Experimental Protocols
The quality of the final structure is dictated by the quality of the initial data. These protocols are designed to be self-validating systems.
Protocol 1: Peptide Sample Preparation for NMR
-
Purity Assessment: Ensure peptide purity is >95% by HPLC and Mass Spectrometry. Impurities, especially those containing acetate from purification, can lead to artifactual signals and chain termination during synthesis.[16]
-
Solvent Selection: Dissolve the peptide in a deuterated solvent (e.g., 90% H₂O/10% D₂O or deuterated methanol/acetonitrile for less soluble peptides). The D₂O provides the deuterium lock signal for the spectrometer.
-
Concentration Optimization: Prepare a sample at a concentration of approximately 0.5-1.0 mM. A higher concentration improves the signal-to-noise ratio but increases the risk of aggregation, which broadens NMR signals.[6]
-
pH Adjustment: Adjust the pH of the sample using dilute DCl or NaOD to a value where the amide protons are sufficiently slow to exchange with the solvent (typically pH 4-6).
-
Internal Standard: Add a known amount of a reference compound like DSS or TSP for accurate chemical shift referencing (0.0 ppm).
-
Validation: Run a quick 1D ¹H spectrum. Look for sharp lines and good signal dispersion. If lines are broad, consider lowering the concentration or changing the temperature.
Protocol 2: 2D ¹H-¹H TOCSY Acquisition
-
Objective: To acquire a high-quality TOCSY spectrum for identifying amino acid spin systems.
-
Spectrometer Setup: Tune and match the probe. Shim the magnet on the sample to achieve high field homogeneity (water line width < 5 Hz).
-
Pulse Sequence: Select a standard TOCSY pulse sequence with water suppression (e.g., dipsi2esgpph).
-
Parameter Optimization:
-
Spectral Width: Set to cover all proton signals (~12-14 ppm).
-
Mixing Time: This is the critical parameter. Start with a mixing time of ~60 ms. This is a compromise value that allows magnetization to spread through most spin systems without significant T₂ relaxation losses. For peptides with very long side chains, a longer mixing time (80-100 ms) might be necessary, but at the cost of sensitivity.
-
Acquisition Time: Set to at least 0.25 seconds to ensure good digital resolution.
-
Number of Scans: Typically 8-16 scans per increment, chosen to achieve a good signal-to-noise ratio within a reasonable experiment time.
-
-
Data Processing: Process the data with a squared sine-bell window function in both dimensions to improve resolution.
-
Validation: Check the spectrum for characteristic patterns. Alanine should show a correlation between its NH, Hα, and Hβ protons. The benzylpropanoic acid residue should ideally show a single "strip" of correlations connecting its NH, Hα, Hβ, and Hγ protons.
Protocol 3: 2D ¹H-¹H NOESY Acquisition
-
Objective: To acquire through-space correlations for 3D structure determination.
-
Spectrometer Setup: As per the TOCSY experiment.
-
Pulse Sequence: Select a standard NOESY pulse sequence with water suppression (e.g., noesyesgpph).
-
Parameter Optimization:
-
Mixing Time (τm): This is the most crucial parameter. The intensity of a NOESY cross-peak is proportional to 1/r⁶, where r is the distance between protons. The optimal τm depends on the peptide's correlation time. A good starting point for a small-to-medium peptide is 150-250 ms. Too short a mixing time will only show the strongest NOEs; too long will lead to spin diffusion, where magnetization is relayed between protons, giving rise to false correlations.
-
Other Parameters: Spectral width, acquisition time, and number of scans are set similarly to the TOCSY experiment.
-
-
Data Processing: Process the data similarly to the TOCSY spectrum.
-
Validation: The spectrum should show both sequential NOEs (e.g., dαN(i, i+1)) and medium-to-long-range NOEs that define the peptide's fold. The presence of these long-range contacts is a direct confirmation that the peptide is adopting a stable conformation in solution.[12][13]
Conclusion
The structural characterization of peptides containing non-natural residues like Fmoc-(R)-3-amino-2-benzylpropanoic acid is a complex but tractable challenge. It requires a departure from the standard playbook for α-peptides and an embrace of a more nuanced analytical strategy. By systematically applying a suite of complementary NMR experiments—from the foundational COSY and TOCSY to the structurally definitive NOESY—researchers can build a complete, atom-level picture of these molecules in solution. The key to success lies not just in running the experiments, but in understanding the causal links between experimental parameters, the resulting spectra, and the underlying molecular structure. This integrated approach transforms NMR from a mere analytical tool into a powerful engine for discovery in the rational design of next-generation peptide therapeutics.
References
Sources
- 1. β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00906H [pubs.rsc.org]
- 2. chemimpex.com [chemimpex.com]
- 4. A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect [scirp.org]
- 5. Beta-peptides: twisting and turning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 7. chem.uzh.ch [chem.uzh.ch]
- 8. NMR Spectroscopy of Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 11. princeton.edu [princeton.edu]
- 12. 2210pc.chem.uic.edu [2210pc.chem.uic.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and conformational study of helical beta-peptides - ProQuest [proquest.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. rsc.org [rsc.org]
Confirming Incorporation of Fmoc-(R)-3-amino-2-benzylpropanoic Acid by MS/MS: A Comparative Guide
In the landscape of therapeutic peptide development and chemical biology, the site-specific incorporation of unnatural amino acids (UAAs) is a critical tool for modulating the pharmacological properties of peptides, enhancing their stability, and introducing novel functionalities. Fmoc-(R)-3-amino-2-benzylpropanoic acid, a β-amino acid, is a valuable building block in this regard. Its incorporation can induce specific secondary structures and increase resistance to proteolytic degradation. However, the successful synthesis of a modified peptide hinges on robust analytical methods to unequivocally confirm the incorporation of the UAA.
This guide provides an in-depth technical comparison of mass spectrometry-based approaches for confirming the incorporation of Fmoc-(R)-3-amino-2-benzylpropanoic acid into a synthetic peptide. We will delve into the causality behind experimental choices, present a detailed, self-validating protocol, and compare the primary MS/MS method with alternative analytical techniques.
The Imperative for Analytical Verification
The synthesis of peptides, particularly those containing bulky or unconventional residues, is not always a flawless process. Incomplete couplings or side reactions can lead to a heterogeneous mixture of products.[1] Therefore, relying solely on the synthetic scheme is insufficient. Rigorous analytical confirmation is paramount to ensure that the final peptide product possesses the intended sequence and molecular weight, which is a prerequisite for reliable structure-activity relationship (SAR) studies and clinical advancement.
Primary Method: High-Resolution LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the characterization of synthetic peptides due to its high sensitivity, specificity, and ability to provide detailed structural information.[2][3]
The Foundational Principle: Mass-Based Evidence
The core of this method lies in a two-tiered verification process:
-
MS1 Level - Intact Mass Confirmation: The initial mass spectrometry scan (MS1) measures the mass-to-charge ratio (m/z) of the intact peptide. The successful incorporation of Fmoc-(R)-3-amino-2-benzylpropanoic acid will result in a predictable mass shift in the final peptide compared to its natural counterpart.
-
MS2 Level - Fragmentation Fingerprinting: Tandem mass spectrometry (MS/MS or MS2) involves the selection of the precursor ion (the intact peptide ion from MS1) and its fragmentation through collision-induced dissociation (CID) or other activation methods. The resulting fragment ions are then analyzed to provide sequence-specific information, confirming the location of the UAA within the peptide chain.[4][5]
Anticipated Mass & Fragmentation
To effectively analyze the data, we must first predict the expected masses.
Calculating the Monoisotopic Mass:
The molecular formula for Fmoc-(R)-3-amino-2-benzylpropanoic acid is C₂₅H₂₃NO₄. Using the most common isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O), the monoisotopic mass is calculated to be 401.1627 Da .
This value is crucial for calculating the expected mass of the modified peptide and for identifying the mass shift in the fragment ions containing this residue.
Predicted Fragmentation Pathways:
The fragmentation of a peptide containing Fmoc-(R)-3-amino-2-benzylpropanoic acid in a typical collision-induced dissociation (CID) experiment is expected to follow several key pathways:
-
Backbone Fragmentation (b- and y-ions): The most common fragmentation pathway for peptides involves the cleavage of the amide bonds along the peptide backbone, resulting in a series of b-ions (containing the N-terminus) and y-ions (containing the C-terminus).[5][6] The mass difference between consecutive ions in a series corresponds to the mass of an amino acid residue, thus allowing for sequence determination. The incorporation of our target UAA will result in a mass shift of 401.1627 Da in the corresponding b- or y-ion series.
-
Characteristic Loss of the Fmoc Group: A highly diagnostic fragmentation pathway for Fmoc-protected amino acids and peptides is the facile cleavage of the fluorenylmethoxycarbonyl (Fmoc) group. This often occurs through a McLafferty-type rearrangement.[7] This would manifest as a neutral loss of 222.0994 Da (C₁₅H₁₀O₂) from the precursor ion or from fragment ions containing the UAA. The observation of this specific neutral loss is a strong indicator of the presence of the Fmoc-protected residue.
-
β-Amino Acid Specific Fragmentation: While less common in low-energy CID, fragmentation within the β-amino acid residue itself, particularly cleavage of the Cα-Cβ bond, can provide unambiguous confirmation of the residue's identity. However, under typical proteomics workflows, this may not be a dominant pathway.
Experimental Protocol: A Self-Validating Workflow
This protocol is designed to provide a robust and reliable method for confirming the incorporation of Fmoc-(R)-3-amino-2-benzylpropanoic acid.
Sample Preparation
The quality of the mass spectrometry data is intrinsically linked to the purity of the sample.
-
Step 1.1: Peptide Solubilization: Dissolve the synthetic peptide in an appropriate solvent. A common starting point is 0.1% formic acid in water. If solubility is an issue, small amounts of organic solvent like acetonitrile or isopropanol can be added.
-
Step 1.2: Concentration Adjustment: Dilute the peptide solution to a final concentration suitable for LC-MS/MS analysis, typically in the range of 100 fmol/µL to 1 pmol/µL.
-
Step 1.3: Control Sample: Prepare a sample of the corresponding unmodified peptide, if available. This will serve as a crucial control for comparing retention times and fragmentation patterns.
Liquid Chromatography - Separation
Chromatographic separation is essential for removing synthesis-related impurities and for ensuring a stable ion spray.
-
Step 2.1: Column Selection: A C18 reversed-phase column is the workhorse for peptide analysis.
-
Step 2.2: Mobile Phases:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
Step 2.3: Gradient Elution: A shallow gradient is often necessary to achieve good separation of the modified peptide from any closely eluting impurities. A typical gradient might run from 5% to 40% Mobile Phase B over 30 minutes.
Mass Spectrometry - Detection and Fragmentation
-
Step 3.1: Ionization Mode: Utilize positive ion electrospray ionization (ESI), as peptides readily form positively charged ions.
-
Step 3.2: MS1 Full Scan: Acquire full scan MS1 spectra over a relevant m/z range (e.g., 300-2000 m/z) to detect the precursor ion of the modified peptide.
-
Step 3.3: MS/MS Analysis (Data-Dependent Acquisition): Configure the instrument to automatically select the most intense precursor ions from the MS1 scan for fragmentation.
-
Inclusion List: To ensure the target peptide is fragmented, add its calculated m/z value to an inclusion list.
-
Collision Energy: The collision energy required for optimal fragmentation is dependent on the m/z and charge state of the precursor ion. A stepped or normalized collision energy approach is recommended. For initial experiments, a normalized collision energy of 25-35% can be a good starting point. Optimization may be required.[3][8]
-
Data Analysis and Interpretation: The Hallmarks of Confirmation
Successful incorporation is confirmed by a confluence of evidence from the MS1 and MS/MS data.
MS1 Level: Intact Mass Verification
The primary piece of evidence is the detection of an ion in the MS1 spectrum that corresponds to the calculated m/z of the peptide with the incorporated Fmoc-(R)-3-amino-2-benzylpropanoic acid.
| Parameter | Expected Observation | Rationale |
| Precursor Ion m/z | Matches the calculated monoisotopic mass of the modified peptide. | Direct evidence of the correct overall mass. |
| Isotopic Distribution | Matches the theoretical isotopic pattern for the peptide's elemental composition. | Confirms the elemental formula of the detected ion. |
MS2 Level: Sequence and Site Confirmation
The MS/MS spectrum provides the definitive proof of incorporation and localization.
| Fragmentation Evidence | Expected Observation | Rationale |
| b- and y-ion Series | A continuous series of b- and/or y-ions that maps to the peptide sequence, with a mass shift of 401.1627 Da at the position of the UAA. | Confirms the amino acid sequence and pinpoints the location of the modification. |
| Characteristic Neutral Loss | A prominent neutral loss of 222.0994 Da from the precursor ion and/or fragment ions containing the UAA. | A strong diagnostic indicator for the presence of the Fmoc group. |
| Immonium Ions | While a specific immonium ion for this UAA is not well-characterized, its absence where a natural amino acid would produce one can be informative. | Can provide clues about the identity of the amino acid at a specific position. |
Visualizing the Workflow
Sources
- 1. creative-biolabs.com [creative-biolabs.com]
- 2. Principle, advantages and disadvantaged of Edman sequencing - Creative Proteomics [creative-proteomics.com]
- 3. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mascot help: Peptide fragmentation [matrixscience.com]
- 7. skyline.ms [skyline.ms]
- 8. Collision energies: Optimization strategies for bottom-up proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
The Stereochemical Dichotomy in Peptide Synthesis: A Comparative Guide to Fmoc-(R)- and (S)-3-amino-2-benzylpropanoic Acid
In the intricate world of peptide synthesis and drug development, the spatial arrangement of atoms within a molecule—its stereochemistry—can be the determining factor between a potent therapeutic and an inactive compound. This guide provides an in-depth technical comparison of two enantiomeric β-amino acids, Fmoc-(R)-3-amino-2-benzylpropanoic acid and Fmoc-(S)-3-amino-2-benzylpropanoic acid, for researchers, scientists, and drug development professionals. By understanding the nuanced differences in their synthetic performance and the resulting biological implications, researchers can make more informed decisions in the design of novel peptidomimetics and therapeutic agents.
The Significance of Stereochemistry in β-Peptides
While natural peptides are constructed from α-amino acids, the incorporation of β-amino acids has emerged as a powerful strategy in medicinal chemistry. The additional carbon in the backbone of β-amino acids imparts unique conformational properties and, crucially, enhances resistance to proteolytic degradation, a major hurdle in the development of peptide-based drugs.[1][2] The stereochemistry at the α (C2) and β (C3) carbons of a β-amino acid dictates the spatial orientation of its side chains, profoundly influencing the secondary structure of the resulting peptide.[2] This, in turn, governs its interaction with biological targets.
Fmoc-(R)-3-amino-2-benzylpropanoic acid and its (S)-enantiomer are derivatives of β-homophenylalanine, a valuable building block for introducing aromatic and hydrophobic interactions. The choice between the (R) and (S) configuration at the C2 carbon offers a subtle yet powerful tool to modulate the structure and function of a synthetic peptide.
Performance in Solid-Phase Peptide Synthesis (SPPS)
The workhorse of modern peptide synthesis is the Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[3][][5] Both Fmoc-(R)- and (S)-3-amino-2-benzylpropanoic acid are amenable to standard Fmoc-based SPPS protocols. The Fmoc protecting group on the amine is readily cleaved under mild basic conditions, typically with piperidine in DMF, allowing for the sequential addition of amino acids to the growing peptide chain.[][6]
While both enantiomers can be efficiently incorporated into a peptide sequence, their differing stereochemistry can subtly influence coupling efficiency, particularly in sterically hindered sequences. The benzyl group at the C2 position can present a steric challenge, and its orientation in the (R) versus (S) configuration may affect the accessibility of the reacting carboxyl group to the deprotected amine on the solid support.
Table 1: Theoretical Comparison of Synthetic Parameters
| Parameter | Fmoc-(R)-3-amino-2-benzylpropanoic acid | Fmoc-(S)-3-amino-2-benzylpropanoic acid | Causality |
| Coupling Efficiency | Potentially slightly lower in sterically demanding sequences. | Potentially slightly higher in sterically demanding sequences. | The spatial orientation of the benzyl group in the (R)-enantiomer might lead to greater steric hindrance during the approach of the activated carboxyl group to the resin-bound amine, depending on the preceding amino acid. |
| Risk of Racemization | Low, due to the urethane-based Fmoc protecting group. | Low, due to the urethane-based Fmoc protecting group. | The Fmoc group is known to suppress racemization during the activation and coupling steps of SPPS.[3] |
| Solubility | Good in common SPPS solvents (DMF, NMP). | Good in common SPPS solvents (DMF, NMP). | The Fmoc and benzyl groups contribute to good solubility in organic solvents used in peptide synthesis.[] |
It is crucial to note that these are general expectations. The actual coupling efficiency can be highly sequence-dependent and influenced by the choice of coupling reagents and reaction conditions. For challenging couplings involving these β-amino acids, the use of more potent activating agents like HATU or HCTU is recommended.
Impact on Peptide Structure and Biological Activity
The true divergence between these enantiomers becomes apparent in the properties of the final peptide. The incorporation of a single stereocenter can dramatically alter the peptide's three-dimensional structure, which is intrinsically linked to its biological function.
For instance, the substitution of a natural proline with β-homoproline in the opioid peptide endomorphin-1 resulted in analogues with significantly increased μ-opioid receptor affinity and enhanced resistance to enzymatic degradation. Notably, the analogue containing L-β-homoproline (the (S)-enantiomer) exhibited approximately 20-fold greater activity than the one with D-β-homoproline (the (R)-enantiomer), highlighting the profound impact of stereochemistry on biological activity.[7]
The benzyl side chain of Fmoc-3-amino-2-benzylpropanoic acid can engage in crucial aromatic interactions within the peptide or with its biological target.[8][9] The precise positioning of this aromatic ring, dictated by the (R) or (S) configuration, can either foster or disrupt these interactions, leading to vastly different binding affinities and biological responses.
Table 2: Expected Impact of Stereochemistry on Peptide Properties
| Property | Impact of (R)-enantiomer | Impact of (S)-enantiomer | Rationale |
| Secondary Structure | Can induce specific turns or sheet-like structures. | Can induce different turns or sheet-like structures compared to the (R)-enantiomer. | The defined spatial orientation of the benzyl side chain will favor different backbone dihedral angles, leading to distinct secondary structural motifs. |
| Biological Activity | May lead to high affinity for a specific receptor conformation. | May lead to high affinity for a different receptor conformation or be inactive. | Biological targets are chiral, and the precise stereochemical fit between a ligand and its receptor is critical for binding and subsequent signaling.[7] |
| Proteolytic Stability | Significantly enhances stability compared to α-peptides. | Significantly enhances stability compared to α-peptides. | The altered backbone geometry of β-peptides hinders recognition and cleavage by proteases.[1][2] |
Experimental Protocols
The following provides a generalized, step-by-step methodology for the incorporation of Fmoc-(R)- or (S)-3-amino-2-benzylpropanoic acid into a peptide sequence using manual Fmoc-SPPS.
Materials and Reagents
-
Fmoc-(R)- or (S)-3-amino-2-benzylpropanoic acid
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, reagent grade
-
Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)
-
N,N'-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., triisopropylsilane (TIS), water)
-
Diethyl ether, cold
Workflow Diagram
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Step-by-Step Protocol
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc group from the linker or the previously coupled amino acid. Repeat this step once.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.
-
Coupling:
-
In a separate vial, pre-activate Fmoc-(R)- or (S)-3-amino-2-benzylpropanoic acid (3-5 equivalents) with a coupling reagent such as HBTU (3-5 equivalents) and an additive like HOBt (3-5 equivalents) in the presence of DIPEA (6-10 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature. The reaction progress can be monitored using a colorimetric test such as the Kaiser test.
-
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage:
-
After the final coupling, perform a final Fmoc deprotection (step 2).
-
Wash the resin with DMF and then with DCM, and dry the resin.
-
Treat the dried resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
-
Peptide Precipitation and Purification:
-
Precipitate the cleaved peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry and analytical HPLC.
-
Conclusion
The choice between Fmoc-(R)-3-amino-2-benzylpropanoic acid and its (S)-enantiomer is a critical design element in the synthesis of novel peptidomimetics. While both can be readily incorporated into peptide sequences using standard SPPS protocols, their distinct stereochemistry will invariably lead to diastereomeric peptides with potentially vast differences in their three-dimensional structure and, consequently, their biological activity. A thorough understanding of the structural implications of each enantiomer is paramount for the rational design of peptide-based therapeutics with enhanced potency, selectivity, and proteolytic stability. The experimental protocols provided herein serve as a robust starting point for researchers to explore the rich chemical and biological space offered by these versatile building blocks.
References
- Cabréle, C., Martinek, T. A., Reiser, O., & Berlicki, Ł. (2014). Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. Journal of medicinal chemistry, 57(23), 9718–9739.
- Robinson, J. A. (2008). Beta-amino acids: versatile peptidomimetics. Accounts of chemical research, 41(10), 1278–1289.
- Koyack, M. J., & Cheng, R. P. (2006). Design and synthesis of beta-peptides with biological activity. Current topics in medicinal chemistry, 6(13), 1435–1448.
- Berlicki, Ł. (2014). Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. Journal of Medicinal Chemistry, 57(23), 9718-9739.
- Cardillo, G., Gentilucci, L., Qasem, A. R., Sgarzi, F., & Spampinato, S. (2005). Endomorphin-1 analogues containing β-proline are μ-opioid receptor agonists and display enhanced enzymatic hydrolysis resistance. Journal of medicinal chemistry, 48(2), 514–517.
- Cabréle, C., Martinek, T. A., Reiser, O., & Berlicki, Ł. (2014). Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. Journal of medicinal chemistry, 57(23), 9718–9739.
- Scialdone, M. A. (2007). (S)-3-Amino-2-benzylpropanoic acid. In e-EROS Encyclopedia of Reagents for Organic Synthesis.
- Checco, J. W., & Gellman, S. H. (2018). Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent. Organic letters, 20(21), 6932–6936.
- Li, P., et al. (2014). Design, synthesis and biological evaluation of peptidyl epoxyketone proteasome inhibitors composed of β-amino acids. Chemical biology & drug design, 84(5), 587–594.
- Pal, R., et al. (2018). Peptide Side-COOH Groups Have Two Distinct Conformations under Biorelevant Conditions. The journal of physical chemistry letters, 9(18), 5487–5491.
- Giraud, M., Cavelier, F., & Martinez, J. (2011). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development, 15(2), 335–341.
- Naicker, T., et al. (2020). Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors. RSC medicinal chemistry, 11(10), 1161–1170.
- AAPPTec. (n.d.).
- Karle, I. L. (1992). Conformational characteristics of peptides and unanticipated results from crystal structure analyses. Biopolymers, 32(12), 1565–1579.
- White, M. A., et al. (2013). Three distinct conformations of peptide 3 with relevant crystallographic measurements.
- Waters, M. L. (2002). Aromatic interactions in peptides: Impact on structure and function. Current opinion in chemical biology, 6(6), 736–741.
- Guichard, G., & Huc, I. (2011). Methods and protocols of modern solid phase peptide synthesis. In Methods in molecular biology (Vol. 791, pp. 1–31).
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2018). Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. ChemRxiv.
- Behera, L. M., Ghosh, M., & Rana, S. (2021). Deciphering the conformational landscape of few selected aromatic noncoded amino acids (NCAAs) for applications in rational design of peptide therapeutics. Scientific reports, 11(1), 1–17.
- Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Checco, J. W., et al. (2015). Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments. Analytical chemistry, 87(18), 9207–9214.
- Ryan, L. D., & Gazit, E. (2022). Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights. Gels, 8(9), 536.
- Jackson, R. F. W., et al. (2000). Direct synthesis of Fmoc-protected amino acids using organozinc chemistry: application to polymethoxylated phenylalanines and 4-oxoamino acids. Journal of the Chemical Society, Perkin Transactions 1, (16), 2635-2641.
- Coin, I., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of peptide science, 21(6), 435–452.
- Lestari, S., et al. (2018). Synthesis of tetrapeptides and screening of their antioxidant properties. EurekAlert!.
- Guidotti, G., Brambilla, L., & Rossi, D. (2017). Exploring the Chemical Features and Biomedical Relevance of Cell-Penetrating Peptides. Pharmaceuticals, 10(4), 89.
- BOC Sciences. (n.d.).
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- Giralt, E., et al. (2016). Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3',5'difluorophenyl)-alanine. Scientific reports, 6, 27285.
- De Riccardis, F., et al. (1994). Beta-alanine containing cyclic peptides with predetermined turned structure. V. International journal of peptide and protein research, 44(1), 33–42.
- Limbach, M., et al. (2011). Synthesis of.beta.3-homophenylalanine-derived amino acids and peptides by Suzuki coupling in solution and on solid support. The Journal of organic chemistry, 76(20), 8255–8264.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. Synthesis of tetrapeptides and screening of their antioxidant properties | EurekAlert! [eurekalert.org]
- 7. Stereoselective Synthesis of α-Disubstituted β-Homoprolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3',5'difluorophenyl)-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Fmoc-β-Homophenylalanine Isomers: Choosing Between β² and β³-Substituted Scaffolds in Peptide Synthesis
An In-Depth Technical Guide for Researchers
Executive Summary
In the field of peptidomimetics and drug development, the incorporation of non-natural amino acids is a cornerstone strategy for enhancing the therapeutic potential of peptides. Among these, β-amino acids are particularly valuable for their ability to confer resistance to enzymatic degradation and to induce stable, predictable secondary structures. This guide provides a detailed comparison of two structurally isomeric building blocks: Fmoc-β³-homophenylalanine and Fmoc-β²-homophenylalanine . While possessing the same molecular formula and weight, their distinct substitution patterns—a phenyl group on the γ-carbon versus a benzyl group on the α-carbon—lead to significant differences in their synthetic handling, conformational influence, and ultimate application. This document will delve into their structural nuances, provide practical guidance for their use in Solid-Phase Peptide Synthesis (SPPS), and offer data-driven insights to help researchers make informed decisions for their specific project goals.
The Strategic Value of β-Amino Acids in Peptide Design
Natural peptides, composed of α-amino acids, are often limited as therapeutic agents due to their rapid degradation by proteases. The introduction of β-amino acids, which contain an additional carbon atom in their backbone, fundamentally alters the peptide structure, rendering it unrecognizable to most proteases. This enhanced stability is a primary driver for their use.[1]
Beyond stability, β-amino acids are powerful tools for controlling peptide conformation. Oligomers of β-amino acids, known as β-peptides, are capable of forming unique and highly stable secondary structures, such as helices and sheets, that can mimic the bioactive conformations of their α-peptide counterparts.[1] The specific geometry of these structures is dictated by the substitution pattern on the β-amino acid backbone. This guide focuses on two key isomers that offer distinct conformational constraints: Fmoc-β³-homophenylalanine and Fmoc-β²-homophenylalanine.
Structural and Physicochemical Distinction
The core difference between the two molecules lies in the placement of the benzyl/phenyl side chain, which classifies them as either β² or β³ isomers.
-
Fmoc-β³-homophenylalanine : In this isomer, the amino group is at the C3 position and the phenyl group is at the C4 position of the butanoic acid chain. This places the side chain on the carbon gamma to the carboxyl group.
-
Fmoc-β²-homophenylalanine : Here, the benzyl group is a substituent on the C2 (alpha) carbon, while the amino group remains at the C3 (beta) position. This places the side chain on the carbon alpha to the carboxyl group.[2][]
This seemingly subtle structural shift has profound implications for steric hindrance during synthesis and for the rotational freedom of the final peptide backbone.
Comparative Physicochemical Properties
Despite being structural isomers, it is crucial for experimental design and procurement to distinguish these compounds by their unique identifiers and properties. The table below summarizes their key characteristics, including data for the common enantiomers used in research.
| Property | Fmoc-L-β³-homophenylalanine | Fmoc-D-β³-homophenylalanine | Fmoc-(R)-β²-homophenylalanine | Fmoc-(S)-β²-homophenylalanine |
| Synonyms | (S)-Fmoc-3-amino-4-phenylbutyric acid[4] | (R)-Fmoc-3-amino-4-phenylbutyric acid[5] | (R)-Fmoc-3-amino-2-benzyl-propionic acid[2] | (S)-Fmoc-3-amino-2-benzyl-propionic acid |
| CAS Number | 193954-28-8[4] | 209252-16-4[5] | 828254-16-6[2] | 203854-62-0 |
| Molecular Formula | C₂₅H₂₃NO₄[4] | C₂₅H₂₃NO₄[5] | C₂₅H₂₃NO₄[2] | C₂₅H₂₃NO₄ |
| Molecular Weight | 401.46[4] | 401.46[5] | 401.46[2] | 401.46 |
| Appearance | White Powder[4] | White Powder[5] | White Powder[2] | White Powder |
| Purity (HPLC) | ≥ 99%[4] | ≥ 98%[5] | ≥ 98%[2] | ≥ 98% |
| Optical Rotation | [a]D25 = -14.5 ± 2° (c=1, DMF)[4] | [a]D25 = +23.0 ± 2° (c=1, DMF)[5] | +5 ± 0.5° (c=1, DMF)[2] | [a]D20 = -6.0 ± 2° (c=1, DMF) |
Performance in Solid-Phase Peptide Synthesis (SPPS)
The choice between a β² and β³ isomer directly impacts the synthetic strategy. The primary consideration is the steric hindrance around the reacting carboxyl group during the coupling step.
-
Fmoc-β³-homophenylalanine : The side chain is relatively distal to the peptide backbone and the reacting carboxyl group. This generally results in efficient coupling reactions using standard coupling reagents (e.g., DIC/Oxyma) with reaction times comparable to those for many natural α-amino acids.
-
Fmoc-β²-homophenylalanine : The bulky benzyl group is on the α-carbon, immediately adjacent to the reacting carboxyl group. This creates significant steric hindrance, which can lead to slower and incomplete coupling reactions.
Expert Insight: To overcome the challenge of coupling sterically hindered residues like Fmoc-β²-homophenylalanine, more potent coupling reagents are required. The use of a phosphonium- (e.g., PyBOP) or aminium-based (e.g., HATU, HBTU) reagent is strongly recommended.[6] These reagents form highly reactive activated esters that can overcome the steric barrier more effectively than carbodiimide-based activators. Furthermore, extending the coupling time (from 1-2 hours to 4-12 hours) and performing a double coupling can ensure the reaction proceeds to completion, preventing the formation of deletion sequences.
Sources
A Senior Application Scientist's Guide to Resin Selection for Peptides Incorporating Fmoc-(R)-3-amino-2-benzylpropanoic Acid
For researchers, chemists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the incorporation of non-canonical amino acids like Fmoc-(R)-3-amino-2-benzylpropanoic acid (also known as Fmoc-D-β²-homophenylalanine) presents unique challenges and opportunities. The bulky benzyl side chain proximal to the β-carbon introduces significant steric hindrance, which can profoundly impact the efficiency of loading, coupling, and ultimately, the purity of the final peptide. The choice of solid support is a critical determinant of success in navigating these challenges.
This guide provides an in-depth comparison of three commonly used resins in Fmoc-based SPPS—Wang resin, Rink amide resin, and 2-chlorotrityl chloride (2-CTC) resin—for the synthesis of peptides containing Fmoc-(R)-3-amino-2-benzylpropanoic acid. We will delve into the theoretical considerations, provide detailed experimental protocols for a comparative study, and present expected outcomes based on the fundamental principles of peptide chemistry.
The Central Challenge: Steric Hindrance and Its Implications
Fmoc-(R)-3-amino-2-benzylpropanoic acid is a β-amino acid, meaning the amino group is attached to the second carbon from the carboxyl group. This, combined with the bulky benzyl group on the α-carbon, creates a sterically demanding environment around the carboxyl group, which is the reactive site for attachment to the resin. This steric bulk can lead to:
-
Low Loading Efficiency: The initial attachment of the amino acid to the resin may be slow and incomplete.
-
Reduced Coupling Yields: Subsequent coupling of the next amino acid in the sequence can be hindered.
-
Increased Racemization: The conditions required to overcome steric hindrance, such as extended activation times or elevated temperatures, can increase the risk of epimerization at the chiral center.[1]
The selection of an appropriate resin is therefore a crucial first step in mitigating these potential issues.
Comparative Analysis of Resin Performance
The ideal resin should facilitate efficient loading of the sterically hindered first amino acid while minimizing side reactions and allowing for the clean release of the final peptide in the desired form (C-terminal acid or amide).
| Resin Type | Linker Chemistry | Cleavage Condition | Expected C-Terminus | Key Advantages for Fmoc-(R)-3-amino-2-benzylpropanoic acid | Potential Drawbacks |
| Wang Resin | p-Alkoxybenzyl alcohol | 95% TFA | Carboxylic Acid | Cost-effective and widely used for peptide acids.[2] | Loading can be challenging and may require forcing conditions, increasing racemization risk.[3] |
| Rink Amide Resin | Fmoc-protected amino linker | 95% TFA | Amide | Loading is a standard amide bond formation, generally more efficient than esterification.[4] | Not suitable for synthesizing peptides with a C-terminal carboxylic acid. |
| 2-Chlorotrityl Chloride (2-CTC) Resin | 2-Chlorotrityl | 1-5% TFA in DCM (mild) or 95% TFA (standard) | Carboxylic Acid | Very mild cleavage conditions preserve acid-labile side-chain protecting groups.[4] The bulky linker can reduce racemization during loading.[4] | Higher cost; sensitive to moisture and premature cleavage if not handled carefully. |
Experimental Design for a Comparative Study
To objectively determine the optimal resin for your specific application, a head-to-head comparison is recommended. Below are detailed protocols for such a study.
I. Resin Preparation and Loading of Fmoc-(R)-3-amino-2-benzylpropanoic acid
This initial step is critical for establishing a successful synthesis. The loading efficiency will be a primary performance indicator.
Workflow for Resin Loading and Evaluation
Caption: Workflow for loading the first amino acid and determining resin functionalization.
Detailed Protocols:
A. Wang Resin Loading (DIC/DMAP Method) [2]
-
Swell Resin: Swell 1 g of Wang resin (typical substitution ~0.8 mmol/g) in 10 mL of N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.
-
Prepare Amino Acid Solution: In a separate vial, dissolve 4 equivalents of Fmoc-(R)-3-amino-2-benzylpropanoic acid (relative to resin substitution) and 4 equivalents of 1-hydroxybenzotriazole (HOBt) in a minimum amount of DMF.
-
Activation: Add 4 equivalents of N,N'-diisopropylcarbodiimide (DIC) to the amino acid solution.
-
Coupling: Add the activated amino acid solution to the swollen resin. Then, add 0.1 equivalents of 4-(dimethylamino)pyridine (DMAP). Agitate the mixture for 12-24 hours at room temperature.
-
Capping: Wash the resin with DMF. To cap any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride/pyridine/DMF (1:2:3) for 1 hour.
-
Wash and Dry: Wash the resin sequentially with DMF, dichloromethane (DCM), and methanol. Dry under vacuum.
B. Rink Amide Resin Loading (Standard Amide Coupling) [5]
-
Fmoc Deprotection: Swell 1 g of Rink Amide resin in DMF for 1 hour. Treat with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the linker. Wash thoroughly with DMF.
-
Prepare Amino Acid Solution: In a separate vial, dissolve 3 equivalents of Fmoc-(R)-3-amino-2-benzylpropanoic acid (relative to resin substitution), 3 equivalents of HATU, and 6 equivalents of N,N-diisopropylethylamine (DIPEA) in DMF.
-
Coupling: Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours at room temperature.
-
Wash and Dry: Wash the resin sequentially with DMF, DCM, and methanol. Dry under vacuum.
C. 2-Chlorotrityl Chloride (2-CTC) Resin Loading [5]
-
Swell Resin: Swell 1 g of 2-CTC resin (typical substitution ~1.2 mmol/g) in 10 mL of DCM for 30 minutes.
-
Prepare Amino Acid Solution: In a separate vial, dissolve 1.2 equivalents of Fmoc-(R)-3-amino-2-benzylpropanoic acid (relative to resin substitution) in DCM.
-
Coupling: Add the amino acid solution to the resin. Then, add 2.4 equivalents of DIPEA and agitate for 1-2 hours at room temperature.
-
Capping: To cap unreacted chlorotrityl groups, add 1 mL of methanol and agitate for 30 minutes.
-
Wash and Dry: Wash the resin sequentially with DCM, DMF, and methanol. Dry under vacuum.
II. Synthesis of a Model Peptide
To assess the performance during chain elongation, a short model peptide, for example, (D-β²hPhe)-Ala-Gly-Resin, should be synthesized on each of the loaded resins.
Standard SPPS Cycle
Caption: A standard cycle in Fmoc-based solid-phase peptide synthesis.
Protocol:
For each of the three loaded resins:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min).
-
Coupling: Couple the next Fmoc-amino acid (e.g., Fmoc-Ala-OH) using a standard coupling reagent like HATU (4 eq.), with DIPEA (8 eq.) in DMF for 1 hour.
-
Washing: Wash the resin with DMF (3 x 1 min).
-
Repeat steps 1-4 for the subsequent amino acid (e.g., Fmoc-Gly-OH).
III. Cleavage and Analysis
The final step involves cleaving the peptide from the resin and analyzing the crude product for purity and identity.
A. Cleavage from Wang and Rink Amide Resins
-
Reagent: Cleavage cocktail (e.g., Reagent K: TFA/Phenol/Water/Thioanisole/EDT - 82.5:5:5:5:2.5) or a simpler mixture of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[6]
-
Procedure: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature. Filter the resin and precipitate the crude peptide in cold diethyl ether.
B. Cleavage from 2-CTC Resin
-
Mild Cleavage (for protected fragments): Treat the resin with a solution of 1-2% TFA in DCM for 30-60 minutes. This will yield a peptide with side-chain protecting groups intact.[4]
-
Standard Cleavage (for fully deprotected peptide): Use the same procedure as for Wang and Rink Amide resins (95% TFA cocktail).
C. Analysis of Crude Peptide
-
Purity: Analyze the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Identity: Confirm the mass of the desired peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS).
-
Racemization: The extent of racemization can be assessed by chiral chromatography or by enzymatic digestion followed by analysis of the resulting amino acids.
Expected Performance and Discussion
-
Loading Efficiency: Due to the steric hindrance of Fmoc-(R)-3-amino-2-benzylpropanoic acid, the 2-CTC resin is expected to show the highest loading efficiency under mild conditions. The reaction proceeds via an SN1 mechanism that is less sensitive to steric bulk compared to the esterification on Wang resin. Rink amide loading, being an amide bond formation, is generally efficient and should perform well, likely better than Wang resin.
-
Peptide Purity: The 2-CTC resin is anticipated to yield the highest crude peptide purity . The mild loading conditions minimize side reactions, and the bulky trityl group is known to reduce racemization of the C-terminal residue.[4] Peptides synthesized on Wang resin may show lower purity due to potentially incomplete coupling and a higher risk of racemization during the more forceful loading step. Rink amide resin should provide good purity for C-terminal amide peptides.
-
Handling and Versatility: Wang and Rink amide resins are robust and straightforward to handle. The 2-CTC resin requires more careful handling to avoid premature cleavage due to its high acid sensitivity. However, its ability to yield protected peptide fragments makes it highly versatile for convergent synthesis strategies.[4]
Conclusion and Recommendations
For the synthesis of peptides containing the sterically demanding Fmoc-(R)-3-amino-2-benzylpropanoic acid, the 2-chlorotrityl chloride resin is the recommended starting point , particularly when a C-terminal carboxylic acid is desired and the highest possible purity is critical. Its ability to be loaded under mild conditions is a significant advantage in minimizing side reactions and preserving the chiral integrity of this unique amino acid.
If a C-terminal amide is the target, the Rink amide resin offers a reliable and efficient alternative , as the initial loading step is a standard and typically high-yielding amide bond formation.
While Wang resin is a workhorse for standard peptide synthesis, it is likely to be the most challenging option for this specific β-amino acid. Success may be achieved, but it will require careful optimization of the loading conditions to balance efficiency with the suppression of racemization.
Ultimately, the experimental comparison outlined in this guide will provide the definitive data to inform the optimal choice for your specific research and development needs, ensuring the highest quality and yield for your novel peptide constructs.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Comparing 2-Chlorotrityl Chloride Resin with Other Resins for Peptide Synthesis. Retrieved from [Link]
-
Biotage. (2023, February 1). How to choose the right resin functionality for solid phase peptide synthesis. Retrieved from [Link]
- Gübitz, G., & Schmid, M. G. (1997). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis.
-
CDN. (n.d.). Cleavage Cocktail Selection. Retrieved from [Link]
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
ResearchGate. (n.d.). Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. Retrieved from [Link]
-
Peptideweb.com. (n.d.). Loading protocols. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
-
Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. Retrieved from [Link]
-
ACS Publications. (1996). Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
PubMed. (2024). Fmoc Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1073 - Wang Resin. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Fmoc Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
NIH. (n.d.). Advances in Fmoc solid-phase peptide synthesis. Retrieved from [Link]
-
Spiral. (n.d.). Calculating Resin Functionalization in Solid-Phase Peptide Synthesis Using a Standardized Method based on Fmoc Determination. Retrieved from [Link]
-
NIH. (n.d.). A Practical Peptide Synthesis Workflow Using Amino-Li-Resin. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Solid-Phase Peptide Synthesis: The Crucial Role of Fmoc Amino Acid Precursors. Retrieved from [Link]
Sources
A Technical Guide to Evaluating the Stability of Peptides Containing Fmoc-(R)-3-amino-2-benzylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel peptide therapeutics with enhanced pharmacokinetic profiles, the incorporation of non-canonical amino acids has emerged as a promising strategy. This guide provides a comprehensive evaluation of the stability of peptides containing Fmoc-(R)-3-amino-2-benzylpropanoic acid, a β-amino acid analog. We will delve into the rationale behind its use, present detailed experimental protocols for stability assessment, and compare its performance against conventional peptides, supported by experimental data.
The Stability Challenge in Peptide Drug Development
Peptides offer high specificity and potency as therapeutic agents, but their clinical translation is often hampered by their inherent instability. They are susceptible to rapid degradation by proteases in biological systems, leading to a short plasma half-life and reduced bioavailability.[1][2] Strategies to overcome this limitation include modifications such as cyclization, PEGylation, and the incorporation of unnatural amino acids.[2]
The Role of β-Amino Acids in Enhancing Peptide Stability
β-amino acids, structural isomers of α-amino acids with the amino group attached to the β-carbon, have garnered significant attention for their ability to confer proteolytic resistance to peptides.[3][4] The altered backbone geometry of β-peptides disrupts the recognition sites for many common proteases, rendering them less susceptible to enzymatic cleavage.[3][4] This increased stability can translate to a longer in vivo half-life, a critical attribute for a successful drug candidate.
Fmoc-(R)-3-amino-2-benzylpropanoic acid is a commercially available β-amino acid derivative that can be readily incorporated into peptides using standard solid-phase peptide synthesis (SPPS) protocols. Its benzyl side chain provides hydrophobicity, which can be crucial for receptor binding and other molecular interactions.
Experimental Design for Stability Evaluation
To rigorously assess the stability-enhancing effects of incorporating Fmoc-(R)-3-amino-2-benzylpropanoic acid, a comparative study is essential. This involves the synthesis of a target peptide sequence containing this β-amino acid and a corresponding control peptide composed solely of α-amino acids.
A model hexapeptide sequence, Tyr-Gly-Gly-Phe-Leu-Arg, will be used for this comparative analysis.
-
Control Peptide (α-Peptide): Tyr-Gly-Gly-Phe-Leu-Arg
-
Test Peptide (β-Peptide): Tyr-Gly-Gly-Phe-[(R)-3-amino-2-benzylpropanoic acid] -Arg
The following experimental workflows will be employed to evaluate and compare the stability of these two peptides.
Detailed Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS)
Both the α- and β-peptides can be synthesized using a standard Fmoc/tBu strategy on a rink amide resin.[5]
Materials:
-
Fmoc-protected α-amino acids
-
Fmoc-(R)-3-amino-2-benzylpropanoic acid
-
Rink Amide MBHA resin
-
Coupling reagents (e.g., HBTU, HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine in DMF (20%)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the resin.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (or Fmoc-(R)-3-amino-2-benzylpropanoic acid) with HBTU/HOBt and DIPEA in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for 2 hours.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Deprotection: Remove the N-terminal Fmoc group with 20% piperidine in DMF.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups by treating with the TFA cleavage cocktail for 2-3 hours.
-
Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize the peptide pellet.
Peptide Purification and Characterization
The crude peptides should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and their identity confirmed by mass spectrometry.[6]
Enzymatic Degradation Assay
This assay evaluates the susceptibility of the peptides to cleavage by a specific protease. Trypsin, which cleaves at the C-terminus of lysine and arginine residues, is a commonly used model protease.
Materials:
-
Purified α- and β-peptides
-
Trypsin (sequencing grade)
-
Ammonium bicarbonate buffer (50 mM, pH 8.0)
-
Acetonitrile
-
Trifluoroacetic acid (TFA)
Protocol:
-
Peptide Solution: Prepare a 1 mg/mL stock solution of each peptide in the ammonium bicarbonate buffer.
-
Enzyme Solution: Prepare a 0.1 mg/mL stock solution of trypsin in the same buffer.
-
Reaction:
-
In a microcentrifuge tube, mix 90 µL of the peptide solution with 10 µL of the trypsin solution.
-
Incubate the reaction mixture at 37°C.
-
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a 10 µL aliquot of the reaction mixture.
-
Quenching: Quench the reaction by adding the aliquot to 90 µL of a 1% TFA solution.
-
Analysis: Analyze the samples by RP-HPLC to quantify the amount of remaining intact peptide.
Serum Stability Assay
This assay provides a more physiologically relevant assessment of peptide stability in a complex biological matrix.
Materials:
-
Purified α- and β-peptides
-
Human or rat serum
-
Acetonitrile with 1% TFA
Protocol:
-
Peptide Solution: Prepare a 1 mg/mL stock solution of each peptide in a suitable buffer (e.g., PBS).
-
Incubation:
-
In a microcentrifuge tube, mix 10 µL of the peptide stock solution with 90 µL of serum.
-
Incubate at 37°C.
-
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw a 10 µL aliquot.
-
Protein Precipitation: Precipitate the serum proteins by adding the aliquot to 100 µL of acetonitrile with 1% TFA.
-
Centrifugation: Centrifuge the samples at high speed for 10 minutes to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by RP-HPLC to quantify the remaining intact peptide.
pH Stability Assay
This assay evaluates the chemical stability of the peptides under different pH conditions, which is important for formulation and storage considerations.
Materials:
-
Purified α- and β-peptides
-
Buffers of different pH values (e.g., pH 3, 5, 7.4, and 9)
Protocol:
-
Peptide Solutions: Prepare solutions of each peptide at a concentration of 1 mg/mL in each of the different pH buffers.
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 25°C or 40°C).
-
Time Points: At various time points (e.g., 0, 1, 3, 7, and 14 days), withdraw an aliquot from each solution.
-
Analysis: Analyze the samples by RP-HPLC to determine the percentage of the peptide remaining.
Data Analysis and Interpretation
The stability of the peptides in each assay is determined by monitoring the decrease in the peak area of the intact peptide over time using RP-HPLC. The degradation kinetics can be analyzed by plotting the percentage of remaining peptide against time and fitting the data to an appropriate kinetic model (e.g., first-order decay) to calculate the half-life (t₁/₂) of each peptide under the tested conditions.
Expected Results and Comparative Performance
Based on existing literature, it is anticipated that the peptide containing Fmoc-(R)-3-amino-2-benzylpropanoic acid will exhibit significantly enhanced stability compared to its α-peptide counterpart.
Table 1: Hypothetical Comparative Stability Data
| Assay | Peptide | Half-life (t₁/₂) |
| Enzymatic Degradation (Trypsin) | α-Peptide | ~30 minutes |
| β-Peptide | >24 hours | |
| Serum Stability (Human Serum) | α-Peptide | ~2 hours |
| β-Peptide | >48 hours | |
| pH Stability (pH 7.4, 40°C) | α-Peptide | ~10 days |
| β-Peptide | >30 days |
Interpretation:
-
Enzymatic Stability: The β-peptide is expected to be highly resistant to tryptic digestion due to the altered backbone structure adjacent to the arginine residue, a primary cleavage site for trypsin. In contrast, the α-peptide will be rapidly degraded. Studies have shown that peptides composed entirely of or incorporating β-amino acids exhibit a superior stability profile against a multitude of peptidases.[3] Some reports indicate no degradation of β-peptides even after extended incubation with proteases.[4]
-
Serum Stability: The enhanced resistance to a broad range of serum proteases will likely result in a dramatically extended half-life for the β-peptide in serum. While the α-peptide is susceptible to degradation by various peptidases present in serum, the β-amino acid modification provides a protective shield.
-
pH Stability: While the incorporation of a β-amino acid primarily enhances enzymatic stability, it may also have a modest impact on chemical stability depending on the specific sequence and the nature of the β-amino acid. In general, both peptides are expected to be relatively stable at neutral pH, with the β-peptide potentially showing slightly improved stability over extended periods.
Conclusion
The incorporation of Fmoc-(R)-3-amino-2-benzylpropanoic acid into a peptide sequence represents a robust strategy for enhancing its stability against proteolytic degradation. This guide has provided a comprehensive framework for the synthesis, purification, and comparative stability evaluation of peptides containing this non-canonical amino acid. The detailed experimental protocols and expected outcomes serve as a valuable resource for researchers and drug development professionals seeking to design and develop next-generation peptide therapeutics with improved pharmacokinetic properties. The marked increase in stability conferred by β-amino acids holds significant promise for advancing the clinical potential of peptide-based drugs.
References
-
Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE. [Link]
-
The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. PubMed. [Link]
-
Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. ACS Biomaterials Science & Engineering. [Link]
-
Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties. PubMed Central. [Link]
-
A comparison of the different helices adopted by α- and β-peptides suggests different reasons for their stability. PubMed Central. [Link]
-
Mass Spectrometry Analysis of Organ-Specific Cellular Extracts - Nanomized Organo Peptides: The Stability Study. ResearchGate. [Link]
-
Study of Degradation Kinetics and Structural Analysis of Related Substances of Ceftobiprole by HPLC with UV and MS/MS Detection. MDPI. [Link]
-
impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. [Link]
-
The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization. ResearchGate. [Link]
-
HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex. [Link]
-
In silico approaches for predicting the half-life of natural and modified peptides in blood. PLOS ONE. [Link]
-
Quantifying and controlling the proteolytic degradation of cell adhesion peptides. PubMed Central. [Link]
-
Strategies for Improving Peptide Stability and Delivery. MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 3. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ajpamc.com [ajpamc.com]
- 6. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Coupling Agent Efficiency for Fmoc-(R)-3-amino-2-benzylpropanoic Acid
In the landscape of synthetic peptide chemistry, the efficient incorporation of sterically hindered amino acids is a frequent challenge that dictates the success of a synthesis campaign. Fmoc-(R)-3-amino-2-benzylpropanoic acid, a β-amino acid derivative, presents such a challenge due to the steric bulk of the benzyl group adjacent to the stereocenter. The selection of an appropriate coupling agent is therefore not merely a procedural choice, but a critical parameter that directly influences reaction kinetics, yield, and the stereochemical integrity of the final peptide.
This guide provides a comparative analysis of three widely used classes of coupling agents for the acylation of a resin-bound amine with Fmoc-(R)-3-amino-2-benzylpropanoic acid. We will delve into the mechanistic underpinnings of each agent, present a detailed protocol for a comparative experiment, and analyze the expected outcomes to provide researchers with actionable insights for optimizing their synthetic strategies.
Understanding the Challenge: Steric Hindrance
The benzyl group at the Cα position of Fmoc-(R)-3-amino-2-benzylpropanoic acid creates a sterically demanding environment around the carboxyl group. This hindrance can significantly slow down the rate of acylation, leading to incomplete couplings. In solid-phase peptide synthesis (SPPS), incomplete reactions result in deletion sequences, which are often difficult to separate from the target peptide, thereby reducing the overall purity and yield.[1] Consequently, high-reactivity coupling reagents are often required to overcome this steric barrier effectively.[1][2]
Comparative Analysis of Coupling Reagents
We will evaluate three common coupling strategies: a carbodiimide-based method (DIC/HOBt) and two aminium/uronium salt-based methods (HBTU and HATU).
Diisopropylcarbodiimide / Hydroxybenzotriazole (DIC/HOBt)
This classic combination represents a cost-effective and widely used method for peptide bond formation.[3][4] The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate, which is then converted into a more stable and less racemization-prone HOBt active ester.[5][6]
Mechanism of Action: The primary role of DIC is to activate the carboxylic acid. HOBt is added as an additive to suppress racemization and to act as a nucleophilic catalyst, forming an active ester that is less prone to side reactions than the O-acylisourea intermediate.[3][5][6] The byproduct, diisopropylurea (DIU), is soluble in common SPPS solvents like DMF, which is an advantage over DCC, whose urea byproduct is largely insoluble.[3][6]
Caption: Mechanism of DIC/HOBt mediated coupling.
-
Advantages: Cost-effective, low tendency for racemization when HOBt is used.[3]
-
Disadvantages: Slower reaction kinetics compared to uronium salts, which can be problematic for sterically hindered amino acids.[4]
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
HBTU is an aminium salt that has become a workhorse in SPPS due to its high efficiency and rapid coupling times.[2][5] It requires a tertiary base, typically N,N-diisopropylethylamine (DIPEA), for activation.[7]
Mechanism of Action: In the presence of a base, the carboxylic acid is deprotonated. The carboxylate anion then attacks HBTU to form an HOBt active ester in situ.[5][7] This highly reactive species then rapidly acylates the free amine of the peptide chain.
Caption: Mechanism of HBTU mediated coupling.
-
Advantages: High coupling efficiency and fast reaction rates.[5] Good for standard and moderately difficult couplings.[2]
-
Disadvantages: Can lead to guanidinylation of the free N-terminus if the coupling agent is used in excess, which caps the peptide chain.[6][8] Less reactive than HATU for severely hindered systems.
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
HATU is a more reactive aminium salt based on 7-aza-1-hydroxybenzotriazole (HOAt). It is considered one of the most effective coupling reagents, especially for sterically demanding couplings and for reducing racemization.[6][9][10]
Mechanism of Action: The mechanism is analogous to HBTU, but involves the formation of a more reactive HOAt active ester.[10] The nitrogen atom in the pyridine ring of HOAt accelerates the reaction and reduces side reactions, making HATU superior for difficult sequences, including the coupling of N-methylated or other sterically hindered amino acids.[2]
Caption: Mechanism of HATU mediated coupling.
-
Advantages: Very high reactivity, fast kinetics, low racemization potential, and highly effective for sterically hindered amino acids.[6][8][10]
-
Disadvantages: Higher cost compared to HBTU and DIC/HOBt. Can also cause guanidinylation if used in excess.[8]
Experimental Protocol: A Comparative Study
This protocol outlines the procedure for coupling Fmoc-(R)-3-amino-2-benzylpropanoic acid onto a Rink Amide resin. The experiment should be run in parallel for each coupling agent to ensure valid comparison.
Caption: Overall experimental workflow for comparative analysis.
Materials:
-
Rink Amide MBHA resin (0.5 mmol/g substitution)
-
Fmoc-(R)-3-amino-2-benzylpropanoic acid
-
Coupling Agents: DIC, HBTU, HATU
-
Additives: HOBt
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Reagents: Piperidine, N,N-Diisopropylethylamine (DIPEA), Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water
-
Kaiser test kit
Procedure:
-
Resin Preparation:
-
Place 100 mg of Rink Amide resin (0.05 mmol) into three separate peptide synthesis vessels.
-
Swell the resin in DMF (2 mL) for 1 hour. Drain the DMF.
-
-
Fmoc Deprotection:
-
Add 2 mL of 20% piperidine in DMF to each vessel.
-
Agitate for 5 minutes, then drain.
-
Add a fresh 2 mL of 20% piperidine in DMF and agitate for 15 minutes.[8]
-
Drain and wash the resin thoroughly with DMF (5 x 2 mL).
-
-
Coupling (Perform in parallel):
-
Vessel 1 (DIC/HOBt):
-
In a separate vial, dissolve Fmoc-(R)-3-amino-2-benzylpropanoic acid (65 mg, 0.15 mmol, 3 eq) and HOBt (23 mg, 0.15 mmol, 3 eq) in 1 mL of DMF.
-
Add this solution to the resin, followed by DIC (24 µL, 0.15 mmol, 3 eq).[11]
-
Agitate the mixture for 4 hours at room temperature.
-
-
Vessel 2 (HBTU):
-
In a separate vial, dissolve Fmoc-(R)-3-amino-2-benzylpropanoic acid (65 mg, 0.15 mmol, 3 eq) and HBTU (57 mg, 0.15 mmol, 3 eq) in 1 mL of DMF.
-
Add DIPEA (52 µL, 0.3 mmol, 6 eq) and allow to pre-activate for 2 minutes.[11]
-
Add the activated solution to the resin.
-
Agitate for 2 hours at room temperature.
-
-
Vessel 3 (HATU):
-
In a separate vial, dissolve Fmoc-(R)-3-amino-2-benzylpropanoic acid (65 mg, 0.15 mmol, 3 eq) and HATU (57 mg, 0.15 mmol, 3 eq) in 1 mL of DMF.
-
Add DIPEA (52 µL, 0.3 mmol, 6 eq) and allow to pre-activate for 2 minutes.[8]
-
Add the activated solution to the resin.
-
Agitate for 2 hours at room temperature.
-
-
-
Washing and Monitoring:
-
After the coupling time, drain the reaction solution from each vessel.
-
Wash the resin thoroughly with DMF (5 x 2 mL).
-
Perform a Kaiser test on a small sample of beads from each vessel to check for the presence of free primary amines.[12] A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a recoupling step may be necessary.
-
-
Cleavage and Isolation:
-
Wash the resin with DCM (3 x 2 mL) and dry under a stream of nitrogen.
-
Add 2 mL of cleavage cocktail (95% TFA, 2.5% TIS, 2.5% Water) to each vessel.
-
Agitate for 2 hours at room temperature.
-
Filter the resin and collect the filtrate. Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge, decant the ether, and dry the peptide pellet.
-
-
Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water).
-
Analyze by reverse-phase HPLC to determine purity and quantify the yield.
-
Confirm the identity of the product by LC-MS.
-
Illustrative Results: Expected Performance
The following table summarizes the expected outcomes of the comparative experiment. This data is illustrative, based on the known reactivity profiles of the coupling agents when dealing with sterically hindered amino acids.[1][9]
| Coupling Agent | Coupling Time (h) | Expected Crude Yield (%) | Expected Purity (HPLC %) | Key Observations |
| DIC/HOBt | 4 | ~75-85% | ~70% | Slower reaction, significant amount of unreacted amine expected after the first coupling. Requires longer coupling time or a second coupling. |
| HBTU/DIPEA | 2 | ~90-95% | ~85% | Efficient coupling with a good yield. A small deletion peak may be observed in HPLC due to minor incomplete coupling. |
| HATU/DIPEA | 2 | >98% | >95% | Very clean and rapid reaction. Expected to provide the highest purity and yield, effectively overcoming the steric hindrance.[6] |
Conclusion and Recommendations
For the efficient coupling of the sterically hindered Fmoc-(R)-3-amino-2-benzylpropanoic acid, the choice of coupling agent has a profound impact on the synthetic outcome.
-
HATU is unequivocally the recommended reagent for this and other challenging couplings. Its superior reactivity ensures a near-quantitative reaction, minimizing the formation of deletion byproducts and maximizing the purity of the crude product.[8][10] While it is the most expensive option, the investment often pays off in simplified purification and higher overall yield.
-
HBTU serves as a reliable and cost-effective alternative to HATU. It provides excellent results and is suitable for routine synthesis, though it may require longer reaction times or a double-coupling strategy to achieve the same level of completion as HATU for this specific substrate.
-
DIC/HOBt , while economical, is not recommended for hindered couplings like this one. Its slower kinetics lead to incomplete reactions, which will complicate downstream purification and significantly lower the final yield of the desired peptide.
By understanding the mechanisms and relative power of these reagents, researchers can make informed decisions to navigate the challenges of synthesizing complex peptides containing non-canonical or sterically demanding residues.
References
- The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.).
- Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
- APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. (2011). International Journal of Pharmacy and Pharmaceutical Sciences.
- Advances in solid-phase peptide synthesis in aqueous media. (2022). RSC Publishing.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
- Solid-phase peptide synthesis. (2014). Royal Society of Chemistry.
- HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. (2021). YouTube.
- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides.
- Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich.
- Coupling Reagents. (n.d.). Aapptec Peptides.
- Impact of coupling reagents like HBTU/HOBt on Fmoc-Ser(Ac)-OH reactions. (n.d.). Benchchem.
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. (2025).
- Fmoc Amino Acids for SPPS. (n.d.). AltaBioscience.
- Comparison of various coupling reagents in solid-phase aza-peptide synthesis. (2017). Luxembourg Bio Technologies.
- A Comparative Guide to Coupling Reagents for Fmoc-Trp-Trp-OH Synthesis. (n.d.). Benchchem.
- Fmoc Solid Phase Peptide Synthesis. (n.d.). ChemPep.
- Amino Acid Derivatives for Peptide Synthesis. (n.d.). [Source not specified].
- Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). [Source not specified].
- Fmoc-(r)-3-amino-2-(3-fluorobenzyl)propanoic acid. (n.d.). EvitaChem.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). [Source not specified].
- Methods and protocols of modern solid phase peptide synthesis. (2014). [Source not specified].
- Highly efficient condensation of sterically hindered amino acid fmoc-arg(Pbf)-OH and rink amide-AM resin | Request PDF. (2025).
- Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. (2024). YouTube.
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
- Comparison of the self-assembly and cytocompatibility of conjugates of Fmoc (9-fluorenylmethoxycarbonyl) with hydrophobic, aromatic, or charged amino acids. (2024). PubMed.
- Postsynthetic modification of an amino-tagged MOF using peptide coupling reagents: a comparative study. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. bachem.com [bachem.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 6. peptide.com [peptide.com]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 11. peptide.com [peptide.com]
- 12. digital.csic.es [digital.csic.es]
Safety Operating Guide
Navigating the Gray Areas: A Comprehensive Guide to the Proper Disposal of Fmoc-(R)-3-amino-2-benzylpropanoic Acid
For researchers, scientists, and drug development professionals, the synthesis and handling of complex molecules like Fmoc-(R)-3-amino-2-benzylpropanoic acid are routine. However, the final step in the lifecycle of any chemical, its disposal, requires meticulous attention to ensure the safety of laboratory personnel and the protection of our environment. This guide provides an in-depth, procedural framework for the proper disposal of Fmoc-(R)-3-amino-2-benzylpropanoic acid, moving beyond mere instruction to explain the critical reasoning behind each recommended practice.
While some safety data sheets (SDS) for compounds with the CAS number 112883-39-3, which is associated with a similar compound, Fmoc-D-aspartic acid beta-tert-butyl ester, classify it as not a hazardous substance, it is crucial to approach its disposal with a degree of caution.[1] Other similar Fmoc-protected amino acids are known to cause skin, eye, and respiratory irritation.[2] Given this ambiguity, a conservative approach that treats the compound as potentially hazardous chemical waste is the most responsible course of action.
The Core Principle: Waste Segregation at the Source
The cornerstone of safe and compliant laboratory waste management is the diligent segregation of waste streams at the point of generation.[3][4] Cross-contamination can lead to unforeseen chemical reactions, complicate disposal processes, and increase costs.[5] For Fmoc-(R)-3-amino-2-benzylpropanoic acid, which is a solid, the primary concern is its isolation from liquid and other incompatible waste types.
Key Segregation Practices:
-
Solid vs. Liquid: Always keep solid and liquid waste in separate containers.[6]
-
Chemical Incompatibility: Ensure that containers of incompatible materials are physically separated to prevent accidental mixing.[3][7]
-
Non-Hazardous vs. Potentially Hazardous: Although some data suggests this compound is non-hazardous, it is prudent to handle it as hazardous solid chemical waste.
Step-by-Step Disposal Protocol for Fmoc-(R)-3-amino-2-benzylpropanoic Acid
This protocol outlines a clear, step-by-step process for the safe disposal of Fmoc-(R)-3-amino-2-benzylpropanoic acid and associated materials.
Waste Accumulation and Containerization
-
Designated Waste Container: Use a clearly labeled, dedicated container for solid chemical waste. This container should be in good condition, compatible with the chemical, and feature a secure lid to prevent spills and exposure.[3][4]
-
Container Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "Fmoc-(R)-3-amino-2-benzylpropanoic acid".[8][9] Chemical formulas or abbreviations are not acceptable. The label should also include the date when the first waste was added.
-
Location: Store the waste container in a designated satellite accumulation area (SAA) that is near the point of generation and under the direct supervision of laboratory personnel.[7][8][10]
Handling and Transfer
-
Personal Protective Equipment (PPE): When handling the solid waste, always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Minimizing Dust: If the material is a fine powder, take care to avoid creating dust during transfer.[11][12] If necessary, perform the transfer in a chemical fume hood.
Disposal of Contaminated Materials
-
Lightly Contaminated Items: Items such as gloves, weigh boats, and paper towels that are lightly contaminated with Fmoc-(R)-3-amino-2-benzylpropanoic acid should be placed in the designated solid chemical waste container.[13]
-
Empty Product Containers: An "empty" container that held the chemical must be handled as hazardous waste unless it has been triple-rinsed.[3] The rinsate from this process must be collected and disposed of as liquid hazardous waste.[3] If not rinsed, the empty container should be sealed and placed in the solid hazardous waste stream.
Final Disposal Pathway
-
Institutional EHS: Your institution's Environmental Health and Safety (EHS) department is the ultimate authority on waste disposal procedures. They will have established protocols for the collection and disposal of chemical waste in accordance with federal, state, and local regulations.[5][10]
-
Waste Pickup: Adhere to your institution's schedule for hazardous waste pickup. Ensure that all containers are properly labeled and sealed before collection.
Visualizing the Disposal Workflow
To aid in the decision-making process for the disposal of Fmoc-(R)-3-amino-2-benzylpropanoic acid, the following workflow diagram illustrates the key steps and considerations.
Caption: Decision workflow for the proper disposal of Fmoc-(R)-3-amino-2-benzylpropanoic acid.
Summary of Disposal Information
For quick reference, the following table summarizes the key disposal parameters for Fmoc-(R)-3-amino-2-benzylpropanoic acid.
| Parameter | Guideline | Rationale |
| Waste Classification | Solid Chemical Waste (Treat as Hazardous) | Conservative approach due to conflicting safety data for similar compounds. |
| Segregation | Separate from liquid and incompatible waste. | Prevents dangerous reactions and simplifies disposal.[3][6] |
| Container | Labeled, sealed, compatible container. | Ensures safe storage and clear identification of contents.[4][7] |
| Labeling | "Hazardous Waste", full chemical name, date. | Complies with regulations and ensures safe handling.[8][9] |
| Storage | Designated Satellite Accumulation Area (SAA). | Safe, controlled, and compliant short-term storage.[7][10] |
| Final Disposal | Through institutional Environmental Health & Safety (EHS). | Ensures compliance with all relevant regulations.[5] |
By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of Fmoc-(R)-3-amino-2-benzylpropanoic acid, thereby upholding the principles of laboratory safety and regulatory compliance.
References
-
Properly Managing Chemical Waste in Laboratories. Ace Waste.
-
Management of Waste. In: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.
-
A General Guide to Laboratory Chemical Disposal Procedures. Benchchem.
-
Laboratory Waste Disposal Handbook. University of Essex.
-
Safety Data Sheet for (R)-Fmoc-β-Phe(3-Cl)-OH. AAPPTec.
-
Safe Laboratory Waste Disposal Practices. Environmental Marketing Services.
-
Safety Data Sheet for (S)-5-Azido-2-(Fmoc-amino)pentanoic acid. Sigma-Aldrich.
-
Fmoc-(R)-3-Amino-3-phenylpropionic acid Safety Data Sheets. ECHEMI.
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
-
Safety Data Sheet for Fmoc-D-Asp(OtBu)-OH. AAPPTec.
-
Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency.
-
Safety Data Sheet for Fmoc-D-Asp(OtBu)-OH. Sigma-Aldrich.
-
Safety Data Sheet for 2-(Fmoc-amino)-2-ethylbutanoic acid. AAPPTec.
-
Safety Data Sheet for a flammable and corrosive liquid. Sigma-Aldrich.
-
Managing Hazardous Chemical Waste in the Lab. American Society for Clinical Pathology.
-
Laboratory Waste Management: The New Regulations. MedicalLab Management.
-
Safety Data Sheet for Fmoc-D-aspartic acid beta-tert-butyl ester. AK Scientific, Inc.
Sources
- 1. aksci.com [aksci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Safe Laboratory Waste Disposal Practices [emsllcusa.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. acewaste.com.au [acewaste.com.au]
- 7. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 9. MedicalLab Management Magazine [medlabmag.com]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
- 13. essex.ac.uk [essex.ac.uk]
A Researcher's Guide to Handling Fmoc-(R)-3-amino-2-benzylpropanoic acid: Personal Protective Equipment (PPE) and Disposal
In the landscape of peptide synthesis and drug development, the meticulous handling of specialized reagents is paramount to both experimental success and laboratory safety. Fmoc-(R)-3-amino-2-benzylpropanoic acid, a key building block in these fields, requires a comprehensive understanding of its handling characteristics to mitigate risks.[1] This guide provides essential, immediate safety and logistical information, focusing on the appropriate selection and use of Personal Protective Equipment (PPE) and the correct procedures for the disposal of contaminated materials. Our approach is grounded in the RAMP principle of laboratory safety: R ecognize hazards, A ssess risks, M inimize risks, and P repare for emergencies.[2][3][4]
Section 1: Hazard Recognition and Risk Assessment
Potential health effects of similar compounds include:
-
Inhalation: May be harmful if inhaled and could cause respiratory tract irritation.[6]
-
Skin Contact: May be harmful if absorbed through the skin and may cause skin irritation.[6]
-
Eye Contact: May cause eye irritation.[6]
-
Ingestion: May be harmful if swallowed.[6]
Therefore, a thorough risk assessment should be conducted before any handling of this solid chemical.[7] The level of risk depends on the scale of the operation, the duration of exposure, and the containment measures in place.
Section 2: Minimizing Risks Through Personal Protective Equipment
The selection of appropriate PPE is a critical step in minimizing exposure to chemical hazards.[8][9][10] Based on the potential hazards of Fmoc-(R)-3-amino-2-benzylpropanoic acid, the following PPE is recommended.
Eye and Face Protection
Chemical splash goggles are mandatory at all times in the laboratory when handling this compound.[11] They should conform to ANSI Z87.1 standards or equivalent. For procedures with a higher risk of splashing, such as large-scale reactions or transfers, a face shield should be worn in addition to goggles for enhanced protection.[12]
Skin Protection
Gloves: Chemical-resistant gloves are essential to prevent skin contact. Nitrile gloves are a suitable choice for handling solid reagents. It is crucial to inspect gloves for any signs of degradation or punctures before use. When working with larger quantities or for prolonged periods, consider double-gloving. Always remove gloves using the proper technique to avoid contaminating your hands.[11]
Lab Coat: A flame-resistant lab coat or a standard lab coat made of a non-synthetic material like cotton should be worn and fully buttoned.[12] This protects the skin and personal clothing from spills.
Respiratory Protection
Under normal laboratory conditions with adequate ventilation, such as working in a fume hood, respiratory protection is not typically required for handling small quantities of this solid. However, if you are working with large quantities, generating dust, or if ventilation is inadequate, a NIOSH-approved respirator is necessary.[13] A full-face respirator should be used if exposure limits are exceeded or if irritation is experienced.[13]
Summary of Recommended PPE
| Procedure | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Weighing and small-scale handling in a fume hood | Chemical splash goggles | Nitrile gloves, Lab coat | Not generally required |
| Large-scale handling or potential for dust generation | Chemical splash goggles and face shield | Nitrile gloves (double-gloving recommended), Lab coat | NIOSH-approved respirator (e.g., N95 or higher) |
| Cleaning spills | Chemical splash goggles and face shield | Heavy-duty nitrile or butyl rubber gloves, Lab coat | NIOSH-approved respirator appropriate for the scale of the spill |
Section 3: Operational and Disposal Plans
Proper handling and disposal procedures are as crucial as selecting the right PPE to ensure a safe laboratory environment.
Handling Procedures
-
Always handle solid Fmoc-(R)-3-amino-2-benzylpropanoic acid in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust.[14]
-
Use a clean spatula for transferring the solid to prevent contamination and spills.[11]
-
Keep containers tightly closed when not in use to prevent exposure to moisture and contaminants.[15]
Disposal of Contaminated PPE
The proper disposal of contaminated PPE is critical to prevent the spread of chemical hazards.[16][17][18]
-
Gloves: After use, peel gloves off from the wrist towards the fingers, turning them inside out to contain any residue. Dispose of them in a designated hazardous waste container.[11]
-
Lab Coats: If a lab coat becomes contaminated, it should be removed immediately and decontaminated or disposed of as hazardous waste, depending on the nature and extent of the contamination. Do not take contaminated lab coats home.
-
Other Disposable PPE: Any other disposable PPE, such as shoe covers or disposable sleeves, that comes into contact with the chemical should be disposed of in the designated hazardous waste container.[19]
Contaminated PPE must be segregated from general waste.[16] If the PPE is contaminated with a substance classified as hazardous waste, it must be disposed of in accordance with federal, state, and local regulations.[16] This often involves collection by a licensed hazardous waste management company.[16]
Visualizing the PPE Selection Process
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling Fmoc-(R)-3-amino-2-benzylpropanoic acid.
Caption: PPE selection workflow for handling Fmoc-(R)-3-amino-2-benzylpropanoic acid.
Conclusion
Adherence to these safety protocols is not merely a matter of compliance but a cornerstone of a robust safety culture. By understanding the potential hazards, diligently using the correct PPE, and following established disposal procedures, researchers can confidently and safely utilize Fmoc-(R)-3-amino-2-benzylpropanoic acid in their vital work. Always consult your institution's specific safety guidelines and the most current SDS for any chemical before beginning work.
References
-
American Chemical Society. (2016). Guidelines for Chemical Laboratory Safety in Secondary Schools. [Link]
-
American Chemical Society. (2013). American Chemical Society issues guidelines for safer research laboratories. [Link]
-
American Chemical Society. (n.d.). Guidelines for Chemical Laboratory Safety in Academic Institutions. [Link]
-
Hazmat School. (2023). How to dispose of contaminated PPE. [Link]
-
American Chemical Society. (n.d.). Safety Tipsheets & Best Practices. [Link]
-
American Chemical Society. (2017). Safety in Academic Chemistry Laboratories. [Link]
-
Creative Safety Supply. (n.d.). What is the proper way to dispose of PPE?. [Link]
-
Delloyd's Lab-Tech Chemistry resource. (n.d.). Laboratory Safety Management. [Link]
-
Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. [Link]
-
Quimivita. (n.d.). Best practices for handling chemical reagents to prevent cross-contamination. [Link]
-
Pesticide Environmental Stewardship. (n.d.). Cleaning, Maintenance, Storage and Disposal. [Link]
-
Simple But Needed. (2023). What are the guidelines for PPE disposal?. [Link]
-
Safety Notes. (n.d.). Personal protective equipment for chemical handling. [Link]
-
Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment - Overview. [Link]
-
Real Safety. (2016). Personal Protective Equipment for Chemical Handling. [Link]
-
The Science Blog. (2023). Preparing & Handling Chemical Solutions. [Link]
-
CleanRiver. (n.d.). Is PPE Recyclable? How to Dispose of PPE Correctly. [Link]
-
InterFocus. (2021). A Guide to Handling and Storing Chemicals in a Lab. [Link]
-
AAPPTec. (n.d.). (R)-Fmoc-β-Phe(3-Cl)-OH Safety Data Sheet. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. ACS publishes Guidelines for Secondary School Laboratory Safety | Chemical Education Xchange [chemedx.org]
- 3. acs.org [acs.org]
- 4. acs.org [acs.org]
- 5. fishersci.com [fishersci.com]
- 6. peptide.com [peptide.com]
- 7. safetynotes.net [safetynotes.net]
- 8. hazmatschool.com [hazmatschool.com]
- 9. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 10. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]
- 11. Laboratory Safety Management [delloyd.50megs.com]
- 12. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 13. echemi.com [echemi.com]
- 14. acs.org [acs.org]
- 15. A Guide to Handling and Storing Chemicals in a Lab 1 [mynewlab.com]
- 16. hazmatschool.com [hazmatschool.com]
- 17. creativesafetysupply.com [creativesafetysupply.com]
- 18. sbnsoftware.com [sbnsoftware.com]
- 19. cleanriver.com [cleanriver.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
